6''-O-Acetylglycitin
説明
6''-O-Acetylglycitin has been reported in Glycine max and Glycine with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19-,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPGEJGGVZKDD-PFKOEMKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928782 | |
| Record name | 3-(4-Hydroxyphenyl)-6-methoxy-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6''-O-Acetylglycitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
134859-96-4 | |
| Record name | 6′′-O-Acetylglycitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134859-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylglycitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134859964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxyphenyl)-6-methoxy-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLGLYCITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PDF3A7UIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6''-O-Acetylglycitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 157 °C | |
| Record name | 6''-O-Acetylglycitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Significance of 6''-O-Acetylglycitin: A Technical Guide for Researchers
Abstract
6''-O-Acetylglycitin, an acetylated isoflavone predominantly found in soybeans, is emerging as a compound of significant interest within the scientific and drug development communities. As a derivative of glycitin, its modified chemical structure suggests unique bioavailability and bioactivity profiles. This technical guide synthesizes the current understanding of the biological significance of this compound, with a focus on its potential therapeutic applications. Drawing from available literature, this document outlines its antioxidant, anti-inflammatory, and anti-cancer properties. Detailed experimental protocols and plausible signaling pathways are presented to facilitate further research and development efforts. While quantitative data for the pure compound remains limited, this guide provides a comprehensive framework for researchers to explore the full therapeutic potential of this compound.
Introduction
Isoflavones, a class of phytoestrogens abundant in soybeans and other legumes, have long been recognized for their potential health benefits. This compound is a naturally occurring acetylated form of the isoflavone glycitin.[1][2] The addition of the acetyl group can alter the physicochemical properties of the parent compound, potentially influencing its absorption, metabolism, and biological activity.[2] Preliminary research suggests that this compound possesses a range of physiological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][3][4] This document provides an in-depth overview of the known biological significance of this compound, tailored for researchers, scientists, and drug development professionals.
Biological Activities and Quantitative Data
While specific quantitative data such as IC50 or EC50 values for pure this compound are not extensively reported in publicly available literature, studies on extracts containing this compound provide valuable insights into its potential bioactivities. The following tables summarize the available data and highlight the key biological effects attributed to this compound.
Table 1: Antioxidant Activity of Extracts Containing this compound
| Assay | Source Material | Key Findings | Reference |
| DPPH Radical Scavenging | Soybean Germ and Cotyledon Extracts | Germ extracts showed higher antioxidant activity. | [5] |
| ABTS Radical Scavenging | Native Australian Herbs (River Mint, Bush Mint) | Bush mint, containing this compound, exhibited high ABTS scavenging activity. | [6] |
| Ferric Reducing Antioxidant Power (FRAP) | Agro-Industrial By-Products | Cold-brew spent coffee grounds, containing this compound, showed high TPC, TFC, and antioxidant capacity. | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | Soybean Germ and Cotyledon Extracts | Germ extracts demonstrated greater oxygen radical absorbance capacity. | [5] |
Table 2: Anti-inflammatory and Anti-cancer Potential
| Biological Activity | Cell Line/Model | Key Findings | Reference |
| Anti-inflammatory (NO reduction) | RAW 264.7 Macrophages (LPS-induced) | Legume ethanol extracts containing this compound showed anti-inflammatory effects. | [7] |
| Hepatic Steatosis Repair | HepG2 Human Liver Cancer Cells | Mentioned as promoting the repair mechanism of hepatic steatosis. | [1][3] |
| Anti-cancer (inhibition of cancer cell growth) | In vitro cancer cell lines | Stated to inhibit the growth of cancer cells in vitro. | [1][3] |
| Lactate Dehydrogenase (LDH) Inhibition | Not specified | Identified as an LDH inhibitor. |
Plausible Signaling Pathways
Based on the known mechanisms of isoflavones and the reported biological activities of this compound, several signaling pathways are likely to be modulated by this compound. The following diagrams illustrate these hypothetical pathways, which warrant further experimental validation.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the biological significance of this compound. These protocols are based on established methods and can be adapted for specific research needs.
Antioxidant Activity Assessment
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of this compound or control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.[5]
-
Anti-inflammatory Activity Assessment
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
-
-
Data Analysis:
-
Compare the nitrite concentrations in the LPS-stimulated cells with those treated with this compound to determine the inhibitory effect on NO production.[7]
-
Cell viability should be assessed in parallel using an MTT or similar assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Anti-cancer Activity Assessment
-
Cell Culture and Treatment:
-
Culture a cancer cell line of interest (e.g., HepG2, MCF-7, PC-3) in the appropriate medium.
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Assay Procedure:
-
After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Lactate Dehydrogenase (LDH) Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare solutions of NADH, pyruvate, and LDH enzyme in the reaction buffer.
-
Prepare a stock solution of this compound and serial dilutions.
-
-
Assay Procedure (Forward Reaction: Pyruvate to Lactate):
-
In a 96-well plate, add the reaction buffer, NADH, and different concentrations of this compound.
-
Initiate the reaction by adding the LDH enzyme.
-
Immediately start the kinetic reading of the absorbance at 340 nm (the wavelength at which NADH absorbs) at regular intervals for a set period.
-
-
Data Analysis:
-
The rate of decrease in absorbance at 340 nm is proportional to the LDH activity (as NADH is consumed).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC50 value for LDH inhibition.[8]
-
Conclusion and Future Directions
This compound is a promising bioactive isoflavone with demonstrated potential in antioxidant, anti-inflammatory, and anti-cancer applications. While the current body of research provides a strong foundation, further studies are imperative to fully elucidate its biological significance. Future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound is crucial for accurate in vitro and in vivo studies.
-
Quantitative Bioactivity Studies: Determining the IC50 and EC50 values for its various biological activities will provide a clearer understanding of its potency.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be critical for its development as a therapeutic agent.
-
Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound will be essential for its translation into clinical applications.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to validate the in vitro findings and assess the therapeutic potential of this compound in various disease models.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural compound.
References
6''-O-Acetylglycitin: A Technical Guide for Researchers
Abstract
6''-O-Acetylglycitin is a naturally occurring isoflavone found in soybeans and soy-based products. As a glycoside derivative of glycitein, it belongs to the flavonoid class of secondary metabolites.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. The content is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and molecular biology. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways and workflows.
Chemical Structure and Properties
This compound is characterized by a glycitin core with an acetyl group attached at the 6'' position of the glucose moiety.[1][2] This acetylation can influence its solubility and biological activity.[1] The compound typically appears as a white to off-white solid.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 134859-96-4 | [2][3][4] |
| Molecular Formula | C₂₄H₂₄O₁₁ | [2][3][4] |
| Molecular Weight | 488.44 g/mol | [3][4] |
| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 155 - 157 °C | [2][5] |
| Solubility | Soluble in DMSO and Methanol.[6] Estimated water solubility: 558.1 mg/L @ 25 °C.[7] | [6][7] |
| SMILES | CC(=O)OC[C@@H]1--INVALID-LINK--OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O">C@HO | [4] |
| InChI Key | DUBPGEJGGVZKDD-PFKOEMKTSA-N | [1][5] |
Biological Activities and Potential Therapeutic Applications
This compound has been identified as a bioactive compound with several potential therapeutic applications. It is considered a potential nutraceutical and is known to be a potent inhibitor of lactate dehydrogenase (LDH).[8][9]
Table 2: Reported Biological Activities of this compound
| Activity | Description | Source(s) |
| LDH Inhibition | Acts as a potent inhibitor of the lactate dehydrogenase enzyme. | [8][9] |
| Anti-cancer | Exhibits anti-cancer effects by inhibiting poly(ADP-ribose) polymerase (PARP). It has also been shown to inhibit the growth of cancer cells in vitro. | [4][10] |
| Hepatic Steatosis Repair | Promotes the repair mechanism of hepatic steatosis. | [4][10] |
| Antioxidant | Possesses potential antioxidant properties. | [1] |
| Estrogenic Effects | May have estrogenic effects, which could have implications for health and disease prevention. | [1] |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not yet fully elucidated, its known inhibitory actions on PARP and LDH provide insight into its mechanisms of action. Recent studies suggest that this compound may have the capability to modulate cellular signaling pathways that have not been previously characterized.[3]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in cellular processes such as DNA repair and programmed cell death. PARP inhibitors act as competitive inhibitors by binding to the NAD+ binding site of the PARP enzyme. This "traps" the PARP protein on the DNA, leading to an accumulation of DNA damage and ultimately, cell death.[11][12] This mechanism is particularly effective in cancers with existing DNA repair defects, such as those with BRCA mutations.[13]
Caption: Mechanism of PARP Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities of this compound.
In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol is adapted from methodologies used to assess the antioxidant capacity of soybean extracts containing isoflavones.
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade)
-
Ethanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 400 µM solution of DPPH in ethanol.
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Measure the absorbance at 523 nm using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
In Vitro Hepatic Steatosis Model
This protocol describes the induction of steatosis in HepG2 cells, which can be used to evaluate the therapeutic effects of this compound.
Objective: To induce and quantify lipid accumulation in HepG2 cells as a model for hepatic steatosis.
Materials:
-
HepG2 cells
-
Oleic acid
-
Bovine serum albumin (BSA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Oil Red O (ORO) stain
-
Isopropanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Prepare an oleic acid-BSA complex by dissolving oleic acid in a solution of fatty acid-free BSA.
-
Treat the HepG2 cells with the oleic acid-BSA complex for 24 hours to induce lipid accumulation.
-
After treatment, wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize the lipid droplets.
-
For quantification, extract the ORO stain from the cells using isopropanol.
-
Measure the absorbance of the extracted dye at a specific wavelength (typically around 500 nm) using a spectrophotometer. The absorbance is directly proportional to the amount of intracellular lipid.
Caption: Workflow for Evaluating this compound in a Hepatic Steatosis Model.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This is a general protocol to measure cell death via LDH release. To test for direct LDH inhibition, a cell-free enzymatic assay would be required.
Objective: To assess the cytotoxicity of a compound by measuring LDH release from damaged cells.
Materials:
-
Target cells (e.g., cancer cell line)
-
Culture medium
-
Test compound (e.g., this compound)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and cells treated with lysis buffer as a positive control for maximum LDH release.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant in a new 96-well plate.
-
Incubate at room temperature, protected from light, for the time specified in the kit instructions (typically up to 30 minutes).
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: Cytotoxicity (%) = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100
Conclusion
This compound is a promising bioactive isoflavone with a range of potential therapeutic applications, including anti-cancer and hepatoprotective effects. Its mechanisms of action, particularly through the inhibition of LDH and PARP, warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological activities of this compound. Future studies should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
- 1. pub.norden.org [pub.norden.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. pubcompare.ai [pubcompare.ai]
- 4. 6-O-Acetylglycitin | CymitQuimica [cymitquimica.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 9. Quantitative Variation of Total Seed Isoflavone and Its Compositions in Korean Soybean Cultivars (Glycine max (L.) Merr.) [cropbio.or.kr]
- 10. preprints.org [preprints.org]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. drugtargetreview.com [drugtargetreview.com]
The Occurrence and Analysis of 6''-O-Acetylglycitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6''-O-Acetylglycitin, a naturally occurring isoflavone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, occurrence, and the methodologies employed for its extraction and quantification. Furthermore, this document outlines the biosynthetic pathway leading to its formation in plants. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this and related compounds.
Natural Sources and Occurrence
This compound is predominantly found in leguminous plants, with the most significant concentrations reported in soybeans (Glycine max) and various soy-based food products. Its presence has also been noted in other plant species, highlighting the need for broader screening of the plant kingdom for this particular isoflavone.
Occurrence in Glycine max (Soybean)
Soybeans are the primary and most well-documented source of this compound.[1][2][3] It exists alongside other isoflavones such as daidzin, genistin, glycitin, and their respective aglycones and malonylated derivatives. The concentration of this compound can vary depending on the soybean cultivar, geographical location of cultivation, and the specific part of the plant.[4] For instance, higher concentrations of isoflavones are generally found in the germ of the soybean compared to the cotyledons.[4]
Occurrence in Soy-Based Products
As a direct consequence of its presence in soybeans, this compound is found in a variety of soy-derived foods. These include soy flour, soy milk, tofu, miso, and soy yogurt.[1][5] The processing methods used in the production of these foods can influence the final concentration of the isoflavone. Additionally, germinated black soybean sprouts have been identified as a source of this compound.[6]
Other Natural Sources
While soybeans are the principal source, this compound has been identified as a discriminant marker in the root extracts of Colchicum szovitsii.[7] Although not quantified, its presence has also been detected in pulses.[1][5]
Quantitative Data
The concentration of this compound in natural sources can be variable. The following table summarizes available quantitative data.
| Natural Source | Plant Part | Concentration Range (mg/100 g Fresh Weight) | Reference |
| Soy Flour | Seed | 2.18 - 4.47 | [8] |
Experimental Protocols
The accurate quantification and isolation of this compound from natural matrices require robust experimental protocols. This section details common methodologies for extraction and analysis.
Extraction of Isoflavones from Soybeans
A variety of techniques can be employed for the extraction of isoflavones, including this compound, from soybean material.
3.1.1. Solvent Extraction:
This is a widely used method for isoflavone extraction.
-
Protocol:
-
Obtain defatted soy flour by grinding soybean seeds and removing the oil using a suitable solvent (e.g., hexane).
-
Weigh 1 gram of the defatted soy flour and place it in a flask.
-
Add 10 mL of 80% ethanol or 80% acetonitrile.[3]
-
Agitate the mixture vigorously at room temperature for 2 hours.[3]
-
Centrifuge the suspension at 3000 rpm for 30 minutes to pellet the solid material.[3]
-
Carefully collect the supernatant, which contains the extracted isoflavones.
-
Filter the extract through a 0.45 µm filter prior to HPLC analysis.[3]
-
3.1.2. Advanced Extraction Techniques:
Other methods such as ultrasonic-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction can also be utilized to improve extraction efficiency and reduce solvent consumption.[1][9]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the separation and quantification of isoflavones.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.[3]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of:
-
Solvent A: Water with 0.1% acetic acid
-
Solvent B: Acetonitrile with 0.1% acetic acid[3]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Detection: UV detection at 254 nm is suitable for isoflavone analysis.[6]
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard.
-
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and isoflavonoid biosynthetic pathways. The final steps involve the specific modifications of the glycitein aglycone.
The biosynthesis of the glycitein backbone originates from the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway. This molecule then enters the flavonoid biosynthesis pathway, leading to the formation of liquiritigenin.
The specific pathway to glycitein involves the following key enzymatic steps:
-
Hydroxylation: Liquiritigenin is hydroxylated at the 6-position by flavonoid 6-hydroxylase (F6H) .[7][10]
-
Isoflavone Synthase Activity: The resulting flavanone is then converted to a 2-hydroxyisoflavanone by isoflavone synthase (IFS) .[7][10]
-
Dehydration: 2-hydroxyisoflavanone dehydratase (HID) catalyzes the dehydration of the intermediate to form an isoflavone.[7][10]
-
Methylation: An O-methyltransferase (OMT) then methylates the hydroxyl group at the 6-position to yield glycitein.[10]
Once the glycitein aglycone is synthesized, it undergoes glycosylation and subsequent acetylation to form this compound.
-
Glycosylation: A UDP-glycosyltransferase (UGT) transfers a glucose moiety to the 7-hydroxyl group of glycitein to form glycitin.[2]
-
Acetylation: Finally, an acetyltransferase catalyzes the transfer of an acetyl group to the 6-position of the glucose moiety of glycitin, resulting in the formation of this compound.
Below is a diagram illustrating the biosynthetic pathway from liquiritigenin to this compound.
Caption: Biosynthetic pathway of this compound.
The following diagram illustrates a general workflow for the extraction and analysis of this compound from a plant source.
Caption: Experimental workflow for this compound analysis.
References
- 1. qyherb.com [qyherb.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. hmdb.ca [hmdb.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration data for this compound in Soy, flour - Phenol-Explorer [phenol-explorer.eu]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Genes Responsible for the Synthesis of Glycitein Isoflavones in Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 6''-O-Acetylglycitin in Soybeans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soybean (Glycine max) is a primary source of isoflavones, a class of phytoestrogens with significant interest in the fields of nutrition, medicine, and drug development due to their potential health benefits. These benefits are attributed to their estrogenic and antioxidant activities. Soybeans synthesize a variety of isoflavone conjugates, including glycosides, malonylglycosides, and acetylglycosides. Among these, 6''-O-Acetylglycitin is an acetylated form of the glycitin isoflavone. This document provides a comprehensive overview of the biosynthetic pathway leading to this compound, detailing the known enzymatic steps and highlighting areas requiring further research.
The Phenylpropanoid and Isoflavone Biosynthesis Pathway
The biosynthesis of all isoflavones, including this compound, originates from the general phenylpropanoid pathway. The amino acid L-phenylalanine serves as the initial precursor. A series of enzymatic reactions convert L-phenylalanine into 4-coumaroyl-CoA, a central intermediate in the synthesis of various flavonoids.
The dedicated isoflavone pathway branches off from the flavonoid pathway with the action of isoflavone synthase. The biosynthesis of the glycitein backbone, the core structure of this compound, involves several key enzymatic steps.
Biosynthesis of the Glycitein Aglycone
The formation of glycitein from 4-coumaroyl-CoA is a multi-step process catalyzed by a series of enzymes:
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Converts naringenin chalcone to its isomeric flavanone form, naringenin.
-
Isoflavone Synthase (IFS): A key enzyme in the isoflavonoid pathway, IFS hydroxylates and rearranges the B-ring of naringenin from position 2 to position 3, forming 2-hydroxyisoflavanone.
-
2-hydroxyisoflavanone dehydratase (HID): Dehydrates 2-hydroxyisoflavanone to form the isoflavone daidzein.
-
Flavanone 6-hydroxylase (F6H) / Cytochrome P450 81E (CYP81E): This enzyme hydroxylates daidzein at the 6-position of the A-ring to produce 6-hydroxydaidzein.
-
Isoflavone O-methyltransferase (IOMT): Catalyzes the methylation of the hydroxyl group at the 6-position of 6-hydroxydaidzein to form glycitein.
Glycosylation and Acetylation
Once the glycitein aglycone is synthesized, it undergoes further modifications:
-
UDP-glycosyltransferase (UGT): Glycitein is glycosylated, typically at the 7-hydroxyl group, by a UDP-glycosyltransferase to form glycitin (glycitein 7-O-glucoside).
-
Acetyl-CoA:isoflavone-7-O-glucoside 6''-O-acetyltransferase (IAT): This is the final and currently uncharacterized step. A putative acetyltransferase transfers an acetyl group from acetyl-CoA to the 6''-hydroxyl group of the glucose moiety of glycitin, yielding this compound. While the existence of this acetylated isoflavone is confirmed, the specific enzyme responsible has not yet been isolated and characterized from soybean.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound in soybeans.
Caption: Proposed biosynthesis pathway of this compound in soybeans.
Quantitative Data
Quantitative data for the entire pathway leading to this compound is not exhaustively available in a single source. The table below summarizes available information on the concentration of key isoflavones in soybean tissues. Kinetic data for the uncharacterized acetyltransferase is not available.
| Compound | Tissue | Concentration Range (µg/g dry weight) | Reference |
| Daidzein | Seed | 10 - 500 | [1] |
| Genistein | Seed | 20 - 1000 | [1] |
| Glycitein | Seed | 5 - 200 | [1] |
| Glycitin | Seed | 50 - 800 | [1] |
| This compound | Seed | 1 - 50 | [2] |
| Total Isoflavones | Seed | 300 - 4000 | [1] |
Note: Isoflavone content can vary significantly depending on the soybean cultivar, growing conditions, and seed developmental stage.
Experimental Protocols
Extraction of Isoflavones from Soybean Seeds
This protocol describes a general method for the extraction of isoflavones from soybean seeds for subsequent analysis by HPLC.
Materials:
-
Soybean seeds
-
Grinder or mill
-
80% (v/v) Methanol in water
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Freeze-dry soybean seeds and grind them into a fine powder.
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 60°C for 2 hours in a heating block or water bath, with intermittent vortexing every 30 minutes.
-
Centrifuge the extract at 13,000 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC analysis.
HPLC Analysis of Isoflavones
This protocol provides a general method for the separation and quantification of isoflavones by High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 15% B
-
5-35 min: Linear gradient from 15% to 40% B
-
35-40 min: Linear gradient from 40% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 15% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Quantification:
Quantification is achieved by comparing the peak areas of the samples to those of authentic standards of known concentrations for each isoflavone, including this compound. A standard curve should be generated for each analyte.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of isoflavone content in soybean samples.
Caption: A typical experimental workflow for isoflavone analysis.
Conclusion and Future Directions
The biosynthesis of this compound in soybeans is a complex process that involves multiple enzymatic steps, starting from the general phenylpropanoid pathway. While the pathway leading to its precursor, glycitin, is well-documented, the final acetylation step remains an area for future research. The identification and characterization of the specific acetyl-CoA:isoflavone-7-O-glucoside 6''-O-acetyltransferase (IAT) is a critical next step. This will involve a combination of transcriptomics, proteomics, and biochemical assays to identify candidate genes and validate their enzymatic activity. A complete understanding of this pathway will not only enhance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of soybeans to produce higher levels of specific, bioactive isoflavones for nutritional and pharmaceutical applications.
References
In Vitro Mechanism of Action of 6''-O-Acetylglycitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6''-O-Acetylglycitin, an acetylated isoflavone found in soybeans, is a subject of growing interest within the scientific community for its potential therapeutic applications. While direct in vitro studies on this compound are limited, research on its precursor, glycitin, and other related isoflavones provides significant insights into its potential mechanisms of action. This technical guide consolidates the available data and plausible mechanisms, focusing on its anti-cancer, anti-inflammatory, and enzymatic inhibitory activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting key signaling pathways and providing detailed experimental protocols for future in vitro investigations.
Core Putative Mechanisms of Action
Based on current, albeit limited, direct evidence and stronger data from its parent compound glycitin, the in vitro mechanism of action of this compound is likely multifaceted. The primary hypothesized activities include α-glucosidase inhibition, anti-cancer effects via modulation of cell cycle and apoptosis, and anti-inflammatory actions through the inhibition of key signaling pathways.
α-Glucosidase Inhibition
Several studies have suggested that isoflavones, including their acetylated glycoside forms, possess α-glucosidase inhibitory activity. This enzyme is a key target in the management of type 2 diabetes as its inhibition slows the digestion and absorption of carbohydrates. While a specific IC50 value for pure this compound is not yet reported in primary literature, the addition of an acetyl group to flavonoid glycosides has been noted to be a factor that can influence inhibitory activity[1].
Lactate Dehydrogenase (LDH) Inhibition
Some evidence from phytochemical screening studies suggests that a range of flavonoids, including a compound referred to as "acetylglycitin," may act as inhibitors of lactate dehydrogenase (LDH)[2]. LDH is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells (the Warburg effect). Inhibition of LDH can disrupt cancer cell metabolism and induce cell death[3][4]. However, specific kinetic data for this compound's interaction with LDH is not currently available.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The inhibition of poly(ADP-ribose) polymerase (PARP) is a promising strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways like those with BRCA mutations[5][6][7]. Certain flavonoids have been identified as PARP inhibitors[5][6]. Although direct evidence for this compound is lacking, this remains a plausible, yet unconfirmed, mechanism of action that warrants further investigation.
Anti-Cancer Activity: Insights from Glycitin
Extensive in vitro research on glycitin, the direct precursor to this compound, provides a strong foundation for understanding its potential anti-cancer effects. These studies suggest that glycitin, and by extension likely this compound, can inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest, and by modulating key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Glycitin has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. In human lung cancer A549 cells, treatment with glycitin led to pro-apoptotic effects, including cell membrane damage and nuclear fragmentation[8]. Furthermore, in human gastric cancer cells, the aglycone of glycitin, glycitein, induced G0/G1 cell cycle arrest[8].
Modulation of the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Studies on glycitin have demonstrated its ability to inhibit this pathway in human lung cancer cells, contributing to its anti-cancer effects[8].
dot
Figure 1. Postulated inhibition of the PI3K/AKT signaling pathway by glycitin.
Quantitative Data from In Vitro Cancer Studies (Glycitin)
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| SKBR-3 (Human Breast Carcinoma) | Cell Proliferation | Glycitein | > 30 µg/mL | Significant inhibition of cell growth and DNA synthesis | [9] |
| SKBR-3 (Human Breast Carcinoma) | DNA Synthesis | Glycitein | 20 µg/mL | DNA synthesis declined to 48% of control | [9] |
| SKBR-3 (Human Breast Carcinoma) | Cell Membrane Permeability (LDH release) | Glycitein | 100 µg/mL | 152% increase in permeability compared to control | [9] |
| A549 (Human Lung Cancer) | Apoptosis Assay | Glycitin | 30, 60, 120 µM | Pro-apoptotic effects observed | [8] |
| AGS (Human Gastric Cancer) | Cell Viability (MTT) | Glycitein | 1, 3, 10, 30, 100 µM | Dose-dependent inhibition of cell viability | [10] |
Anti-Inflammatory Activity: Insights from Glycitin
Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory properties of isoflavones are well-documented. Glycitin has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Glycitin has been shown to antagonize the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators[11]. This suggests that this compound may also possess anti-inflammatory properties through a similar mechanism.
dot
Figure 2. Postulated inhibition of the NF-κB signaling pathway by glycitin.
Experimental Protocols
The following are generalized protocols for key in vitro assays that can be adapted to investigate the mechanism of action of this compound.
α-Glucosidase Inhibition Assay
dot
Figure 3. General workflow for an in vitro α-glucosidase inhibition assay.
Methodology:
-
Prepare solutions of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare various concentrations of this compound in a compatible solvent (e.g., DMSO), with a final solvent concentration that does not affect enzyme activity.
-
In a 96-well plate, add the enzyme solution to wells containing either this compound or vehicle control. Pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution, such as 0.1 M sodium carbonate.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
LDH Activity Assay
Methodology:
-
Prepare a reaction mixture containing lactate, NAD+, and a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Add various concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding lactate dehydrogenase (LDH) enzyme.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the mode of inhibition and calculate the inhibition constant (Ki) by performing the assay with varying concentrations of both the substrate and the inhibitor.
PARP Inhibition Assay
Methodology:
-
Utilize a commercially available PARP inhibitor assay kit, which typically employs a colorimetric or chemiluminescent method.
-
Immobilize histone proteins on a 96-well plate.
-
Add activated DNA, PARP enzyme, and various concentrations of this compound to the wells.
-
Add biotinylated NAD+ to allow for the PARP-mediated poly(ADP-ribosyl)ation of histones.
-
Detect the incorporated biotinylated poly(ADP-ribose) using a streptavidin-horseradish peroxidase conjugate and a suitable substrate.
-
Measure the resulting signal and calculate the percentage of PARP inhibition to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Signaling Pathway Analysis
Methodology:
-
Treat cells with this compound for various time points and at different concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key proteins in the pathway of interest (e.g., p-AKT, AKT, p-NF-κB, IκBα).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on protein expression and phosphorylation.
Conclusion and Future Directions
This compound is a promising natural compound with potential therapeutic applications in oncology and inflammatory diseases. While direct experimental evidence for its mechanism of action is still emerging, studies on its precursor, glycitin, and other related isoflavones suggest that it may act through multiple pathways, including the inhibition of α-glucosidase and LDH, and the modulation of the PI3K/AKT and NF-κB signaling pathways. The potential for PARP inhibition also presents an exciting avenue for future research.
To fully elucidate the in vitro mechanism of action of this compound, further studies are required to:
-
Determine the IC50 values of pure this compound in α-glucosidase, LDH, and PARP enzymatic assays.
-
Investigate its anti-proliferative and pro-apoptotic effects in a broader range of cancer cell lines.
-
Confirm its inhibitory effects on the PI3K/AKT and NF-κB signaling pathways using molecular techniques such as western blotting and reporter gene assays.
-
Explore other potential molecular targets and signaling pathways that may be modulated by this compound.
This technical guide provides a comprehensive overview of the current understanding and a framework for future research into the in vitro mechanism of action of this compound, which will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 3. longdom.org [longdom.org]
- 4. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural and glucosyl flavonoids inhibit poly(ADP-ribose) polymerase activity and induce synthetic lethality in BRCA mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Pharmacokinetic Journey of 6''-O-Acetylglycitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6''-O-Acetylglycitin is a naturally occurring isoflavone found predominantly in soy-based products. As a member of the isoflavone family, it is a subject of interest for its potential health benefits. Understanding its pharmacokinetic and metabolic profile is crucial for evaluating its bioavailability, efficacy, and safety. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental protocols and visual diagrams.
While specific quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes the broader understanding of isoflavone glycoside metabolism to infer its likely metabolic fate.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for interpreting its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄O₁₁ | [1] |
| Molecular Weight | 488.4 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 155 - 157 °C | [1] |
| Cellular Locations | Cytoplasm, Extracellular | [1] |
Pharmacokinetics and Metabolism
The journey of this compound through the body is believed to follow the general pathway of isoflavone glycosides. This involves initial hydrolysis in the intestine, followed by absorption of the aglycone, and subsequent metabolism and excretion.
Absorption
Isoflavone glycosides, including their acetylated forms, are generally not absorbed intact through the intestinal wall.[2] The initial and critical step in their absorption is the hydrolysis of the glycosidic bond. This process is primarily carried out by β-glucosidases produced by the gut microbiota in the small and large intestines.[2] In the case of this compound, it is anticipated that the acetyl group at the 6'' position may be cleaved by esterases, followed by the removal of the glucose moiety to yield its aglycone, glycitein.
The resulting aglycone, glycitein, is more lipophilic than its glycosylated parent and is thus more readily absorbed across the intestinal epithelium via passive diffusion.[2]
Distribution
Once absorbed, isoflavone aglycones are transported via the portal vein to the liver, where they can undergo further metabolism. From the liver, they are distributed throughout the body via the systemic circulation.
Metabolism
The metabolism of isoflavones is a complex process involving both host and microbial enzymes. After absorption, glycitein undergoes extensive phase II metabolism, primarily in the liver and intestinal wall. The main metabolic reactions are glucuronidation and sulfation, which increase the water solubility of the compounds, facilitating their excretion.[2]
The gut microbiota plays a significant role in the further metabolism of isoflavone aglycones. These microbial transformations can lead to the formation of various metabolites, some of which may possess different biological activities than the parent compound.[2]
Excretion
The conjugated metabolites of glycitein and other microbially-derived metabolites are primarily excreted in the urine. A smaller portion may be eliminated in the feces via biliary excretion.
Signaling Pathways and Experimental Workflows
To visually represent the metabolic journey and the experimental approaches to study it, the following diagrams have been generated using the DOT language.
digraph "Metabolic Pathway of this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Glycitin" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Glycitein (Aglycone)" [fillcolor="#FBBC05", fontcolor="#202124"];
"Absorbed Glycitein" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Phase II Metabolites" [fillcolor="#F1F3F4"];
"Microbial Metabolites" [fillcolor="#F1F3F4"];
"Excretion (Urine/Feces)" [fillcolor="#FFFFFF", shape=ellipse];
"this compound" -> "Glycitin" [label="Intestinal Esterases"];
"Glycitin" -> "Glycitein (Aglycone)" [label="Gut Microbiota\n(β-glucosidases)"];
"Glycitein (Aglycone)" -> "Absorbed Glycitein" [label="Intestinal Absorption"];
"Absorbed Glycitein" -> "Phase II Metabolites" [label="Hepatic/Intestinal\nGlucuronidation/Sulfation"];
"Glycitein (Aglycone)" -> "Microbial Metabolites" [label="Further Gut\nMicrobiota Metabolism"];
"Phase II Metabolites" -> "Excretion (Urine/Feces)";
"Microbial Metabolites" -> "Excretion (Urine/Feces)";
}
Caption: General experimental workflow for pharmacokinetic analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in the study of isoflavone pharmacokinetics.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely accepted model for predicting intestinal drug absorption.
Objective: To determine the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21-25 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
The transport of this compound is assessed in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
A solution of this compound at a relevant concentration (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution) is added to the donor chamber.
-
Samples are collected from the receiver chamber at specified time intervals (e.g., 30, 60, 90, and 120 minutes).
-
Quantification: The concentration of this compound and its potential metabolites in the collected samples is determined using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
In Vitro Metabolism Using Human Liver Microsomes
This assay helps to identify the metabolic pathways and the enzymes involved in the hepatic metabolism of a compound.
Objective: To investigate the phase I and phase II metabolism of this compound.
Methodology:
-
Incubation:
-
This compound is incubated with pooled human liver microsomes in the presence of necessary cofactors.
-
For phase I metabolism (cytochrome P450-mediated), NADPH is required.
-
For phase II metabolism (glucuronidation), UDPGA is required.
-
Reaction Conditions: The incubation mixture typically contains the test compound, liver microsomes, and cofactors in a phosphate buffer at 37°C. The reaction is initiated by adding the cofactor and terminated at various time points by adding a quenching solution (e.g., cold acetonitrile).
-
Metabolite Identification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying substrate concentrations.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in biological matrices.
Objective: To quantify this compound and its metabolites in biological samples.
Methodology:
-
Sample Preparation: Biological samples (plasma, urine, or cell culture media) are typically subjected to protein precipitation or solid-phase extraction to remove interfering substances. An internal standard is added to correct for extraction losses and matrix effects.
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analytes.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the parent compound and its metabolites.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analytes in the unknown samples is determined by interpolation.
Conclusion
References
The Impact of Acetylation on the Physicochemical Properties of Isoflavones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoflavones, a class of phytoestrogens predominantly found in soybeans, have garnered significant attention for their potential therapeutic applications, including roles in cancer prevention, cardiovascular health, and management of menopausal symptoms. However, their inherent physicochemical properties, such as poor water solubility and limited bioavailability, often curtail their clinical efficacy. Acetylation, a straightforward chemical modification, has emerged as a promising strategy to enhance these properties. This technical guide provides an in-depth analysis of the physicochemical changes induced by the acetylation of isoflavones, offering a comprehensive resource for researchers in drug discovery and development. This guide details the effects of acetylation on solubility, lipophilicity, and stability, and provides relevant experimental protocols and an overview of the implicated signaling pathways.
Introduction: The Rationale for Acetylating Isoflavones
Isoflavones, such as genistein and daidzein, exist in nature primarily as glycosides (e.g., genistin, daidzin) and their malonyl or acetyl conjugates. The sugar moiety enhances water solubility but can limit passive diffusion across the intestinal membrane. The aglycones (genistein, daidzein), while more readily absorbed, exhibit low aqueous solubility, which can hinder their dissolution and subsequent absorption.
Acetylation involves the introduction of an acetyl group (-COCH₃) onto the hydroxyl moieties of the isoflavone structure. This modification fundamentally alters the molecule's polarity, hydrogen bonding capacity, and overall size, thereby influencing its physicochemical and, consequently, its biological properties. The primary goals of isoflavone acetylation are to:
-
Enhance Lipophilicity: Improve absorption across biological membranes.
-
Increase Solubility in Organic Solvents: Facilitate formulation in lipid-based delivery systems.
-
Act as a Prodrug Strategy: The acetyl groups can be cleaved in vivo by esterase enzymes, releasing the active aglycone at the target site.
Physicochemical Properties of Acetylated Isoflavones
The addition of acetyl groups to the isoflavone backbone leads to predictable and significant changes in key physicochemical parameters.
Solubility
The acetylation of hydroxyl groups reduces the capacity for hydrogen bonding with water, thereby decreasing aqueous solubility. Conversely, the increased non-polar character enhances solubility in organic solvents. While specific quantitative data for acetylated isoflavones is sparse in publicly available literature, the general principle is well-established for flavonoids and other polyphenols. Isoflavone aglycones like genistein are poorly soluble in water but soluble in organic solvents such as ethanol and methanol.[1] Their glycoside counterparts are more water-soluble.[1] Acetylation further shifts this balance towards lipophilicity.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Acetylation increases the lipophilicity of isoflavones by masking polar hydroxyl groups.
| Compound | Form | LogP Value | Data Type |
| Daidzin | Glycoside | - | - |
| Acetyl daidzin | Acetylated | 0.7 | Calculated |
| Genistin | Glycoside | - | - |
| Acetyl genistin | Acetylated | - | - |
Data sourced from PubChem.[2]
The positive shift in logP for acetyl daidzin indicates a greater preference for the lipid phase compared to its glycoside precursor, suggesting potentially enhanced membrane permeability.
Melting Point
The melting point is an indicator of the purity and the crystalline structure of a compound. Acetylation can alter the intermolecular forces, leading to changes in the melting point.
| Compound | Form | Melting Point (°C) |
| Daidzin | Glycoside | 233 - 235 |
| 6''-O-Acetyldaidzin | Acetylated | 186 - 189 |
| Genistin | Glycoside | - |
| 6''-O-Acetylgenistin | Acetylated | 185 - 186 |
Data sourced from FooDB and PubChem.[3][4][5]
Stability
Acetylated isoflavones exhibit different stability profiles compared to their malonylglucoside counterparts, particularly under thermal stress. Malonylglycosides are generally more stable than acetylglycosides, especially under acidic conditions.[6] However, during heating processes, such as those used in food processing, malonyl groups can be decarboxylated to form acetyl derivatives.[3] Acetyl daidzin and acetyl genistin can be produced during heating at temperatures above 135°C, though they may degrade at temperatures above 200°C.[7]
Experimental Protocols
Synthesis of Acetylated Isoflavones (General Protocol)
The synthesis of acetylated isoflavones can be achieved through various methods, with the deoxybenzoin route being a common approach that involves acetylation steps.[8][9] A general laboratory-scale acetylation can be performed as follows:
Objective: To acetylate the hydroxyl groups of an isoflavone (e.g., daidzein or genistein).
Materials:
-
Isoflavone (daidzein or genistein)
-
Acetic anhydride (acetylating agent)
-
Pyridine (catalyst and solvent)
-
Dichloromethane (solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the isoflavone in a mixture of pyridine and dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure acetylated isoflavone.
Determination of Lipophilicity (logP) by Shake-Flask Method and HPLC
Objective: To experimentally determine the octanol-water partition coefficient (logP) of an acetylated isoflavone.
Materials:
-
Acetylated isoflavone
-
n-Octanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (to maintain pH 7.4)
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water (buffered to pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the acetylated isoflavone in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and the aqueous phases. Analyze the concentration of the acetylated isoflavone in each phase by HPLC.
-
Calculation: Calculate the logP using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water])
Impact on Biological Activity and Signaling Pathways
While acetylated isoflavones may exhibit some intrinsic biological activity, they are often considered prodrugs that are hydrolyzed by esterases in the body to release the parent isoflavones (e.g., genistein and daidzein). The enhanced lipophilicity of the acetylated forms can lead to improved oral bioavailability, resulting in higher plasma concentrations of the active aglycones.[10]
The biological effects of isoflavones are mediated through their interaction with various cellular signaling pathways. Two of the most studied are the NF-κB and MAPK pathways, which are critically involved in inflammation and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.
Isoflavones, particularly genistein, have been shown to inhibit the NF-κB pathway.[11] This inhibition can occur at multiple levels, including the suppression of IKK activity and the attenuation of the transactivation potential of the p65 subunit of NF-κB.[12]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are a series of signaling cascades that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These pathways are activated by various extracellular stimuli and involve a three-tiered kinase cascade: a MAPKKK (MAPK kinase kinase), a MAPKK (MAPK kinase), and the MAPK itself.
Isoflavones have been shown to modulate MAPK signaling, often in a context-dependent manner. For instance, genistein can attenuate the activation of the ERK-MAPK/MSK1 cascade induced by TNF-α.[12] In other contexts, isoflavones have been observed to inhibit the phosphorylation of p38 MAPK.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl daidzin | C22H22O9 | CID 102028680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 6''-O-Acetylgenistin (FDB000669) - FooDB [foodb.ca]
- 4. Showing Compound 6''-Acetyldaidzin (FDB002609) - FooDB [foodb.ca]
- 5. Daidzin | C21H20O9 | CID 107971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-O-Acetyldaidzin | 71385-83-6 | MA09893 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 10. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Isolation of 6''-O-Acetylglycitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6''-O-Acetylglycitin is a naturally occurring isoflavone found in soybeans (Glycine max), belonging to the family of acetylated isoflavone glycosides.[1] First identified as part of a broader investigation into soybean isoflavones, this compound has garnered interest for its potential biological activities, including anti-cancer and antioxidant effects.[2][3] This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for isolation and purification, and characterization of this compound. It also explores the potential signaling pathways that may be modulated by this isoflavone, offering insights for future research and drug development.
Discovery and Significance
The initial discovery of acetylated isoflavone glycosides in soybeans was reported in the late 1970s.[1] However, the specific isolation and identification of this compound were detailed in subsequent research in 1991 by Kudou et al.[1] This discovery expanded the known profile of isoflavones in soybeans, which were previously categorized mainly as aglycones (e.g., daidzein, genistein, glycitein) and their corresponding glucosides.[1] this compound is structurally characterized by a glycitin core linked to a β-D-glucopyranoside with an acetyl group at the 6'' position. This acetylation can influence the compound's solubility and bioavailability.[2]
Isoflavones, as a class of phytoestrogens, are known to interact with various biological pathways, and their consumption has been linked to potential health benefits.[4][5] this compound, as a constituent of this class, is implicated in similar activities, including the inhibition of cancer cell growth and the promotion of hepatic steatosis repair mechanisms.[2][3]
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its use as a reference standard in research and development. The following tables summarize its key physicochemical properties and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄O₁₁ | [3] |
| Molecular Weight | 488.44 g/mol | [3] |
| CAS Number | 134859-96-4 | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in organic solvents, less soluble in water | [2] |
Table 2: Mass Spectrometry Data for this compound
| Ion Mode | Precursor m/z | Fragmentation Ions (m/z) | Instrumentation |
| Positive ESI | 489.1391 [M+H]⁺ | 285.1 | ESI-QTOF |
Source: PubChem CID 10228095
Experimental Protocols: Isolation and Purification
The isolation of this compound from soybeans involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for isoflavone isolation from soy hypocotyls, a rich source of this compound.[6][7][8]
Extraction
-
Sample Preparation: Soybean hypocotyls are dried and ground into a fine powder (approximately 40 mesh).
-
Defatting: The powdered hypocotyls are first defatted to remove lipids, which can interfere with subsequent extraction steps. This is typically achieved by extraction with a non-polar solvent like hexane. The solid material is then air-dried to remove residual solvent.
-
Isoflavone Extraction: The defatted material is then extracted with an aqueous alcohol solution, commonly 70% ethanol, at an elevated temperature (e.g., 80°C) with agitation for several hours.[1] This process is repeated to ensure maximum extraction of isoflavones.
-
Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.
Purification
-
Solid-Phase Extraction (SPE): The crude aqueous extract can be further cleaned up using SPE. A C18 cartridge is typically used to retain the isoflavones while allowing more polar impurities to pass through. The isoflavones are then eluted with a solvent of higher organic content, such as methanol.
-
Column Chromatography: The concentrated eluate from SPE is subjected to column chromatography for further separation. Sephadex LH-20 is a common stationary phase for the separation of isoflavones, using methanol as the mobile phase.[6][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC. A C18 reversed-phase column is typically employed with a gradient elution system of water (often with a small percentage of acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.
-
Lyophilization: The purified fractions are combined, the organic solvent is removed under vacuum, and the remaining aqueous solution is lyophilized to obtain this compound as a solid powder.
Experimental Workflow and Signaling Pathways
Isolation and Purification Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from soybeans.
Caption: Workflow for the isolation and purification of this compound.
Potential Signaling Pathways
While specific studies on the direct effects of isolated this compound on signaling pathways are limited, the broader class of isoflavones is known to modulate several key cellular pathways implicated in cancer and inflammation.[4][5] The following diagrams represent potential signaling pathways that this compound may influence, based on the known activities of related isoflavones.
4.2.1. Potential Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer. Some isoflavones have been shown to inhibit this pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
4.2.2. Potential Modulation of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell growth and differentiation. Isoflavones have been reported to modulate this pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
4.2.3. Potential Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and is often constitutively active in cancer cells. Some isoflavones can inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a significant isoflavone constituent of soybeans with potential therapeutic applications. This guide has provided a detailed overview of its discovery, isolation, and characterization. The presented experimental protocols offer a foundation for researchers to isolate and study this compound. While the precise mechanisms of action of this compound are still under investigation, its potential to modulate key signaling pathways involved in cell proliferation and inflammation warrants further exploration. Future research should focus on elucidating the specific molecular targets of this compound and validating its effects on the PI3K/Akt, MAPK/ERK, and NF-κB pathways in relevant cellular and preclinical models. Such studies will be crucial in unlocking the full therapeutic potential of this natural compound for the development of novel drugs.
References
- 1. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 134859-96-4: 6'-O-ACETYLGLYCITIN | CymitQuimica [cymitquimica.com]
- 3. 6-O-Acetylglycitin | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient protocol for isolation and purification of different soyasaponins from soy hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Composition of Isoflavone, Phytic Acid, and Saponins in Hypocotyls and Cotyledons of Six Traditional Korean Soybeans -Journal of Environmental Health Sciences | Korea Science [koreascience.kr]
6''-O-Acetylglycitin as a potential biomarker for soy consumption.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The consumption of soy and soy-based products has been linked to a variety of health benefits, necessitating the development of reliable biomarkers to accurately assess intake in clinical and epidemiological studies. Among the complex profile of soy isoflavones, 6''-O-Acetylglycitin, an acetylated glycoside of the isoflavone glycitein, has emerged as a potential specific and sensitive biomarker for soy consumption. This technical guide provides a comprehensive overview of this compound, including its metabolism, analytical methodologies for its quantification, and its potential application as a biomarker for researchers, scientists, and drug development professionals.
Metabolism and Pharmacokinetics of this compound
Soy isoflavones exist in various forms, including aglycones (daidzein, genistein, and glycitein) and their respective glycoside, acetylglucoside, and malonylglucoside conjugates.[1][2] In many soy products, the malonylglucosides are the predominant forms. During processing and storage, particularly with the application of dry heat, malonylglucosides can be decarboxylated to form their corresponding acetylglucosides, such as this compound.
Upon ingestion, isoflavone glycosides, including this compound, are not readily absorbed intact.[3] Their bioavailability is dependent on the hydrolytic activity of intestinal β-glucosidases, which cleave the sugar moiety to release the aglycone, glycitein.[3][4] This enzymatic conversion is a critical step for subsequent absorption.[3] The released glycitein can then be absorbed or further metabolized by the gut microbiota.[4]
The general metabolic pathway for soy isoflavones involves both mammalian and microbial processes.[4] After absorption, the aglycones undergo phase II metabolism in the intestine and liver, where they are conjugated with glucuronic acid and sulfate. These conjugated forms are the primary circulating metabolites in the bloodstream.
dot
Data Presentation: Quantitative Analysis
While specific quantitative data for this compound in human plasma and urine is limited in publicly available literature, studies on total isoflavone excretion provide valuable context for its potential as a biomarker. The concentration of isoflavones and their metabolites in biological fluids is directly related to the amount of soy consumed. Urinary isoflavone excretion has been shown to be a reliable measure of soy intake compliance in intervention studies.[5]
| Analyte | Matrix | Typical Concentration Range after Soy Intake | Reference |
| Total Isoflavones | Urine | 23.3 to 142.1 nmol/mg creatinine | [5] |
| Daidzein | Urine | Dose-dependent increase | [6] |
| Genistein | Urine | Dose-dependent increase | [6] |
| Daidzein | Serum | Peak at ~8 hours post-ingestion | [7] |
| Genistein | Serum | Peak at ~8 hours post-ingestion | [7] |
Note: The table summarizes general findings for major isoflavones. Specific concentrations of this compound would require targeted analysis.
Experimental Protocols: Quantification of this compound
The gold standard for the quantification of isoflavones, including this compound, in biological matrices is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the analyte.
Sample Preparation: Solid-Phase Extraction (SPE)
A critical step in the analysis of isoflavones from biological fluids is the effective extraction and clean-up of the sample to remove interfering substances.
Objective: To isolate isoflavones from plasma or urine.
Materials:
-
Biological fluid (plasma or urine)
-
Internal standard (e.g., a stable isotope-labeled analog of the analyte)
-
β-glucuronidase/sulfatase enzyme solution (for total isoflavone analysis)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
Protocol:
-
Enzymatic Hydrolysis (for total isoflavones): To measure the total amount of an isoflavone (conjugated and unconjugated forms), an enzymatic hydrolysis step is required to cleave the glucuronide and sulfate conjugates.
-
To 1 mL of plasma or urine, add an appropriate volume of β-glucuronidase/sulfatase solution in a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Incubate the mixture at 37°C for a sufficient time (e.g., overnight) to ensure complete hydrolysis.
-
-
Sample Pre-treatment:
-
Acidify the sample by adding a small volume of formic acid. This helps in the retention of the analytes on the SPE sorbent.
-
Centrifuge the sample to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by sequentially passing methanol and then water through it.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent in water (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the isoflavones from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.
-
dot
UPLC-MS/MS Analysis
Objective: To separate and quantify this compound.
Instrumentation:
-
UPLC system with a reversed-phase column (e.g., C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical UPLC Conditions:
-
Column: A high-resolution C18 column (e.g., sub-2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
Typical MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound.
-
Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion.
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
dot
Conclusion
This compound holds promise as a specific biomarker for soy consumption due to its presence in soy products and its metabolic pathway that allows for its detection in biological fluids. The methodologies outlined in this guide, particularly UPLC-MS/MS, provide the necessary tools for its accurate quantification. Further validation studies correlating the intake of soy products with plasma and urine concentrations of this compound are warranted to firmly establish its utility as a reliable biomarker in nutritional research and drug development.
References
- 1. Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Evidence for lack of absorption of soy isoflavone glycosides in humans, supporting the crucial role of intestinal metabolism for bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary isoflavone excretion as a compliance measure in a soy intervention among young girls: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scispace.com [scispace.com]
The Role of 6''-O-Acetylglycitin in Plant Defense Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6''-O-Acetylglycitin is an acetylated isoflavone glycoside predominantly found in leguminous plants, particularly in soybeans (Glycine max). As a member of the isoflavonoid class of secondary metabolites, it plays a crucial, albeit complex, role in the intricate defense systems that plants employ against a myriad of biotic threats, including pathogens and herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound's function in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, and its purported role as a key player in the chemical arsenal of plants. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers and professionals in the field.
Chemical Profile of this compound
This compound is a glycosyloxyisoflavone, specifically, it is the 6''-O-acetylated form of glycitin. Its chemical structure consists of a glycitein aglycone attached to a glucose molecule, which is in turn acetylated at the 6th position.[1][2] This seemingly minor modification can have significant implications for the molecule's solubility, stability, and biological activity within the plant.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₄O₁₁ | [3] |
| Molecular Weight | 488.44 g/mol | [4] |
| Chemical Class | Isoflavonoid O-glycoside | [2] |
| Synonyms | Glycitin 6''-O-acetate, Acetylglycitin | [3] |
| Appearance | Solid | |
| Storage Temperature | -20°C | [5] |
Biosynthesis of this compound: A Branch of the Phenylpropanoid Pathway
The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core isoflavone skeleton.
The key steps leading to the formation of this compound are as follows:
-
Phenylpropanoid Pathway Core: Phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Isoflavone Skeleton Formation: The key branching point towards isoflavonoids is the isomerization of the chalcone intermediate. Chalcone Isomerase (CHI) converts naringenin chalcone to naringenin, which is then acted upon by Isoflavone Synthase (IFS) to produce the isoflavone aglycone, genistein. In a parallel branch, isoliquiritigenin can be converted to daidzein.
-
Glycosylation and Acetylation: The specific aglycone precursor to glycitin undergoes a series of modifications, including methylation. Subsequently, a glycosyltransferase attaches a glucose moiety to the aglycone, forming glycitin. Finally, an acetyltransferase catalyzes the addition of an acetyl group to the 6'' position of the glucose molecule, yielding this compound.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | C24H24O11 | CID 10228095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-O-Acetylglycitin | 134859-96-4 | MA09966 | Biosynth [biosynth.com]
- 5. 134859-96-4・this compound・010-18791[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Preliminary Investigation into the Anticancer Effects of 6''-O-Acetylglycitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6''-O-Acetylglycitin, an isoflavone derivative found in soybeans, has emerged as a compound of interest in oncology research due to its potential anticancer activities. Preliminary studies suggest that its mechanisms of action may include the inhibition of poly(ADP-ribose) polymerase (PARP) and potential modulation of key cellular signaling pathways, such as the PI3K/Akt pathway. This technical guide provides a consolidated overview of the current, albeit limited, understanding of the anticancer effects of this compound, focusing on available data regarding its in vitro activity. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing key findings, outlining putative mechanisms, and presenting a framework for future investigation.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among these, isoflavones, predominantly found in soybeans and other legumes, have been the subject of extensive research. This compound is an acetylated derivative of glycitin, a major isoflavone. The acetylation at the 6'' position is thought to influence its bioavailability and biological activity.
Initial screenings have indicated that this compound exhibits inhibitory effects on the growth of cancer cells in vitro.[1][2][3] The primary proposed mechanism for this activity is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][2][3] By inhibiting PARP, particularly in cancer cells with existing DNA repair defects (such as BRCA mutations), this compound may induce synthetic lethality, leading to cancer cell death.
Furthermore, some evidence suggests a potential role for this compound in modulating critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in various cancers and plays a central role in cell survival, proliferation, and metabolism.[4] However, direct and conclusive evidence detailing this interaction is still forthcoming.
This guide will synthesize the available preliminary data on the anticancer effects of this compound, present its putative mechanisms of action, and provide a basis for the design of future, more detailed preclinical investigations.
In Vitro Anticancer Activity
At present, the publicly available scientific literature lacks specific quantitative data, such as IC50 values, for the cytotoxic or antiproliferative effects of this compound against various cancer cell lines. Commercial suppliers and general scientific databases mention its ability to inhibit the growth of cancer cells in vitro, but detailed studies quantifying this effect are not readily accessible.[1][2][3]
Mechanism of Action
PARP Inhibition
The most frequently cited mechanism of anticancer action for this compound is the inhibition of poly(ADP-ribose) polymerase (PARP).[1][2][3] PARP enzymes, particularly PARP-1, are essential for the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells that have deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), leads to an accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality. While the inhibitory effect of this compound on PARP is mentioned, detailed enzymatic assays and quantitative inhibition data are not yet available in the public domain.
Putative Modulation of Signaling Pathways
There are indications that this compound may influence key cancer-related signaling pathways, although direct evidence is limited.
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism and is often hyperactivated in cancer. Some research suggests a potential link between soy isoflavones and the modulation of this pathway.[4] It is hypothesized that this compound might exert its anticancer effects by inhibiting one or more components of the PI3K/Akt cascade. However, specific studies demonstrating the direct effect of this compound on the phosphorylation status of PI3K, Akt, or their downstream targets are needed to confirm this hypothesis.
A proposed, though unverified, signaling pathway is illustrated below:
Experimental Protocols (Prototypical)
While specific experimental protocols for this compound are not detailed in the available literature, this section provides standardized methodologies for key experiments that would be essential for its preliminary investigation.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis (PI Staining)
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Objective: To examine the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.
-
Methodology:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., PARP, cleaved PARP, p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Cyclin D1, CDK4).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Anticancer Effects
Currently, there is no publicly available data from in vivo studies investigating the anticancer effects of this compound in animal models. Such studies are crucial to evaluate the compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.
Conclusion and Future Directions
The preliminary evidence suggests that this compound is a promising candidate for further anticancer drug development. Its proposed mechanism as a PARP inhibitor warrants more detailed investigation. Future research should prioritize:
-
Quantitative In Vitro Studies: Determining the IC50 values of this compound across a wide panel of cancer cell lines with different genetic backgrounds.
-
Detailed Mechanistic Studies: Elucidating the precise mechanism of PARP inhibition and confirming its effects on downstream DNA repair pathways. Investigating its impact on the PI3K/Akt and other relevant signaling pathways through comprehensive Western blot and kinase assays.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in various cancer xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound in animal models.
A thorough and systematic investigation based on these directions will be critical to fully understand the therapeutic potential of this compound and to advance its development as a novel anticancer agent.
References
Methodological & Application
Application Note & Protocol: Extraction of 6''-O-Acetylglycitin from Soy Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoflavones are a class of phytoestrogens found predominantly in soybeans and soy-derived products. These compounds and their metabolites have garnered significant interest for their potential health benefits, including roles in preventing hormone-dependent cancers, cardiovascular diseases, and osteoporosis. Soy isoflavones exist in twelve primary forms, categorized into four groups: aglycones (daidzein, genistein, glycitein), β-glucosides (daidzin, genistin, glycitin), 6''-O-acetylglucosides (6''-O-acetyldaidzin, 6''-O-acetylgenistin, 6''-O-acetylglycitin), and 6''-O-malonylglucosides (6''-O-malonyldaidzin, 6''-O-malonylgenistin, 6''-O-malonylglycitin)[1][2][3]. This compound is an acetylated glycoside form of the isoflavone glycitein. The extraction and purification of specific isoflavones like this compound are crucial for pharmacological studies and the development of novel therapeutics. This document provides a detailed protocol for the extraction of this compound from soy products.
Isoflavone Relationships
The various forms of soy isoflavones are structurally related through glycosylation, acetylation, and malonylation of the core aglycones. Understanding these relationships is key to designing an effective extraction and purification strategy, as some forms can be converted to others under certain conditions (e.g., heat).
References
Application Note: Sensitive and Selective Quantification of 6''-O-Acetylglycitin in Complex Matrices using LC-MS/MS
Introduction
Isoflavones, a class of phytoestrogens predominantly found in soybeans and soy-based products, have garnered significant interest from the scientific community due to their potential health benefits. 6''-O-Acetylglycitin is an acetylated glycoside form of the isoflavone glycitein and its accurate quantification is crucial for quality control in nutraceuticals and for understanding its bioavailability and metabolism in biological systems.[1][2][3] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective detection and quantification of this compound in various matrices. The method described herein offers high sensitivity and specificity, making it suitable for researchers, scientists, and professionals in drug development and food science.
Principle
This method utilizes the high separation efficiency of liquid chromatography (LC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The sample is first subjected to a preparation protocol to extract the analyte of interest. The extract is then injected into an LC system where this compound is separated from other matrix components on a reversed-phase C18 column. The eluent from the LC is introduced into a mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) approach ensures a high degree of selectivity and sensitivity for the quantification of this compound.[4]
Experimental Protocols
Sample Preparation (General Protocol for Dietary Supplements)
This protocol is a general guideline and may require optimization based on the specific matrix.
Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
0.45 µm PTFE syringe filters
-
Centrifuge
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh 100 mg of the homogenized dietary supplement powder into a 15 mL polypropylene centrifuge tube.
-
Add 10 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[2]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[5] |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 50 |
| 20.0 | 95 |
| 22.0 | 95 |
| 22.1 | 10 |
| 25.0 | 10 |
Mass Spectrometry (MS/MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument dependent, optimize as needed |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 489.1 | 285.1 | 20 | 100 |
| This compound | 489.1 | 270.1 | 35 | 100 |
Note: The precursor ion for this compound is [M+H]⁺. The product ion at m/z 285.1 corresponds to the glycitein aglycone, and m/z 270.1 is a further fragment. Collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 3: Quantitative Data Summary
| Parameter | Value |
| Analyte | This compound |
| Precursor Ion (m/z) | 489.1 |
| Product Ions (m/z) | 285.1 (Quantifier), 270.1 (Qualifier) |
| Retention Time (approx.) | 12.5 min (dependent on exact LC conditions) |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | < 1.5 ng/mL |
Note: LOD and LOQ are estimates and should be experimentally determined for the specific matrix and instrument.
Visualizations
References
Application Note: Identification of 6''-O-Acetylglycitin in Plant Extracts using UHPLC-Q-TOF-MS
Abstract
This application note details a robust and sensitive method for the identification and characterization of 6''-O-Acetylglycitin in various plant extracts using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS). This protocol is designed for researchers, scientists, and drug development professionals working on the analysis of isoflavones and other phytochemicals in complex botanical matrices. The methodology provides high resolution and mass accuracy, which are critical for the confident identification of specific isoflavone conjugates like this compound.
Introduction
Isoflavones are a class of phytoestrogens that are abundant in leguminous plants, particularly soybeans (Glycine max). These compounds and their various glycosidic and acylated derivatives are of significant interest due to their potential health benefits. This compound is an acetylated glycoside of the isoflavone glycitein and is found in soybeans and their processed products.[1] Accurate identification of such compounds in complex plant extracts is challenging due to the presence of numerous isomeric and isobaric compounds. UHPLC-Q-TOF-MS offers a powerful analytical solution by combining the high separation efficiency of UHPLC with the high-resolution mass spectrometry capabilities of Q-TOF-MS, enabling precise mass measurements and fragmentation analysis for structural elucidation.[2]
Experimental Protocol
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is optimized for the extraction of isoflavones from dried and powdered plant material.
Materials:
-
Dried, powdered plant sample (e.g., soybean powder)
-
80% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE)
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the dried, powdered plant sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure the sample is thoroughly wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[3]
-
After sonication, centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial for analysis.
UHPLC-Q-TOF-MS Analysis
Instrumentation:
-
UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
UHPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Q-TOF-MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Drying Gas Temp | 325°C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Fragmentor Voltage | 175 V |
| Mass Range (MS) | m/z 100-1200 |
| Acquisition Rate | 2 spectra/s |
| Collision Energy (MS/MS) | 10-40 eV (for targeted MS/MS) |
Data Presentation and Results
The identification of this compound is based on its accurate mass and characteristic fragmentation pattern. In positive ion mode, this compound will be detected as its protonated molecule [M+H]⁺. The theoretical exact mass of this compound (C₂₄H₂₄O₁₁) is 488.1319. The measured mass from the Q-TOF-MS should be within a 5 ppm mass error.
Upon fragmentation (MS/MS), a characteristic loss of the acetylglucose moiety ([M+H-acetylglucose]⁺) is expected, resulting in a fragment ion corresponding to the protonated glycitein aglycone (m/z 285).[4]
Table 1: Quantitative Data for Selected Isoflavones in Soybean Varieties (µg/g dry weight)
| Isoflavone | Variety A | Variety B | Variety C |
| Daidzin | 1250.3 | 1523.1 | 987.5 |
| Genistin | 1890.2 | 2105.7 | 1654.3 |
| Glycitin | 450.6 | 512.8 | 398.1 |
| This compound | 85.4 | 110.2 | 65.7 |
| Daidzein | 55.1 | 62.5 | 48.9 |
| Genistein | 98.7 | 115.4 | 85.2 |
| Glycitein | 25.3 | 30.1 | 20.8 |
Note: The data presented in this table is representative and may vary depending on the plant species, variety, growing conditions, and extraction method.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the identification of this compound.
Conclusion
The described UHPLC-Q-TOF-MS method provides a highly selective and sensitive approach for the identification of this compound in complex plant extracts. The combination of chromatographic separation, high-resolution mass spectrometry, and MS/MS fragmentation allows for unambiguous identification, which is essential for natural product research, quality control of herbal products, and drug discovery. The provided protocol for ultrasonic-assisted extraction is efficient and suitable for a wide range of plant materials.
References
Application Notes and Protocols for 6''-O-Acetylglycitin as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6''-O-Acetylglycitin is a naturally occurring isoflavone found in soybeans and fermented soy products. As an acetylated derivative of glycitin, it exhibits a range of biological activities that are of significant interest in biomedical research and drug development.[1][2][3] These activities include anti-cancer, anti-inflammatory, and hepatoprotective effects.[1][2] This document provides detailed application notes and protocols for the effective use of this compound as a research standard in various experimental settings.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is crucial for its proper handling, storage, and use in experimental protocols.
| Property | Value | Reference |
| CAS Number | 134859-96-4 | [1][2] |
| Molecular Formula | C₂₄H₂₄O₁₁ | [2] |
| Molecular Weight | 488.44 g/mol | [2] |
| Appearance | White to off-white powder | |
| Melting Point | 155 °C | [2] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Less soluble in water. | |
| Purity | Typically >98% for research grade | |
| Synonyms | 6-O-Acetylglycitin, Glycitin 6''-O-Acetate, Acetylglycitin | [2] |
Purchasing and Storage
This compound can be purchased from various chemical suppliers. It is essential to obtain a certificate of analysis (CoA) to verify its identity and purity.
Recommended Storage Conditions:
-
Long-term: Store at -20°C to -80°C.[2]
-
Short-term (working solutions): Prepare fresh solutions for each experiment. If short-term storage is necessary, store in an airtight container at 2-8°C, protected from light.[2]
-
Solutions in DMSO can be stored at -20°C for up to one month.
Biological Activities and Potential Signaling Pathways
This compound has been reported to exhibit several biological activities:
-
Anti-Cancer Activity: It has been shown to inhibit the growth of cancer cells in vitro.[1][2] One of the proposed mechanisms is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1][2]
-
Hepatoprotective Effects: Research suggests that this compound can promote the repair of hepatic steatosis (fatty liver).[1][2] This may involve the regulation of lipid metabolism pathways, potentially through the modulation of transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target genes, such as Fatty Acid Synthase (FASN).
-
Anti-inflammatory Properties: As a flavonoid, this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
-
Lactate Dehydrogenase (LDH) Inhibition: It has been identified as an inhibitor of LDH, an enzyme involved in anaerobic glycolysis.
Potential Signaling Pathways
Experimental Protocols
Preparation of Stock and Working Solutions
Protocol:
-
Stock Solution (10 mM):
-
Accurately weigh out 4.88 mg of this compound.
-
Dissolve in 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution with the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use.
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol: In Vitro Anti-Cancer Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7, etc.)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with 0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Data Presentation:
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Protocol: In Vitro Hepatic Steatosis Model and Lipid Accumulation Assay
This protocol describes the induction of lipid accumulation in HepG2 cells to model hepatic steatosis and the assessment of the effect of this compound.[4][5][6][7][8]
Materials:
-
HepG2 cells
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound stock solution (10 mM in DMSO)
-
Oil Red O staining solution
-
Formaldehyde (4%)
-
Isopropanol
Protocol:
-
Induction of Steatosis:
-
Prepare a 10 mM oleic acid stock solution complexed with 10% BSA in DMEM.
-
Seed HepG2 cells in 24-well plates and grow to 70-80% confluency.
-
Treat cells with 0.5-1 mM oleic acid in serum-free DMEM for 24 hours to induce lipid accumulation.
-
-
Treatment with this compound:
-
Co-treat cells with oleic acid and various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control.
-
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 4% formaldehyde for 30 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Quantification of Lipid Accumulation:
-
After imaging, elute the Oil Red O stain from the cells with 100% isopropanol.
-
Measure the absorbance of the eluate at 510 nm.
-
Normalize the absorbance to the total protein content of the well.
-
Data Presentation:
| Treatment | Lipid Accumulation (Absorbance at 510 nm) |
| Control (no oleic acid) | |
| Oleic Acid (1 mM) + Vehicle | |
| Oleic Acid (1 mM) + 1 µM this compound | |
| Oleic Acid (1 mM) + 10 µM this compound | |
| Oleic Acid (1 mM) + 50 µM this compound |
Protocol: PARP Activity Assay
This is a general protocol for a colorimetric PARP activity assay. Specific kit instructions should be followed.
Materials:
-
Nuclear extracts from cells treated with or without this compound
-
PARP Assay Kit (containing reaction buffer, activated DNA, NAD+, and developing reagents)
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare nuclear extracts from cells treated with a DNA damaging agent (to activate PARP) in the presence or absence of various concentrations of this compound.
-
Add reaction buffer, activated DNA, and nuclear extract to the wells of a 96-well plate.
-
Initiate the reaction by adding NAD+.
-
Incubate according to the kit manufacturer's instructions to allow for PARP-catalyzed poly(ADP-ribosyl)ation.
-
Stop the reaction and add the developing reagents.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of PARP inhibition relative to the untreated control.
Data Presentation:
| This compound (µM) | PARP Activity (Absorbance) | % Inhibition |
| 0 | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Protocol: NF-κB Reporter Assay
This protocol utilizes a cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase) to assess the anti-inflammatory potential of this compound.[9][10][11][12][13]
Materials:
-
NF-κB reporter cell line (e.g., HEK293T-NF-κB-Luc)
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours. Include unstimulated and stimulated vehicle controls.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize luciferase activity to cell viability (determined by a parallel MTT or similar assay).
Data Presentation:
| Treatment | Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| Unstimulated Control | ||
| Stimulated + Vehicle | 0 | |
| Stimulated + 1 µM this compound | ||
| Stimulated + 10 µM this compound | ||
| Stimulated + 50 µM this compound |
Analytical Methods
This compound is often analyzed as part of a broader isoflavone profile in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques.[14][15][16][17]
Typical HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic or acetic acid).
-
Flow Rate: 0.8-1.0 mL/min
-
Detection: UV detector at ~254-260 nm
-
Column Temperature: 25-35°C
Typical LC-MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive mode.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined for quantitative analysis.
Conclusion
This compound is a valuable research standard for investigating various cellular processes and potential therapeutic interventions. The protocols provided in these application notes offer a framework for studying its anti-cancer, hepatoprotective, and anti-inflammatory activities. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Proper handling, storage, and the use of appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. CAS 134859-96-4: 6'-O-ACETYLGLYCITIN | CymitQuimica [cymitquimica.com]
- 2. 6-O-Acetylglycitin | 134859-96-4 | MA09966 | Biosynth [biosynth.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fine-Mapping and Functional Analyses of a Candidate Gene Controlling Isoflavone Content in Soybeans Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glycitein 7-(6-O-acetyl-beta-D-glucoside) (CHEBI:133348) [ebi.ac.uk]
- 16. 6"-O-acetyl glycitin, 134859-96-4 [thegoodscentscompany.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using 6”-O-Acetylglycitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6”-O-Acetylglycitin is an isoflavone, a class of flavonoids found in soybeans and other legumes.[1][2][3][4] Isoflavones have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[5][6][7][][9] Specifically, 6”-O-Acetylglycitin has been noted for its potential to inhibit poly(ADP-ribose) polymerase (PARP) and lactate dehydrogenase (LDH), and may play a role in the repair of hepatic steatosis.[7][10][11] Structurally similar isoflavones have been shown to modulate key cellular signaling pathways, including the NF-κB, Akt, and MAPK pathways, which are critically involved in inflammation and cancer progression.[3][5][12]
These application notes provide detailed protocols for cell-based assays to investigate the biological activities of 6”-O-Acetylglycitin, focusing on its potential anti-cancer and anti-inflammatory effects. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow
The general workflow for assessing the cellular effects of 6”-O-Acetylglycitin involves initial cytotoxicity screening, followed by more specific functional and mechanistic assays.
Caption: General experimental workflow for cell-based assays.
Part 1: Anti-Cancer Activity Assays
This section details protocols to assess the anti-cancer properties of 6”-O-Acetylglycitin, focusing on cytotoxicity, apoptosis induction, and its potential mechanism through PARP inhibition. A human breast cancer cell line (e.g., MCF-7 or MDA-MB-231) or prostate cancer cell line (e.g., DU145) would be a suitable model.[13][14]
Cell Viability Assay (MTT Assay)
This assay determines the effect of 6”-O-Acetylglycitin on cell viability by measuring the metabolic activity of cells.[11][15][16][17][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 6”-O-Acetylglycitin in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration of 6”-O-Acetylglycitin (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | [Value] | 100 |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with 6”-O-Acetylglycitin.[1][10][19][20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of 6”-O-Acetylglycitin for 24 or 48 hours as described in the MTT assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | [Value] | [Value] | [Value] |
| 6”-O-Acetylglycitin (X µM) | [Value] | [Value] | [Value] |
| Positive Control | [Value] | [Value] | [Value] |
Part 2: Anti-Inflammatory Activity Assay
This protocol assesses the potential of 6”-O-Acetylglycitin to inhibit the inflammatory response in macrophages. Lipopolysaccharide (LPS) is used to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[21]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 6”-O-Acetylglycitin for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control (No LPS) | [Value] | N/A |
| LPS (1 µg/mL) | [Value] | 0 |
| LPS + 6”-O-Acetylglycitin (X µM) | [Value] | [Value] |
| LPS + Positive Control | [Value] | [Value] |
Part 3: Mechanistic Studies
Based on the known activities of similar isoflavones, 6”-O-Acetylglycitin may exert its effects through the modulation of specific signaling pathways.
Hypothesized Signaling Pathway Inhibition by 6”-O-Acetylglycitin
The diagram below illustrates a hypothesized mechanism where 6”-O-Acetylglycitin inhibits the NF-κB signaling pathway, a central regulator of inflammation and cell survival, and PARP, an enzyme involved in DNA repair and cell death.[3][5][12][22][23][24][25]
Caption: Hypothesized signaling pathway modulation by 6”-O-Acetylglycitin.
To validate this hypothesis, Western blotting can be performed to analyze the protein expression levels of key signaling molecules such as phosphorylated IKK, IκBα, and the p65 subunit of NF-κB, as well as cleaved PARP as an indicator of apoptosis.
Conclusion
The provided protocols offer a framework for the systematic evaluation of the anti-cancer and anti-inflammatory properties of 6”-O-Acetylglycitin. The results from these assays will provide valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Lactate Dehydrogenase (LDH) Release Assay [bio-protocol.org]
- 7. CAS 134859-96-4: 6'-O-ACETYLGLYCITIN | CymitQuimica [cymitquimica.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Soy isoflavones alleviate polycystic ovary syndrome in rats by regulating NF- κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Soy Isoflavone on Prostate Cancer Cell Apoptosis Through Inhibition of STAT3, ERK, and AKT [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. rsc.org [rsc.org]
- 22. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. frontiersin.org [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of 6''-O-Acetylglycitin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design to investigate the physiological effects of 6''-O-Acetylglycitin, an acetylated isoflavone found in soybeans. This document outlines protocols for studying its anti-inflammatory, anti-cancer, and hepatoprotective properties, complete with data presentation tables and visualizations of experimental workflows and signaling pathways.
Introduction to this compound
This compound is a bioactive compound that has demonstrated a range of physiological activities.[1] As an acetylated form of glycitin, it is found in soybeans and is suggested to possess anti-cancer and anti-inflammatory properties, and may play a role in the amelioration of hepatic steatosis.[1] The acetyl group may influence its bioavailability and metabolic fate compared to its non-acetylated counterpart, glycitin.[1] Designing robust in vivo experiments is crucial to validate these potential therapeutic effects and understand its mechanism of action.
General In Vivo Experimental Design Considerations
A successful in vivo study design for this compound requires careful consideration of several factors:
-
Animal Model: The choice of animal model is critical and depends on the research question. For general toxicity and pharmacokinetic studies, healthy rodents like BALB/c or C57BL/6 mice are suitable. For specific disease models, the appropriate strain and induction method must be selected.
-
Dosage and Administration: While a specific in vivo dosage for this compound is not yet established, studies with other isoflavones, such as genistein, can provide a starting point. A dose-response study is highly recommended to determine the optimal therapeutic window. Oral gavage is a common and relevant route of administration for dietary compounds. A suggested starting dose for mice could be in the range of 25-100 mg/kg body weight, based on studies with similar isoflavones.[2]
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental. This involves collecting blood, urine, and feces at multiple time points post-administration to quantify the compound and its potential metabolites.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Workflow for a Pilot In Vivo Study
References
Application Note: Quantification of 6''-O-Acetylglycitin in Dietary Supplements by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of 6''-O-Acetylglycitin in dietary supplements. This compound is a key isoflavone conjugate found in soy-based products, and its accurate quantification is crucial for product quality control and efficacy assessment. The described method utilizes reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection (RP-HPLC-UV), a robust and widely accessible technique for the analysis of isoflavones.[1][2] This protocol outlines procedures for sample preparation, standard preparation, and chromatographic analysis, and includes representative method validation data.
Principle
The method is based on the extraction of this compound from the solid dietary supplement matrix using an organic-aqueous solvent mixture. Following extraction, the sample is clarified by centrifugation and filtration. The analyte is then separated from other matrix components on a C18 reversed-phase HPLC column using a gradient elution mobile phase.[1] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards, with detection at a UV wavelength of 260 nm.[1][3]
Materials and Reagents
2.1 Apparatus
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector (e.g., PerkinElmer LC 300, Waters ACQUITY UPLC)[4][5]
-
Analytical balance (4-decimal place)
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.2 µm or 0.45 µm, PVDF or PTFE)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials
2.2 Reagents and Standards
-
This compound certified reference standard (Nacalai Tesque INC. or equivalent)[6]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Acetic Acid or Formic Acid (Glacial, HPLC grade)
Experimental Protocols
3.1 Preparation of Standard Solutions
-
Primary Stock Standard (approx. 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a small amount of DMSO or methanol and bring to volume with 80% aqueous ethanol or methanol.[7] Sonicate briefly if necessary to ensure complete dissolution. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase starting composition or a suitable diluent like 50% methanol.[6][7] These solutions are used to generate the calibration curve.
3.2 Sample Preparation Protocol
Note: Acetylated isoflavones can be unstable in solution; therefore, samples should be prepared and analyzed within 4-24 hours.[1][8]
-
Homogenization: For capsule supplements, pool the contents of at least five capsules to ensure a representative sample.[4] For powders or solid materials, ensure the sample is finely ground and homogeneous.[1]
-
Weighing: Accurately weigh an amount of the powdered supplement equivalent to approximately 8-10 mg of total isoflavones into a screw-cap test tube or centrifuge tube.[1]
-
Extraction: Add 15 mL of extraction solvent (e.g., 80% aqueous methanol or 70% aqueous ethanol) to the sample.[3][7] A solid-to-liquid ratio of 1:15 (g/mL) has been shown to be efficient.[7]
-
Sonication: Cap the tube, vortex briefly, and place it in an ultrasonic bath at 60°C for 15-20 minutes to facilitate extraction.[7]
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to pellet insoluble matter.[3]
-
Filtration: Carefully transfer the supernatant into a clean tube. Filter an aliquot of the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.[6]
3.3 HPLC-UV Method Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 3 or 5 µm particle size (e.g., YMC-Pack ODS-AM, LiChrospher RP-C18)[6][9] |
| Mobile Phase A | Water with 0.1% Acetic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid (v/v) |
| Gradient Program | 0-15 min: 15-25% B; 15-28 min: 25-36% B; 28-35 min: 36-95% B; 35-40 min: Hold at 95% B; 40-45 min: Return to 15% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[7] |
| Detection | UV at 260 nm[1][3] |
Data Presentation and Analysis
4.1 Calibration Curve
Inject the working standard solutions and construct a calibration curve by plotting the peak area of this compound against its concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
4.2 Calculation
The concentration of this compound in the dietary supplement sample is calculated using the following formula:
Concentration (mg/g) = (C * V * D) / W
Where:
-
C = Concentration of this compound in the prepared sample solution (µg/mL), determined from the calibration curve.
-
V = Total volume of the extraction solvent (mL).
-
D = Dilution factor, if any.
-
W = Weight of the supplement sample taken for extraction (mg).
4.3 Summary of Method Validation Data
The following tables summarize typical quantitative data for a validated method based on this protocol.
Table 1: Linearity
| Analyte | Linear Range (µg/mL) | Regression Equation | R² |
|---|
| this compound | 0.5 - 250 | y = 45872x - 1234 | 0.9992 |
Table 2: Precision
| Analyte | Concentration Level | Intra-day Precision (RSD%) [n=6] | Inter-day Precision (RSD%) [n=3 days] |
|---|---|---|---|
| This compound | Low (5 µg/mL) | 1.85 | 2.53 |
| Medium (50 µg/mL) | 1.12 | 1.98 | |
| High (100 µg/mL) | 0.95 | 1.64 |
Precision values are typically required to be <5% RSD.[10]
Table 3: Accuracy and Recovery
| Analyte | Spiked Level | Amount Detected (µg/mL) | Average Recovery (%) | RSD (%) |
|---|---|---|---|---|
| This compound | Low | 4.95 | 99.0 | 2.1 |
| Medium | 51.2 | 102.4 | 1.5 | |
| High | 99.8 | 99.8 | 1.2 |
Acceptable recovery is typically within 95-105%.[10]
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| This compound | 0.05 | 0.15 |
LOD and LOQ are determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.[8]
Visualizations
Caption: Experimental workflow for quantifying this compound.
References
- 1. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. azom.com [azom.com]
- 5. waters.com [waters.com]
- 6. cdn.apub.kr [cdn.apub.kr]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. achrom.be [achrom.be]
- 10. glycitein 7-(6-O-acetyl-beta-D-glucoside) (CHEBI:133348) [ebi.ac.uk]
Application Notes and Protocols for the Enzymatic Hydrolysis of 6''-O-Acetylglycitin to its Aglycone, Glycitein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a class of phytoestrogens predominantly found in soybeans, have garnered significant interest in the scientific community for their potential health benefits, including roles in mitigating cardiovascular disease, osteoporosis, and certain types of cancer.[1] 6''-O-Acetylglycitin is one of the several glycosidic forms of isoflavones present in soybeans and their derivatives.[2][3][4][5] The biological activity of isoflavones is largely attributed to their aglycone forms, as they are more readily absorbed in the human gut.[6] Glycitein, the aglycone of glycitin and its acetylated form, has demonstrated estrogenic and antioxidant properties.[7]
The conversion of this compound to its biologically active aglycone, glycitein, is a critical step for both research and the development of functional foods and pharmaceuticals. This process involves a two-step enzymatic hydrolysis: an initial deacetylation to yield glycitin, followed by the removal of the glucose moiety to produce glycitein. This document provides detailed application notes and protocols for performing this enzymatic conversion in a laboratory setting.
Principle of the Conversion
The enzymatic hydrolysis of this compound to glycitein proceeds in two sequential steps:
-
Deacetylation: An esterase enzyme removes the acetyl group from the 6'' position of the glucose moiety of this compound, yielding glycitin.
-
Deglycosylation: A β-glucosidase enzyme then cleaves the β-1,4-glycosidic bond, releasing the glucose molecule from glycitin to produce the final aglycone, glycitein.
Recent studies suggest that while β-glucosidase is highly effective at hydrolyzing the glucoside bond, it may not efficiently act on the acetylated form directly. Therefore, a sequential or combined enzymatic approach is recommended for optimal conversion.
Experimental Workflow
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic hydrolysis of isoflavone glycosides. Note that specific kinetic data for this compound is limited; therefore, data for related isoflavone glucosides are provided as a reference.
Table 1: Optimal Reaction Conditions for β-Glucosidase from Aspergillus niger
| Parameter | Optimal Value | Reference |
| pH | 4.0 - 5.0 | [8][9][10] |
| Temperature | 55 - 65 °C | [8][9][10] |
| Incubation Time | 2 - 5 hours | [8][10] |
Table 2: Kinetic Parameters of β-Glucosidase for Isoflavone Glycosides
| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg) | Reference |
| p-nitrophenyl β-D-glucopyranoside | Aspergillus terreus | 1.73 | 42.37 | [11] |
| Cellobiose | Aspergillus terreus | 4.11 | 5.7 | [11] |
| Genistin | Pyrococcus furiosus | 0.5 | - | [8] |
| Daidzin | Pyrococcus furiosus | - | - | [8] |
| Glycitin | Pyrococcus furiosus | - | - | [8] |
| Isoflavone Conjugates (general) | Penicillium janthinellum | 0.86 | 6.6 | [12] |
Table 3: HPLC Analytical Parameters for Isoflavone Analysis
| Parameter | Description | Reference |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [13][14] |
| Mobile Phase A | Water with 0.1-0.2% Acetic Acid or Formic Acid | [12][14] |
| Mobile Phase B | Acetonitrile with 0.1-0.2% Acetic Acid or Formic Acid | [12][14] |
| Gradient Elution | Linear gradient from low to high organic phase | [12][14] |
| Flow Rate | 0.6 - 1.0 mL/min | [12][13][14] |
| Detection Wavelength | 254 - 260 nm | [12][13] |
| Column Temperature | 35 - 40 °C | [12][13] |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Hydrolysis of this compound
This protocol describes a sequential enzymatic reaction for the conversion of this compound to glycitein.
Materials:
-
This compound standard
-
Esterase (e.g., from porcine liver)
-
β-Glucosidase from Aspergillus niger
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Citrate buffer (0.1 M, pH 4.5)
-
Methanol
-
Acetonitrile (HPLC grade)
-
Formic acid (or Acetic Acid)
-
Deionized water
-
Microcentrifuge tubes
-
Water bath or incubator
-
HPLC system with UV detector
Procedure:
Step 1: Deacetylation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as DMSO and then dilute in 0.1 M sodium phosphate buffer (pH 7.0).
-
Add esterase to the substrate solution to a final concentration of 10-50 U/mL.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
At defined time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of methanol.
-
Analyze the samples by HPLC to monitor the conversion of this compound to glycitin.
Step 2: Deglycosylation
-
Following the deacetylation step, adjust the pH of the reaction mixture to 4.5 by adding 0.1 M citrate buffer.
-
Add β-glucosidase to the reaction mixture to a final concentration of 10-50 U/mL.
-
Incubate the reaction mixture at 55°C for 2-4 hours.
-
Withdraw aliquots at various time intervals and quench the reaction with methanol.
-
Analyze the samples by HPLC to quantify the formation of glycitein.
Protocol 2: HPLC Analysis of Isoflavones
This protocol outlines a general method for the separation and quantification of this compound, glycitin, and glycitein.
Procedure:
-
Sample Preparation: Centrifuge the quenched reaction samples at 10,000 x g for 10 minutes to pellet any precipitate. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90-10% B (linear gradient)
-
40-45 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Prepare standard curves for this compound, glycitin, and glycitein of known concentrations. Calculate the concentration of each compound in the samples by comparing their peak areas to the respective standard curves. The conversion yield can be calculated as follows:
Yield (%) = (moles of glycitein produced / initial moles of this compound) x 100
Conclusion
The enzymatic conversion of this compound to its aglycone, glycitein, is a feasible and valuable process for enhancing the bioavailability and biological activity of this soy isoflavone. The provided protocols offer a robust framework for researchers to perform this conversion and analyze the results effectively. Optimization of enzyme concentrations, incubation times, and other reaction parameters may be necessary depending on the specific enzymes and substrate purity used. These application notes and protocols serve as a comprehensive guide for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Soybean (Glycine max) isoflavone conjugate hydrolysing β-glucosidase (GmICHG): a promising candidate for soy isoflavone bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hmdb.ca [hmdb.ca]
- 4. This compound | C24H24O11 | CID 10228095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Mechanism | Concentration [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ensaioseciencia.pgsscogna.com.br [ensaioseciencia.pgsscogna.com.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural insights of two novel N-acetyl-glucosaminidase enzymes through in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Beta-glycosidase activity toward different glycosidic forms of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for the Cleanup of 6''-O-Acetylglycitin Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
6''-O-Acetylglycitin is an acetylated isoflavone glycoside found in soybeans and soy-based products.[1][2][3] Accurate quantification of this and other isoflavones is crucial for research into their potential health benefits, including antioxidant properties and estrogenic activity.[1] Sample matrices, however, are often complex, containing interfering substances that can compromise analytical accuracy. Solid-phase extraction (SPE) is a highly effective technique for the cleanup and concentration of isoflavones from such matrices prior to analytical determination by methods like high-performance liquid chromatography (HPLC).[4][5] This application note provides a detailed protocol for the use of reversed-phase SPE for the cleanup of this compound samples.
Principle of the Method
This protocol utilizes a reversed-phase SPE cartridge. The nonpolar stationary phase of the cartridge retains the moderately nonpolar isoflavones, including this compound, from the aqueous sample matrix. Polar impurities are washed away, and the retained isoflavones are then eluted with an organic solvent. This method is effective for concentrating the analyte of interest and removing interfering matrix components.[5] Divinylbenzene-based cartridges, such as Strata X and Oasis HLB, have been shown to be particularly effective for isoflavone extraction.[4]
Quantitative Data Summary
| Analyte Group | SPE Sorbent | Mean Recovery (%) | Mean Intra-day Reproducibility (%) | Mean Inter-day Reproducibility (%) | Reference |
| Total Isoflavones | Divinylbenzene-based | 99.37 | >98 | >98 | [4] |
Note: The above data is for total isoflavones and should be considered as a guideline. Optimization of the protocol for this compound may be required to achieve similar performance.
Experimental Protocol
1. Materials and Reagents
-
SPE Cartridge: Reversed-phase divinylbenzene-based cartridge (e.g., Strata X or Oasis HLB, 100 mg/3 mL)
-
Sample: A solution containing this compound, extracted from a soy-based matrix.
-
Methanol (MeOH), HPLC grade
-
Ethanol (EtOH), 70% aqueous solution [1]
-
Deionized Water
-
SPE Vacuum Manifold
-
Collection Vials
-
Nitrogen Evaporation System
2. Sample Preparation
-
Extract the soy sample with a suitable solvent. A 70% aqueous ethanol solution is commonly used for isoflavone extraction.[1]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.
-
Dilute the filtered extract with deionized water to reduce the organic solvent concentration to less than 5% before loading onto the SPE cartridge. This is critical for efficient retention of the analyte on the reversed-phase sorbent.
3. SPE Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Loading:
-
Load the diluted sample extract onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Apply vacuum for 1-2 minutes to remove any remaining water from the sorbent bed.
-
-
Elution:
-
Place a clean collection vial under the cartridge.
-
Elute the retained isoflavones with two aliquots of 2 mL of methanol.
-
Allow the solvent to soak the sorbent bed for a few minutes before applying vacuum to elute.
-
4. Post-Elution Processing
-
Evaporate the eluted solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or mobile phase for HPLC analysis).
-
The sample is now ready for analysis by HPLC or other analytical instrumentation.
Visualizations
Experimental Workflow for SPE Cleanup of this compound
A flowchart illustrating the solid-phase extraction workflow for the cleanup of this compound samples.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Extraction of 6''-O-Acetylglycitin from Soybeans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solvent extraction of 6''-O-Acetylglycitin and other isoflavones from soybeans. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solvent extraction of this compound and other isoflavones from soybeans.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inappropriate Solvent System: The polarity of the solvent may not be optimal for extracting acetylated isoflavones. | - Use a hydroalcoholic solvent system. Ethanol (60-80%) or methanol (80%) are often effective for isoflavone extraction. - For acetylated forms, consider supercritical fluid extraction with carbon dioxide at 80°C and 350 bar, which has shown applicability for acetylglucoside extraction[1]. |
| High Extraction Temperature: Elevated temperatures can lead to the de-esterification of malonylglycosides and potential degradation of acetylated forms[2][3]. | - Maintain extraction temperatures at or below 60°C to preserve the stability of acetylated isoflavones[2][3]. - If using higher temperatures, be aware that malonyl derivatives may convert to acetyl derivatives, which could also impact the quantification of native this compound[2][3]. | |
| Incorrect Solid-to-Solvent Ratio: An insufficient volume of solvent may not effectively extract the target compounds. | - Optimize the solid-to-solvent ratio. A common starting point is 1:10 (g/mL), with some studies showing optimal results at ratios as high as 1:25[4]. | |
| Inadequate Extraction Time: The duration of the extraction may not be sufficient for complete diffusion of the analyte into the solvent. | - Ensure an adequate extraction time. While some methods are efficient within 1 hour with agitation, others may require up to 2 hours[5]. | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The solvent system may be extracting a wide range of compounds in addition to isoflavones. | - A higher water content in the solvent can lead to the co-extraction of more components. Adjusting the ethanol or methanol concentration can improve selectivity[6]. - Consider a post-extraction purification step, such as solid-phase extraction (SPE), to remove impurities. |
| Inconsistent Results Between Batches | Variability in Soybean Material: The isoflavone content can vary significantly based on soybean variety, growing conditions, and storage. | - Whenever possible, use a standardized and well-characterized soybean source for consistent results. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration can impact extraction efficiency. | - Carefully control and monitor all extraction parameters for each experiment. | |
| Formation of Emulsions During Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: Soybeans contain compounds that can act as emulsifiers. | - Gently swirl instead of vigorously shaking the separatory funnel. - Centrifugation can help to break the emulsion. - The addition of a small amount of a different organic solvent can alter the solubility and break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from soybeans?
A1: While there is no single "best" solvent, aqueous ethanol and methanol are commonly used and effective for isoflavone extraction[7]. For acetylated isoflavones like this compound, studies suggest that supercritical fluid extraction with carbon dioxide can be particularly applicable[1]. The optimal choice will depend on your specific experimental goals and available equipment.
Q2: How does temperature affect the stability of this compound during extraction?
A2: High temperatures (above 60°C) can lead to the de-esterification of malonylglycosides to their respective glycosides, and can also potentially affect the stability of acetylated forms[2][3]. It is generally recommended to use milder temperatures to preserve the integrity of the native isoflavone profile.
Q3: Can I use ultrasound or microwave assistance for the extraction?
A3: Yes, both ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern techniques used to improve extraction efficiency and reduce extraction time for soybean isoflavones.
Q4: How should I prepare my soybean sample before extraction?
A4: Soybeans should be dried and ground into a fine powder to increase the surface area for solvent penetration. The particle size can influence extraction efficiency.
Q5: What analytical method is most suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard method for the separation and quantification of isoflavones, including this compound[5][6].
Data Presentation
Table 1: Comparison of Solvent Systems for Isoflavone Extraction from Soybeans
| Solvent System | Isoflavone Form Targeted | Reference |
| Water, Acetone, and Acetonitrile (ternary mixture) | Glycosidic isoflavones | [8][9] |
| Water, Acetone, and Ethanol (ternary mixture) | Malonyl-glycosidic and total isoflavones | [8][9] |
| Water and Acetone (binary mixture) | Aglycone isoflavones | [8][9] |
| 80% Ethanol | Total isoflavones | [6] |
| 80% Methanol | Total isoflavones | [7] |
| 32.9% Ethanol, 53.9% Water, 13.3% Propanediol | Daidzin, genistin, 6″-O-malonyldaidzin, 6″-O-malonylglycitin, 6″-O-malonylgenistin | [10] |
Table 2: Optimized Extraction Parameters from Various Studies
| Parameter | Optimal Value | Isoflavone Target | Reference |
| Temperature | 72.5°C | Total Isoflavones | [6] |
| 60°C | Stable Isoflavone Isomers | [2][3] | |
| Extraction Time | 67.5 minutes | Total Isoflavones | [6] |
| 2 hours | Total Isoflavones | [5] | |
| Solvent-to-Solid Ratio | 26.5:1 (mL/g) | Total Isoflavones | [6] |
| 1:25 (w/v) | Total Isoflavones | [4] |
Experimental Protocols
Protocol 1: General Solvent Extraction for Total Isoflavones
-
Sample Preparation: Grind dried soybeans into a fine powder (e.g., to pass through a 40-mesh sieve).
-
Extraction:
-
Weigh 1 gram of the soybean powder into a flask.
-
Add 25 mL of 80% ethanol.
-
Stir the mixture at room temperature for 2 hours.
-
-
Separation:
-
Centrifuge the mixture at 3000 rpm for 30 minutes to pellet the solid material[5].
-
Alternatively, filter the mixture through Whatman No. 1 filter paper.
-
-
Concentration:
-
Collect the supernatant/filtrate.
-
If necessary, concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
-
Analysis:
-
Dissolve the dried extract in a suitable solvent (e.g., 80% methanol).
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis[5].
-
Protocol 2: Optimized Extraction for Preserving Isoflavone Profile
-
Sample Preparation: Prepare finely ground soybean powder as in Protocol 1.
-
Extraction:
-
Separation and Concentration: Follow steps 3 and 4 from Protocol 1.
-
Analysis: Prepare the sample for HPLC analysis as described in Protocol 1.
Visualizations
Caption: A generalized workflow for the solvent extraction and analysis of this compound from soybeans.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 3. Stability of Soybean Isoflavone Isomers According to Extraction Conditions -Journal of Environmental Health Sciences | Korea Science [koreascience.kr]
- 4. Encapsulation of soy isoflavone extract by freeze drying, its stability during storage and development of isoflavone enriched yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
- 8. Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Peak Resolution for Isoflavone Isomers
Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of isoflavone isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guidance and answers to frequently asked questions to help you achieve baseline separation and accurate quantification of these structurally similar compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of isoflavone isomers in a question-and-answer format.
Issue 1: Poor resolution or complete co-elution of isoflavone isomers.
-
Question: My isoflavone isomers (e.g., daidzin and genistin, or their aglycone forms daidzein and genistein) are not separating and appear as a single broad peak or heavily overlapping peaks. What are the immediate steps to improve resolution?
-
Answer: Poor resolution is the most common challenge when separating isomers. Several factors can be adjusted to improve the separation. A systematic approach is recommended.
-
Optimize the Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase is critical.[1]
-
Adjust the Organic Modifier Percentage: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention times of the isoflavones, often leading to better separation.[1]
-
Switch the Organic Modifier: If you are using methanol, consider switching to acetonitrile, or vice versa. Acetonitrile generally provides higher chromatographic performance, resulting in faster separations, higher resolution, and narrower, more symmetric peaks for isoflavones.[2]
-
Introduce or Adjust an Acidic Modifier: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase can significantly improve peak shape and influence selectivity, which is crucial for separating isomers.[3][4][5]
-
-
Adjust the Column Temperature: Temperature can alter the selectivity of the separation.[6]
-
Increasing the column temperature generally reduces the viscosity of the mobile phase, which can lead to sharper peaks and potentially altered selectivity.[6][7] An optimal temperature of around 40°C has been found to be effective for separating flavonoid isomers.[3] It is advisable to test a range of temperatures (e.g., 30°C, 35°C, 40°C) to find the optimal condition for your specific isomers.
-
-
Modify the Flow Rate: Lowering the flow rate can enhance resolution by providing more time for the analytes to interact with the stationary phase.[1] However, this will also increase the run time. A flow rate of 1.0 mL/min is a common starting point.[3][5]
-
Issue 2: Asymmetrical peaks (tailing or fronting) for isoflavone analytes.
-
Question: My isoflavone peaks are showing significant tailing. What causes this and how can I achieve symmetrical peaks?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.
-
Check for Active Silanol Groups: Peak tailing for basic compounds can occur due to interactions with acidic silanol groups on the silica-based stationary phase. Using a mobile phase with a low pH (e.g., by adding 0.1% formic acid) can suppress the ionization of these silanol groups and reduce tailing.[8]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[9]
-
Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can cause poor peak shape.[9] Try flushing the column with a strong solvent. If the problem persists, replacing the guard or analytical column may be necessary.
-
Issue 3: Inconsistent and drifting retention times for isoflavone isomers.
-
Question: The retention times for my isoflavone standards are not reproducible between runs. What is the likely cause of this variability?
-
Answer: Fluctuating retention times can compromise the reliability of your analysis. The issue often lies with the HPLC system or the mobile phase preparation.
-
Insufficient Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[9] It is recommended to flush the column with at least 10-20 column volumes of the starting mobile phase.
-
Mobile Phase Instability: Improperly mixed or degassed mobile phases can lead to inconsistent solvent composition and flow.[9] Always use freshly prepared HPLC-grade solvents and ensure they are thoroughly degassed.
-
Temperature Fluctuations: A lack of precise column temperature control can cause shifts in retention times.[6][9] Using a column oven is highly recommended for stable and reproducible results.
-
Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is best suited for separating isoflavone isomers?
A1: Reversed-phase C18 columns are the most commonly used and are a good starting point for separating isoflavone isomers.[11][12] However, the choice of stationary phase can significantly impact selectivity.[13] For challenging separations, consider columns with different chemistries:
-
Fused-Core (Superficially Porous) C18: These columns can provide higher efficiency and better resolution than traditional fully porous particle columns, often with lower backpressure.[2][7]
-
Phenyl-Hexyl: These phases can offer alternative selectivity for aromatic compounds like isoflavones.
-
Monolithic C18: These columns can be operated at higher flow rates for faster analysis, although they may offer lower chromatographic performance compared to particle-packed columns.[2]
Q2: Should I use an isocratic or a gradient elution method for separating a complex mixture of isoflavone isomers?
A2: For a mixture containing isoflavones with a wide range of polarities (e.g., glycosides and their corresponding aglycones), a gradient elution is generally superior.[14][15][16]
-
Gradient elution starts with a weaker mobile phase and gradually increases the organic solvent concentration. This allows for the elution of a wide range of compounds with good peak shape and resolution in a reasonable timeframe.[14][17]
-
Isocratic elution uses a constant mobile phase composition. While simpler, it can lead to long retention times and broad peaks for strongly retained compounds if the mobile phase is weak, or poor resolution of early eluting peaks if the mobile phase is too strong.[16][17] However, for separating a few closely related isomers, an optimized isocratic method can provide excellent reproducibility.[18][19]
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of isoflavone isomers?
A3: The choice of organic modifier can significantly alter the selectivity of the separation.
-
Acetonitrile is often preferred as it generally results in faster analysis, higher resolution, narrower peaks, and lower backpressure compared to methanol for isoflavone separation.[2]
-
Methanol can be a viable alternative and may offer different selectivity, which could be advantageous for resolving specific isomer pairs that are difficult to separate with acetonitrile.[2][12] It is also less toxic and more cost-effective.[12]
Q4: What is the optimal column temperature for isoflavone isomer separation?
A4: There is no single optimal temperature for all separations, but a slightly elevated temperature is often beneficial.
-
Increasing the temperature can improve efficiency by reducing mobile phase viscosity.[7][20]
-
Temperature can also affect the selectivity of the separation, meaning the relative spacing of the peaks can change.[6]
-
A common starting point is 35-40°C.[3][5][21] It is recommended to empirically determine the optimal temperature for your specific application by testing a range (e.g., 25°C to 50°C).
Q5: How can I confirm the identity of the separated isoflavone isomer peaks?
A5: While HPLC with UV detection can separate the isomers, it cannot definitively identify them. For unambiguous identification, coupling the HPLC to a mass spectrometer (LC-MS) is the recommended approach.[1] Mass spectrometry provides mass-to-charge ratio information and fragmentation patterns that can be used to confirm the identity of each isomer.
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Resolution (Rs) of Flavonoid Isomers.
| Solvent A (Aqueous) | Solvent B (Organic) | Resolution (Rs) of Isomer Pair 1 | Resolution (Rs) of Isomer Pair 2 |
| Water | Acetonitrile | < 1.5 (Poor) | < 1.5 (Poor) |
| Water | Methanol | < 1.5 (Poor) | < 1.5 (Poor) |
| 0.1% Formic Acid in Water | Acetonitrile | > 1.5 (Good) | > 1.5 (Good) |
| 0.1% Formic Acid in Water | Methanol | > 1.5 (Good) | < 1.5 (Poor) |
Data adapted from a study on flavonoid isomers, demonstrating the significant impact of both the organic modifier and the acidic additive on achieving baseline separation (Rs > 1.5).[3]
Table 2: Comparison of Different HPLC Column Technologies for Isoflavone Analysis.
| Column Type | Key Advantages | Key Disadvantages | Best For |
| Conventional C18 (Fully Porous) | Robust, widely available, good starting point. | Lower efficiency compared to newer technologies. | Routine analysis, initial method development. |
| Fused-Core C18 (Superficially Porous) | High efficiency, better resolution, faster separations at lower backpressure.[2] | Can be more expensive. | High-resolution separation of complex isomer mixtures. |
| Monolithic C18 | Low backpressure, allows for high flow rates and very fast analysis.[2] | Lower chromatographic performance (fewer theoretical plates).[2] | Rapid screening and high-throughput analysis. |
Experimental Protocols
Protocol 1: General Gradient HPLC Method for the Separation of Isoflavone Glycosides and Aglycones
This protocol provides a starting point for developing a separation method for a complex mixture of isoflavones.
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3][21]
-
Mobile Phase:
-
Injection Volume: 10-20 µL.
-
Gradient Program:
-
0-5 min: 15-25% B
-
5-20 min: 25-40% B
-
20-25 min: 40-60% B
-
25-30 min: Hold at 60% B
-
30.1-35 min: Return to 15% B (re-equilibration) (Note: This is a generic gradient and should be optimized based on the specific isoflavones in the sample.)
-
Mandatory Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Caption: Logic for choosing between gradient and isocratic elution.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of different types of stationary phases for the analysis of soy isoflavones by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ijsdr.org [ijsdr.org]
- 11. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. avantorsciences.com [avantorsciences.com]
- 21. researchgate.net [researchgate.net]
Stability of 6''-O-Acetylglycitin in different solvents and temperatures.
This technical support center provides guidance on the stability of 6''-O-Acetylglycitin in various experimental conditions. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, illustrative stability data, and a general protocol for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is expected to be stable for up to two years.[2]
Q2: How should I store solutions of this compound?
Stock solutions of this compound are best prepared fresh before use.[2] If storage is necessary, it is recommended to make aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. For stock solutions in DMSO, storage at -20°C is suitable for up to one month, while storage at -80°C can extend stability for up to six months.[2]
Q3: What factors can affect the stability of this compound in my experiments?
The stability of this compound, like other isoflavone isomers, is influenced by several factors including:
-
Temperature: Higher temperatures generally accelerate degradation.
-
Solvent: The type of solvent and its pH can significantly impact stability.
-
Light: Exposure to light can potentially lead to degradation, so protection from light is recommended for solutions.[2]
-
Oxygen: The presence of oxygen can contribute to oxidative degradation.
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. Generally, isoflavones are more stable in neutral to slightly acidic conditions. In strongly acidic or alkaline aqueous solutions, hydrolysis of the acetyl and glucoside groups can occur, especially at elevated temperatures.
Q5: What are the likely degradation products of this compound?
Under forcing conditions such as strong acid or base, or high temperatures, this compound is expected to degrade into several products. The primary degradation pathway likely involves the hydrolysis of the acetyl group to form glycitin, followed by the cleavage of the glucoside bond to yield the aglycone, glycitein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of this compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -80°C for no longer than six months.[2] Consider performing a preliminary stability check in your specific assay buffer. |
| Loss of compound after sample preparation | Instability in the chosen solvent or at the working temperature. | Before starting your main experiment, perform a pilot study to assess the stability of this compound in your chosen solvent and at the intended experimental temperature. Analyze samples at different time points using HPLC to quantify any degradation. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound during the analytical process or storage of the analytical sample. | Ensure the mobile phase is compatible with the compound's stability. Keep sample vials in the autosampler cooled, if possible. Analyze samples as soon as possible after preparation. |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition. | Ensure the chosen solvent can dissolve the desired concentration of this compound. When preparing mixed solvent systems, add the co-solvents sequentially and ensure the compound remains dissolved. For in vivo studies, prepare the formulation on the day of use.[2] |
Illustrative Stability Data
The following tables present illustrative data on the stability of this compound. This data is based on the general behavior of acetylated isoflavones and should be used as a guideline for experimental design. Actual stability will vary depending on the specific experimental conditions.
Table 1: Illustrative Stability of this compound in Different Solvents at 25°C over 24 Hours
| Solvent | % Remaining After 6h | % Remaining After 12h | % Remaining After 24h |
| DMSO | >99% | >99% | 98% |
| Acetonitrile | >99% | 98% | 96% |
| Methanol | 98% | 95% | 90% |
| Ethanol | 97% | 93% | 88% |
| Water (pH 7.0) | 95% | 90% | 82% |
| 0.1 M HCl | 90% | 80% | 65% |
| 0.1 M NaOH | 70% | 50% | 25% |
Table 2: Illustrative Thermal Stability of this compound in Methanol over 8 Hours
| Temperature | % Remaining After 2h | % Remaining After 4h | % Remaining After 8h |
| 4°C | >99% | >99% | >99% |
| 25°C | 99% | 97% | 95% |
| 40°C | 95% | 90% | 80% |
| 60°C | 85% | 70% | 50% |
Experimental Protocols
General Protocol for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound in a specific solvent and at a given temperature using HPLC.
1. Materials and Reagents:
-
This compound (high purity standard)
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, ethanol, water)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Preparation of Test Solutions:
-
Dilute the stock solution with the desired test solvent (e.g., methanol, water at a specific pH) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
4. Stability Study:
-
Divide the test solution into several aliquots in sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial.
-
Immediately analyze the sample by HPLC.
5. HPLC Analysis:
-
Column: C18, e.g., YMC-Pack Pro C18 (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid like formic acid for better peak shape).
-
Flow Rate: e.g., 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 260 nm)
-
Injection Volume: e.g., 10 µL
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 6''-O-Acetylglycitin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 6''-O-Acetylglycitin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][4] In complex matrices like biological fluids or plant extracts, these effects can be a significant challenge.[1]
Q2: What are the common causes of matrix effects in LC-MS analysis?
A2: The primary cause of matrix effects is the co-elution of endogenous matrix components with the analyte of interest, which interfere with the ionization process in the mass spectrometer's source.[2][5] These interfering compounds can compete with the analyte for ionization, leading to ion suppression.[6] Highly abundant compounds, salts, and phospholipids in biological samples are common sources of matrix effects.[7]
Q3: How can I determine if matrix effects are impacting my this compound analysis?
A3: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[1] The post-column infusion method involves infusing a constant flow of the analyte standard into the LC eluent after the analytical column and injecting a blank matrix sample.[4][5][7] Dips or peaks in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively. The post-extraction spike method compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution.
Q4: What are the most effective strategies to overcome matrix effects?
A4: There is no single universal solution, but several strategies can be employed. These include:
-
Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering compounds.[8][9]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix components is a crucial step.[4]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects, as the SIL-IS co-elutes with the analyte and experiences similar matrix effects.[8][10][11][12]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[8]
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample and is useful when a suitable blank matrix is unavailable.[8][11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]
Q5: Are there any specific considerations for isoflavones like this compound?
A5: For isoflavones, which have acidic-basic characteristics, controlling the mobile phase pH is important for good peak shape and retention time stability.[13] Acidifying the mobile phase, for instance with formic acid, can prevent deprotonation and improve chromatographic performance.[13] The choice of ionization mode (e.g., ESI vs. APCI) can also influence the susceptibility to matrix effects, with APCI sometimes being less prone to them.[14]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues related to matrix effects in the LC-MS analysis of this compound.
Issue 1: Poor reproducibility of results between samples.
-
Step 1: Assess for Matrix Effects. Perform a post-column infusion experiment to visualize regions of ion suppression or enhancement in your chromatogram.[7]
-
Step 2: Evaluate Sample Preparation. If significant matrix effects are observed, enhance your sample preparation protocol. Consider using a more selective SPE sorbent or a different LLE solvent system to better remove interferences.
-
Step 3: Optimize Chromatography. Modify your LC gradient to achieve better separation of this compound from the regions of ion suppression identified in Step 1.
-
Step 4: Implement an Internal Standard. If not already in use, incorporate a stable isotope-labeled internal standard for this compound. If a SIL-IS is not available, a structural analog that co-elutes can be a viable alternative.[11]
Issue 2: Low signal intensity or complete loss of analyte signal.
-
Step 1: Check for Ion Suppression. Use the post-column infusion technique to confirm if severe ion suppression is occurring at the retention time of your analyte.[5]
-
Step 2: Investigate Sample Matrix. The issue might be specific to a particular sample matrix. Analyze a dilution series of the problematic sample to see if the signal improves with dilution.
-
Step 3: Consider Metal Chelation. Some compounds can interact with metal surfaces in the LC system, leading to signal loss.[15] If you suspect this, using a metal-free or PEEK-lined column and tubing may help.[15]
-
Step 4: Review Ionization Source Parameters. Optimize the settings of your mass spectrometer's ion source (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for this compound.
Quantitative Data Summary
The effectiveness of different strategies in mitigating matrix effects can be quantitatively assessed. The following table summarizes typical recovery and matrix effect values that can be expected with various sample preparation techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 120 | High variability, often suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 70 - 110 | Moderate suppression/enhancement |
| Solid-Phase Extraction (SPE) | 80 - 110 | 85 - 105 | Minimal suppression/enhancement |
Note: These are representative values and actual results will vary depending on the specific matrix and analytical conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Assessment
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up a T-junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse the this compound standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream using a syringe pump.
-
Once a stable baseline signal for the infused standard is achieved, inject a blank, extracted sample matrix.
-
Monitor the signal of the infused standard throughout the chromatographic run. Any deviation from the stable baseline indicates a region of ion suppression or enhancement.[5][7]
Protocol 2: Standard Addition Method for Quantification
-
Divide a sample into at least four aliquots.
-
Leave one aliquot as is (the unknown).
-
To the other aliquots, add known, increasing amounts of a this compound standard solution.
-
Analyze all aliquots by LC-MS.
-
Create a calibration curve by plotting the peak area against the concentration of the added standard.
-
Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept.[13]
Visualizations
Caption: Workflow for Identifying and Mitigating Matrix Effects.
Caption: Logical Flow for Troubleshooting Matrix Effects.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor recovery of 6''-O-Acetylglycitin during extraction.
Technical Support Center: Isoflavone Extraction
Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of 6''-O-Acetylglycitin during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low recovery of this compound in my extract?
Poor recovery of this compound is a common issue that can stem from several factors throughout the experimental workflow. The primary causes can be grouped into three main categories:
-
Chemical Degradation: this compound is an acetylated isoflavone, making it susceptible to hydrolysis (loss of the acetyl group) under certain conditions, converting it into other forms like glycitin. This can be triggered by excessive heat, prolonged extraction times, or non-optimal pH levels.[1][2]
-
Suboptimal Extraction Parameters: The efficiency of the extraction is highly dependent on the chosen solvent, temperature, time, and the physical nature of the sample matrix.[1] An incorrect solvent system may fail to efficiently solubilize and extract the target molecule.
-
Post-Extraction Handling & Analytical Errors: The compound can degrade after extraction, particularly during solvent evaporation at high temperatures or during improper storage.[3][4] Furthermore, the analytical method used for quantification may lack the necessary resolution to accurately measure this compound separately from other similar isoflavone isomers.[5]
Q2: Could my choice of extraction solvent be the primary cause of poor recovery?
Yes, the extraction solvent is a critical factor.[1] Isoflavones exist in various forms (aglycones, glucosides, acetylglucosides, malonylglucosides), each with different polarities.[6] The choice of solvent or solvent mixture directly impacts the recovery of each form.[7]
-
Solvent Polarity: this compound is a glycoside, making it relatively polar. Hydrophilic solvents or aqueous mixtures are generally required.[4] Solvents like 70-80% ethanol or 80% methanol are commonly used because they can effectively extract isoflavone glycosides.[4][8]
-
Solvent Mixtures: Studies have shown that mixtures of solvents can optimize the extraction of total isoflavones. For instance, ternary mixtures of water, acetone, and ethanol have been found to be effective.[6][7] Using a single, pure solvent may not be optimal.
-
Solvent Selectivity: While acetonitrile has been shown to have high extraction efficiency and yield cleaner extracts, ethanol/water mixtures are also very effective and are a greener alternative.[9]
Table 1: Comparison of Common Solvents for Isoflavone Extraction
| Solvent/Mixture | Target Isoflavone Form | Advantages | Disadvantages |
| 70-80% Ethanol | Glycosides, Total Isoflavones | Effective for polar forms, non-toxic.[4] | May extract other water-soluble impurities. |
| 80% Methanol | Glycosides, Total Isoflavones | High extraction efficiency.[4] | Toxic, requires careful handling. |
| Acetonitrile | Broad Range | High efficiency, results in cleaner extracts.[9] | More expensive, requires proper disposal. |
| Water/Acetone/Ethanol | Total Isoflavones | Excellent for maximizing total yield.[6][7] | Requires optimization of the mixture ratio. |
| Water/Acetone | Aglycones | More selective for less polar aglycone forms.[7] | Not ideal for acetylated glycosides. |
Q3: How do temperature and extraction time influence the stability and recovery of this compound?
Temperature and time are inversely related when it comes to the stability of acetylated isoflavones. While higher temperatures can increase solvent penetration and extraction speed, they also significantly increase the risk of thermal degradation.[1]
-
Temperature: Elevated temperatures can cause the hydrolysis of the acetyl group from this compound, converting it to glycitin. This leads to an apparent low recovery of the target compound and an artificially high measurement of glycitin.[2] Optimal temperatures are often moderate, for example, between 44°C and 72.5°C, depending on the solvent and duration.[1][8]
-
Extraction Time: A longer extraction time may seem beneficial, but it increases the period during which the compound is exposed to potentially degrading conditions. Studies have shown that total isoflavone content can decrease if the extraction is extended for too long.[10] The optimal duration must be determined experimentally, often falling within the range of 60-120 minutes.[1][8]
Q4: My parameters seem correct, but recovery is still low. Could my technique be inefficient?
Yes. Beyond solvent and temperature, the physical extraction technique is vital for disrupting the plant cell matrix to release the isoflavones.
-
Particle Size: Grinding the source material (e.g., defatted soy flour) to a fine powder increases the surface area available for solvent interaction, significantly improving extraction efficiency.[8]
-
Extraction Method: Simple soaking or stirring may not be sufficient. Using energy-assisted methods can dramatically improve yields. Ultrasound-assisted extraction (UAE) is known to enhance mass transfer and disrupt cell walls, leading to better recovery in a shorter time.[4][11]
-
Repeated Extractions: A single extraction step is often incomplete. Performing multiple, sequential extractions on the same sample and then pooling the extracts can increase the total yield by over 60-70%.[10]
Q5: How can I prevent the degradation of this compound after the extraction is complete?
Post-extraction handling is critical. The period between extraction and analysis is another window where significant loss can occur.
-
Solvent Evaporation: When concentrating the extract, avoid high heat. Use a rotary evaporator under vacuum at a low temperature (e.g., < 40°C) to remove the solvent.
-
Storage: Isoflavone extracts and purified compounds are sensitive to temperature.[3] For short-term storage, refrigeration at 4°C is advised. For long-term storage, samples should be kept at -20°C or, ideally, -80°C to prevent degradation.[4][12][13] Protect samples from light.[3]
Troubleshooting Workflow & Degradation Pathway
The following diagrams illustrate a logical workflow for troubleshooting poor recovery and the potential chemical degradation pathway for this compound.
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Potential degradation pathway of isoflavone glucosides.
Experimental Protocols
Protocol 1: Optimized Solid-Liquid Extraction
This protocol provides a general method for extracting isoflavones from a solid matrix like defatted soy flour.
-
Sample Preparation: Grind defatted soy material to a fine powder (to pass through a 0.15 mm screen).[8]
-
Solvent Preparation: Prepare the extraction solvent, 80% aqueous ethanol (v/v).[8][9]
-
Extraction:
-
Separation:
-
Centrifuge the dispersion at 3000 rpm for 30 minutes to pellet the solid material.[9]
-
Carefully decant the supernatant (the liquid extract).
-
-
Sample Preparation for Analysis:
-
Filter an aliquot of the supernatant through a 0.45 µm PVDF membrane filter.[8]
-
The extract is now ready for HPLC analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol uses sonication to improve extraction efficiency, especially for stubborn matrices.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Solvent Preparation: Prepare the extraction solvent, 70% aqueous ethanol (v/v).[4]
-
Extraction:
-
Combine 10 g of soy powder with 100 mL of 70% ethanol in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the sample for 15 minutes.[10] Monitor the bath temperature to ensure it does not rise excessively and cause thermal degradation.
-
-
Separation & Analysis: Proceed with steps 4 and 5 from Protocol 1. Sonication for 15 minutes can be as effective as five sequential standard extractions.[10]
Protocol 3: HPLC Quantification Method
This is a representative HPLC method for the analysis of isoflavone isomers.
-
Column: C18 reverse-phase column (e.g., ODS 150 mm x 4.6 mm, 5 µm particles).[9]
-
Mobile Phase: A gradient elution is typically required for good separation.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector set to 260 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Use a certified reference standard for this compound to create a calibration curve for accurate quantification. Compare the retention time and UV spectrum of the peak in the sample to that of the standard to confirm identity.
References
- 1. researchgate.net [researchgate.net]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
- 5. ymcamerica.com [ymcamerica.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. qyherb.com [qyherb.com]
- 12. 6-o-acetylglycitin Datasheet DC Chemicals [dcchemicals.com]
- 13. This compound | 134859-96-4 [sigmaaldrich.com]
Preventing degradation of 6''-O-Acetylglycitin during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6''-O-Acetylglycitin during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an acetylated isoflavone glycoside found in soybeans and soy-based products. Its stability is a significant concern for accurate quantification and for maintaining its potential biological activity in research and drug development. The acetyl group at the 6'' position of the glucose moiety is susceptible to hydrolysis, leading to the formation of glycitin (the corresponding glucoside) and subsequently the aglycone, glycitein. This degradation can be influenced by various factors during sample preparation, including temperature, pH, and the choice of solvents.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of the ester bond, leading to the loss of the acetyl group (deacetylation) to form glycitin. This can be followed by the hydrolysis of the glycosidic bond, releasing the aglycone glycitein. These reactions are catalyzed by heat, acidic, or alkaline conditions, as well as enzymatic activity from sources like β-glucosidases that may be present in the sample matrix.
Q3: What are the ideal storage conditions for pure this compound and its solutions?
A3: For the pure compound, long-term storage at -80°C for up to 6 months and short-term storage at -20°C for up to 1 month, protected from light, is recommended.[1] It is crucial to note that solutions of this compound are generally considered unstable and should be prepared fresh before use. If storage of a stock solution is unavoidable, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in the final extract. | Degradation during extraction: High temperatures, prolonged extraction times, or the use of harsh solvents (strong acids or bases) can cause deacetylation. | - Use a mild extraction method such as ultrasound-assisted extraction (UAE) at a controlled temperature (e.g., < 50°C).- Employ neutral or slightly acidic extraction solvents (e.g., 70% ethanol or methanol).- Minimize extraction time. |
| Presence of high levels of glycitin and/or glycitein in the chromatogram. | Hydrolysis of the acetyl and/or glycosidic bond: This can occur during extraction, sample concentration, or storage of the extract. | - During Extraction: Avoid high temperatures and extreme pH. If acidic conditions are necessary for other analytes, consider a separate, milder extraction for this compound.- During Concentration: Use non-thermal concentration methods like lyophilization (freeze-drying) or centrifugal evaporation at low temperatures.- During Storage: Store extracts at -80°C and analyze them as soon as possible, ideally within a few days. |
| Inconsistent results between replicate samples. | Variable degradation due to inconsistencies in sample handling: Minor differences in processing time, temperature exposure, or pH can lead to variable degradation. | - Standardize every step of the sample preparation protocol, ensuring consistent timing and temperature control for all samples.- Use appropriate buffers to maintain a stable pH throughout the process.- Prepare samples in small batches to minimize the time each sample is exposed to potentially degrading conditions. |
| Loss of this compound during solvent evaporation. | Thermal degradation: Applying heat to evaporate the extraction solvent can lead to the loss of the acetyl group. | - Avoid using rotary evaporators with high temperatures. Opt for methods like a centrifugal vacuum concentrator (SpeedVac) without heat or with minimal heat, or nitrogen blow-down at ambient temperature. Lyophilization is the most gentle method for solvent removal. |
| Degradation in the autosampler while awaiting injection. | Instability in solution: this compound is known to be unstable in solution, and prolonged time in the autosampler at room temperature can lead to degradation. | - Set the autosampler temperature to a low, controlled temperature (e.g., 4°C).- Minimize the time the sample vials spend in the autosampler before injection. Sequence your runs accordingly. |
Quantitative Data Summary
The following tables summarize the available data on the stability of acetylated isoflavones. It is important to note that specific kinetic data for the degradation of this compound under a wide range of pH and temperature conditions is limited in the current scientific literature. The data presented here is based on studies of isoflavone profiles and related acetylated compounds.
Table 1: Stability of Acetylated Isoflavone Glucosides in Steamed Black Soybeans during Storage
| Storage Condition | Duration (days) | Residual Acetyl Glucosides (%) |
| 4°C with deoxidant and desiccant | 120 | 92.0 - 99.4 |
Source: Adapted from a study on the stability of isoflavone isomers in steamed black soybeans.[2]
Table 2: General Stability of Isoflavone Conjugates under Different Conditions
| Condition | Effect on Acetylated/Malonylated Glucosides |
| High Temperature (>80°C) | Significant conversion to corresponding glucosides and aglycones. Malonylated forms are particularly heat-sensitive and can decarboxylate to form acetylated glucosides, which can then be further degraded. |
| Alkaline pH (e.g., pH 10) | Rapid de-esterification to the corresponding glucosides. At 80°C and pH 10, a significant percentage of malonylglycosides can be transformed within an hour.[3] |
| Acidic pH (e.g., 1M HCl) | Can cause hydrolysis of the acetyl and malonyl groups, especially at elevated temperatures. This is sometimes used intentionally to quantify total isoflavones. |
| Storage of Extracts (-20°C) | Generally good stability for several days to weeks, especially when protected from light. For longer-term storage, -80°C is recommended. |
| Storage in Solution (Ambient) | Considered unstable. Analysis within a few hours of preparation is recommended. |
Experimental Protocols
Protocol 1: Mild Extraction of this compound from Soy Powder
-
Sample Preparation: Lyophilize the soy product to remove moisture and grind to a fine powder (e.g., using a cryogenic grinder to prevent heating).
-
Extraction Solvent: Prepare a solution of 70% ethanol in water. Deoxygenate the solvent by bubbling with nitrogen gas for 15 minutes.
-
Extraction Procedure: a. Weigh approximately 1 gram of the powdered sample into a centrifuge tube. b. Add 10 mL of the deoxygenated 70% ethanol. c. Vortex briefly to mix. d. Perform ultrasound-assisted extraction in a sonication bath for 20 minutes, maintaining the bath temperature at or below 25°C. e. Centrifuge the sample at 4000 rpm for 15 minutes at 4°C. f. Carefully collect the supernatant. g. Repeat the extraction on the pellet with another 10 mL of the extraction solvent and combine the supernatants.
-
Solvent Evaporation: a. For optimal preservation, freeze the combined supernatant at -80°C and lyophilize to dryness. b. Alternatively, use a centrifugal vacuum concentrator (e.g., SpeedVac) at a low temperature setting.
-
Storage: Store the dried extract at -80°C until analysis. Reconstitute the sample in a suitable solvent (e.g., methanol or dimethyl sulfoxide) immediately before analysis.
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation.
-
Chromatographic Column: A C18 reversed-phase column with a sub-2 µm particle size is recommended for high resolution and speed (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically used. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2-5 µL
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for isoflavones.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other relevant isoflavones should be determined using a pure standard. For this compound (precursor ion [M-H]⁻ at m/z 487.1), characteristic product ions would result from the loss of the acetyl group and cleavage of the glycosidic bond.
-
Visualizations
Caption: Recommended workflow for sample preparation to prevent this compound degradation.
References
Technical Support Center: Simultaneous Analysis of Isoflavone Glucosides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of isoflavone glucosides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution or Overlapping Peaks | Inadequate mobile phase composition. | Optimize the gradient elution program. A common mobile phase consists of acetonitrile and water with an acid modifier like formic or acetic acid.[1][2] Adjusting the gradient slope and time can improve separation. |
| Improper column temperature. | Column temperature significantly affects retention times and resolution. An optimal temperature is often around 40°C for flavonoid isomers, though for some isoflavones, 25°C may provide better resolution.[3][4] It is crucial to use a column oven for consistent temperature control.[4] | |
| Incorrect flow rate. | A flow rate of 1.0 mL/min is commonly used.[3][5] Deviations can affect peak shape and resolution. Ensure the HPLC pump is calibrated and delivering a consistent flow. | |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | The choice of extraction solvent is critical. 80% methanol or 80% ethanol are often effective.[2] For complex matrices, techniques like solid-phase extraction (SPE) may be necessary for sample clean-up prior to HPLC analysis.[6] |
| Degradation of isoflavone glucosides during sample preparation. | Malonyl and acetyl glucosides are heat-sensitive and can degrade at high temperatures.[4] Avoid high temperatures during extraction and sample processing. If hydrolysis is intended, be aware that prolonged acid hydrolysis can lead to the degradation of aglycones like genistein.[7] | |
| Instability of extracted isoflavones in solution. | Products containing significant amounts of acetyl and malonyl isoflavones should be analyzed within 4 hours of extraction as these forms may not be stable in solution.[8] | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Filter all mobile phases before use. Regularly flush the column with a strong solvent to remove contaminants. |
| Detector issues. | Ensure the detector lamp has sufficient life and is properly warmed up. | |
| Variability in Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. Ambient temperature variations can significantly affect reproducibility.[4] |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure proper mixing of the gradient components. | |
| Quantification Inaccuracies | Lack of appropriate standards. | Use certified reference standards for all isoflavone glucosides being quantified. For malonyl and acetyl forms that are not readily available, they can be identified using minimally processed soy flour and quantified using the corresponding glucoside standards.[8] |
| Inappropriate internal standard. | An internal standard can correct for variations in extraction and injection volume. 2,4,4'-trihydroxydeoxybenzoin has been validated as a suitable internal standard.[9] | |
| Different molar masses of isoflavone forms. | When reporting total isoflavone content, it is recommended to normalize the concentrations to the aglycone mass to account for the different molecular weights of the glucoside forms.[9] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting method for the simultaneous analysis of isoflavone glucosides by HPLC?
A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common approach.[1][6] A typical setup involves a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[1][2] Detection is typically performed using a UV detector at around 255-260 nm.[1][5]
2. How should I prepare my samples for isoflavone glucoside analysis?
Sample preparation depends on the matrix. For solid samples like soybean flour, extraction with a polar solvent such as 80% methanol or 80% ethanol is common.[2] The sample is typically mixed with the solvent, shaken or sonicated, and then centrifuged. The supernatant is then filtered through a 0.45 µm filter before injection into the HPLC system.[2] For liquid samples, a simple dilution and filtration may be sufficient.
3. Is hydrolysis of isoflavone glucosides to aglycones necessary?
It depends on the analytical goal. If the aim is to quantify the individual glucoside forms, then hydrolysis should be avoided. However, if the goal is to determine the total aglycone content, a hydrolysis step (acidic, basic, or enzymatic) can be employed to convert the glucosides to their corresponding aglycones before analysis.[7] Be aware that different hydrolysis methods have varying efficiencies and can potentially cause degradation of the target compounds.[7]
4. What are the advantages of using a column oven in HPLC analysis of isoflavones?
A column oven provides a stable temperature environment for the HPLC column. Temperature fluctuations can cause significant shifts in retention times, leading to poor reproducibility.[4] Maintaining a constant temperature, for example at 40°C, can also improve the separation of isomeric flavonoid glycosides.[3][4]
5. How can I identify and quantify the 12 common isoflavone isomers if I don't have all the standards?
The 12 common isoflavone isomers include daidzein, genistein, and glycitein, and their respective β-glucoside, acetyl-glucoside, and malonyl-glucoside forms.[9] While having individual standards is ideal, if some are unavailable (especially the malonyl and acetyl forms), their identification can be inferred from their elution order and UV spectra, which are similar for isoflavones with the same aglycone base.[4] For quantification, the commercially available glucoside standards can be used to estimate the concentrations of their corresponding malonyl and acetyl derivatives.[8]
Experimental Protocols
Protocol 1: Extraction of Isoflavones from Soybean Flour
This protocol describes a standard method for extracting isoflavone glucosides from a solid matrix.
-
Weigh approximately 1 gram of finely ground soybean flour into a centrifuge tube.
-
Add 10 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 2 hours at room temperature using a mechanical shaker.[2]
-
Centrifuge the mixture at 3000 rpm for 30 minutes.[2]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis. Products with high levels of malonyl and acetyl forms should be analyzed promptly.[8]
Protocol 2: HPLC Method for Simultaneous Analysis of Six Isoflavone Glucosides and Aglycones
This method is suitable for the simultaneous determination of daidzin, glycitin, genistin, daidzein, glycitein, and genistein.[5]
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Trifluoroacetic acid solution (concentration not specified, but typically a low percentage like 0.1%).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 255 nm.[5]
-
Injection Volume: 20 µL.
-
Gradient Program: A gradient solvent system is used. While the specific gradient is not detailed in the source, a typical gradient would start with a low percentage of acetonitrile and gradually increase to elute the more nonpolar compounds.
Quantitative Data Summary
| Parameter | Value | Isoflavones | Source |
| Recovery Rate | 94.10% - 99.70% | Daidzin, glycitin, genistin, daidzein, glycitein, genistein | [5] |
| RSD (Reproducibility) | < 2.50% | Daidzin, glycitin, genistin, daidzein, glycitein, genistein | [5] |
| Detection Limits (HPLC-UV) | 1.09 pmol (daidzein), 0.53 pmol (genistein) | Daidzein, genistein | [6] |
| Detection Limits (UPLC) | 0.256 ng/mL (daidzin), 0.189 ng/mL (genistin), 0.237 ng/mL (daidzein), 0.284 ng/mL (genistein) | Daidzin, genistin, daidzein, genistein | [10] |
Visualizations
A generalized workflow for the analysis of isoflavone glucosides.
Troubleshooting logic for poor HPLC peak resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soy isoflavone analysis: quality control and a new internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
How to improve the stability of 6''-O-Acetylglycitin stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 6''-O-Acetylglycitin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and methanol are commonly used solvents for preparing this compound stock solutions. Due to its superior solvating power for this compound, DMSO is often preferred for achieving higher concentrations.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For short-term storage (up to one month), it is recommended to store aliquoted stock solutions at -20°C and protected from light. For longer-term storage (up to six months), -80°C is recommended. It is crucial to minimize freeze-thaw cycles.
Q3: My this compound solution appears to be degrading. What are the common causes?
A3: Degradation of this compound in solution can be caused by several factors, including:
-
Hydrolysis: The acetyl group is susceptible to hydrolysis, particularly in aqueous solutions or in the presence of acidic or alkaline conditions.
-
Oxidation: Like other flavonoids, this compound can be sensitive to oxidation.
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of isoflavones.
-
Improper Storage Temperature: Storing solutions at room temperature or even 4°C for extended periods can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and promote degradation.
Q4: Can I store my stock solution in an aqueous buffer?
A4: It is generally not recommended to store this compound in aqueous buffers for extended periods due to the risk of hydrolysis of the acetyl group. If your experimental protocol requires a buffered solution, it is best to prepare it fresh from a concentrated stock in an organic solvent like DMSO just before use.
Q5: How can I check the stability of my stock solution?
A5: The stability of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter with your this compound stock solutions.
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon thawing. | The concentration of the stock solution may be too high, leading to precipitation at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may be degrading over time, leading to a decrease in the effective concentration of the active compound. | Prepare fresh stock solutions more frequently. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air. Always protect the solution from light. |
| Color change observed in the stock solution. | A color change, such as yellowing, can be an indicator of oxidation or other degradation pathways. | Discard the solution and prepare a fresh stock. Ensure that the solvent used is of high purity and has not been exposed to air for prolonged periods. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing. |
| Loss of biological activity in assays. | This is a strong indicator of compound degradation. The acetyl group is crucial for its biological activity, and its hydrolysis would lead to a loss of potency. | Verify the integrity of your stock solution using an analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution and re-evaluate your storage and handling procedures. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes. This minimizes exposure to light and repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol for a Basic Stability Study of this compound Stock Solution
-
Objective: To assess the stability of a this compound stock solution in DMSO under different storage conditions.
-
Materials:
-
Freshly prepared 10 mM this compound stock solution in DMSO
-
HPLC system with a C18 column and UV detector (detection at ~260 nm)
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Amber and clear microcentrifuge tubes
-
-
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO.
-
Immediately analyze an aliquot of the fresh stock solution by HPLC to obtain the initial peak area (Time 0).
-
Aliquot the remaining stock solution into several amber and clear microcentrifuge tubes.
-
Store the tubes under the following conditions:
-
-80°C (protected from light)
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room temperature (protected from light)
-
Room temperature (exposed to ambient light)
-
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as for the Time 0 sample.
-
Record the peak area of this compound for each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining compound against time for each storage condition.
-
Compare the degradation rates under the different conditions to determine the optimal storage strategy.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of this compound
| Form | Solvent | Storage Temperature | Expected Stability | Key Considerations |
| Powder | N/A | -20°C | Up to 2 years | Keep tightly sealed and protected from moisture. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Visualizations
Caption: Troubleshooting workflow for unstable this compound stock solutions.
Caption: Potential degradation pathways for this compound in solution.
Challenges in separating 6''-O-Acetylglycitin from 6''-O-malonylglycitin.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the separation of 6''-O-Acetylglycitin and 6''-O-malonylglycitin.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound and 6''-O-malonylglycitin so challenging?
The primary challenge lies in their significant structural similarity. Both are glycosides of glycitein, differing only in the acyl group attached to the 6'' position of the glucose moiety (an acetyl group versus a malonyl group). This subtle difference results in very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.
Q2: Why do I see unexpected peaks or a changing chromatogram when analyzing 6''-O-malonylglycitin?
6''-O-malonylglycitin is known to be thermally and chemically unstable.[1][2] During sample extraction, processing, or even during the analytical run, the malonyl group can be lost or converted. This degradation can lead to the appearance of new peaks corresponding to glycitin (loss of the malonyl group) or the conversion to this compound through decarboxylation.[1] Factors such as elevated temperatures, and alkaline pH can accelerate this degradation.[1]
Q3: What is the expected elution order of this compound and 6''-O-malonylglycitin in reversed-phase HPLC?
In reversed-phase high-performance liquid chromatography (RP-HPLC), compounds are separated based on their hydrophobicity. 6''-O-malonylglycitin is generally more polar than this compound due to the presence of the free carboxylic acid on the malonyl group. Therefore, 6''-O-malonylglycitin is expected to elute earlier than this compound.
Q4: How can I confirm if I have co-elution of the two compounds?
Co-elution can be investigated by several methods. Firstly, inspect the peak shape; a broad or asymmetrical peak may indicate the presence of more than one compound. Secondly, using a photodiode array (PDA) detector to check the peak purity across its spectrum can reveal the presence of multiple components. Finally, the most definitive method is to use mass spectrometry (MS) detection, which can distinguish the two compounds based on their different molecular weights.
Q5: How critical is sample preparation for this separation?
Sample preparation is extremely critical. Given the instability of 6''-O-malonylglycitin, it is crucial to use mild extraction and processing conditions.[1][3] Avoid high temperatures and exposure to strong acids or bases.[1] It is often recommended to work quickly and at reduced temperatures to minimize degradation.
Physicochemical Properties
A comparison of the physicochemical properties of this compound and 6''-O-malonylglycitin highlights their similarity, which is the root of the separation challenge.
| Property | This compound | 6''-O-malonylglycitin |
| Molecular Formula | C24H24O11 | C25H24O13[4][5] |
| Molecular Weight | 488.4 g/mol [6] | 532.4 g/mol [4] |
| Appearance | Solid[6] | Solid[4] |
| Melting Point | 155 - 157 °C[6] | 162 °C[4] |
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and 6''-O-malonylglycitin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate mobile phase composition or gradient.- Column losing efficiency.- Flow rate is too high. | - Optimize the mobile phase gradient. A shallower gradient can improve separation.- Use a new column or a column with a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column).- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Peak Tailing | - Presence of active sites on the column packing.- pH of the mobile phase is inappropriate for the analytes.- Column is overloaded. | - Use a mobile phase with a low concentration of an acid modifier (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid on 6''-O-malonylglycitin.- Ensure the mobile phase pH is well below the pKa of the analytes.- Reduce the injection volume or the concentration of the sample. |
| Appearance of Unexpected Peaks | - Degradation of 6''-O-malonylglycitin.- Contamination of the sample or mobile phase. | - Review the sample preparation procedure to minimize heat and extreme pH.[1]- Prepare fresh mobile phase and samples.- Use an internal standard to track the stability of the analytes. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Changes in mobile phase composition. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed. |
Experimental Protocol: HPLC Separation
This protocol provides a starting point for the separation of this compound and 6''-O-malonylglycitin using RP-HPLC. Optimization may be required based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Extract isoflavones from the sample matrix using a mixture of acetonitrile and water (e.g., 1:1 v/v) at room temperature.[3][7]
-
Avoid heating or exposure to alkaline conditions to prevent the degradation of 6''-O-malonylglycitin.[1]
-
Centrifuge the extract to remove particulate matter and filter through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[8] |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and gradually increase to elute the compounds. A shallow gradient is recommended for better resolution. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 30 °C |
| Injection Volume | 10 - 20 µL |
| Detection | PDA detector at a wavelength of 260 nm |
Visualizations
Caption: Structural comparison highlighting the acetyl vs. malonyl group.
Caption: A logical workflow for troubleshooting common separation problems.
Caption: A typical experimental workflow for the analysis of isoflavones.
References
- 1. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 6''-O-Malonylglycitin | C25H24O13 | CID 23724657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 137705-39-6・6''-O-Malonylglycitin・139-13831[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. This compound | C24H24O11 | CID 10228095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
Technical Support Center: Optimizing Mobile Phase for Acetylated Isoflavone Separation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for improved separation of acetylated isoflavones using High-Performance Liquid Chromatography (HPLC). Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for separating acetylated isoflavones?
A common starting point for the separation of acetylated isoflavones is a reversed-phase HPLC method using a C18 column.[1][2][3] The mobile phase generally consists of a mixture of water and an organic solvent, typically acetonitrile or methanol, with an acid modifier.[4][5] A typical mobile phase composition is:
-
Solvent A: Water with 0.1% formic acid or 0.1% acetic acid.[4][6]
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or 0.1% acetic acid.[4][6]
Gradient elution is frequently employed to achieve better separation of the various isoflavone forms, including glucosides, acetylated glucosides, and malonylated glucosides.[1][3][7]
Q2: Why is an acid modifier like formic acid or acetic acid added to the mobile phase?
Acid modifiers are added to the mobile phase to control the pH and improve peak shape. For ionizable compounds like isoflavones, maintaining a consistent pH prevents peak tailing and splitting by ensuring a single ionic form of the analyte. The acidic conditions suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions with the analytes.[8]
Q3: Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol can be used effectively. Acetonitrile generally offers lower viscosity and better UV transparency, which can lead to sharper peaks and a more stable baseline.[9] However, methanol is a more cost-effective option. The choice between the two may depend on the specific isoflavones being separated and the desired resolution. It is recommended to test both solvents during method development to determine which provides the optimal separation for your specific sample.
Q4: How can I improve the resolution between closely eluting acetylated isoflavone peaks?
Improving resolution between closely eluting peaks can be achieved by:
-
Optimizing the gradient: A shallower gradient (a slower increase in the organic solvent concentration) can increase the separation between peaks.[10] Experimenting with different gradient profiles is crucial.
-
Adjusting the mobile phase composition: Small changes in the organic solvent percentage or the type of organic solvent (acetonitrile vs. methanol) can alter selectivity.
-
Changing the pH of the mobile phase: Modifying the pH can change the retention characteristics of ionizable isoflavones.
-
Lowering the flow rate: This can increase column efficiency but will also increase the run time.
-
Increasing the column temperature: This can improve efficiency and reduce viscosity, leading to sharper peaks. A column temperature of around 40°C is often used.[3]
Q5: My peaks are tailing. What could be the cause and how can I fix it?
Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary interactions: Interactions between basic analytes and acidic silanol groups on the column packing material can cause tailing. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress silanol ionization.[8]
-
Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[11]
-
Column contamination or degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing the column may be necessary.
-
Incorrect mobile phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in multiple ionic forms, leading to tailing.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the separation of acetylated isoflavones.
Problem: Poor Peak Resolution
If you are experiencing poor separation between your acetylated isoflavone peaks, follow this troubleshooting workflow:
References
- 1. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Analysis of 6''-O-Acetylglycitin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the analysis time for 6''-O-Acetylglycitin using Ultra-High-Performance Liquid Chromatography (UHPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce UHPLC analysis time for this compound?
A1: The primary strategies involve optimizing several key chromatographic parameters. These include utilizing shorter columns with smaller internal diameters and packing materials with smaller particle sizes (sub-2 µm).[1][2][3] Increasing the flow rate and optimizing the gradient profile are also critical steps.[4] By implementing these changes, analysis times can be significantly reduced from over 70 minutes with traditional HPLC methods to as short as 4-8 minutes with UHPLC.[2][5][6]
Q2: What type of UHPLC column is recommended for fast analysis of this compound?
A2: For rapid analysis, columns with smaller dimensions and sub-2 µm particle sizes are recommended.[1][2][3] Columns with dimensions such as 2.1 mm I.D. x 50 mm length are often used.[2][7] The stationary phase is typically a C18-bonded silica.[3][8] Using these types of columns allows for higher flow rates and faster separations without sacrificing resolution.
Q3: How does flow rate impact the analysis time and separation of this compound?
A3: Increasing the flow rate directly reduces the analysis time. However, it's crucial to find an optimal flow rate that provides a good balance between speed and separation efficiency.[4] For UHPLC systems with small particle columns, flow rates in the range of 0.6 mL/min to 0.7 mL/min have been successfully used for isoflavone analysis.[1][7] Exceeding the optimal flow rate can lead to increased backpressure and potentially a loss of resolution.
Q4: What are the key considerations for optimizing the mobile phase gradient for rapid analysis?
A4: A steep gradient can significantly shorten the run time. The gradient should be optimized to ensure adequate separation of this compound from other related isoflavones and matrix components. A common mobile phase composition for reversed-phase UHPLC of isoflavones is a mixture of water and acetonitrile, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.[7][8] A "scouting gradient" can be a good starting point to determine the optimal elution conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the UHPLC analysis of this compound, with a focus on problems that can extend analysis time or compromise data quality.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Secondary interactions with the stationary phase: Silanol groups on the silica backbone can interact with polar analytes.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
-
Solution:
-
Use a column with a highly deactivated silica surface or a polar-embedded stationary phase.[3]
-
Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations.
-
Adjust the mobile phase pH. For isoflavones, an acidic mobile phase (e.g., with 0.1% formic or acetic acid) generally yields good peak shapes.[7]
-
Reduce the sample concentration or injection volume.
-
Issue 2: High Backpressure
-
Possible Cause:
-
Column frit blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.
-
High flow rate: Exceeding the column's pressure limit.
-
Precipitation of sample or buffer in the system: Incompatibility between the sample solvent and the mobile phase.
-
-
Solution:
-
Use a pre-column filter or guard column to protect the analytical column.
-
Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[9]
-
Reduce the flow rate.
-
Ensure the sample is dissolved in a solvent compatible with the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[10]
-
Issue 3: Irreproducible Retention Times
-
Possible Cause:
-
Inadequate column equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.
-
Fluctuations in column temperature: Temperature variations can affect retention times.
-
Pump performance issues: Inconsistent mobile phase composition or flow rate.
-
-
Solution:
-
Ensure a sufficient equilibration time between runs, typically 5-10 column volumes.
-
Use a column oven to maintain a constant and stable temperature.[7]
-
Check the pump for leaks and ensure proper solvent degassing.
-
Data Presentation
Table 1: Comparison of UHPLC Parameters for Fast Isoflavone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | X-PressPak C18S (2.1 mm I.D. x 50 mm L, 2 µm) | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | PerkinElmer LC 300 with C18 column (dimensions not specified) |
| Mobile Phase A | Acetonitrile/water/acetic acid (10/90/0.1) | Water + 0.1% formic acid | Not specified |
| Mobile Phase B | Acetonitrile/water/acetic acid (40/60/0.1) | Acetonitrile + 0.1% formic acid | Not specified |
| Gradient | 0 min = 100% A -> 5 min = 100% B | Scaled from HPLC method | Not specified |
| Flow Rate | 0.6 mL/min | 0.60 mL/min | ~0.7 mL/min |
| Analysis Time | 4 minutes | 15.7 minutes | Not specified, but described as "rapid" |
| Reference | [2][7] | [11] | [1] |
Experimental Protocols
Protocol 1: Rapid UHPLC Method for this compound Analysis
This protocol is a generalized procedure based on common practices for fast isoflavone analysis.
-
Instrumentation: A UHPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column with dimensions of 2.1 mm I.D. x 50 mm length and a particle size of ≤ 2 µm.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with a high percentage of mobile phase A.
-
Ramp up to a high percentage of mobile phase B over 2-3 minutes.
-
Hold for a short period to elute all compounds.
-
Return to initial conditions and equilibrate for 1-2 minutes.
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile that is similar to the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Workflow for optimizing a UHPLC method to reduce analysis time.
Caption: Decision tree for troubleshooting common UHPLC issues.
References
- 1. s4science.at [s4science.at]
- 2. jasco-global.com [jasco-global.com]
- 3. ymcamerica.com [ymcamerica.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. glycitein 7-(6-O-acetyl-beta-D-glucoside) (CHEBI:133348) [ebi.ac.uk]
- 7. jascoinc.com [jascoinc.com]
- 8. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. waters.com [waters.com]
Technical Support Center: Optimizing Mass Spectrometry of 6''-O-Acetylglycitin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the ionization efficiency of 6''-O-Acetylglycitin in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is an acetylated isoflavone glycoside found in soybeans and soy-based products. As a phytoestrogen, its identification and quantification are crucial for understanding the nutritional and pharmacological properties of dietary supplements and functional foods. Accurate mass spectrometric analysis is essential for pharmacokinetic studies, metabolism research, and quality control of soy-related products.
Q2: Which ionization technique is best for analyzing this compound?
A2: Electrospray ionization (ESI) is the most common and effective technique for the analysis of this compound and other isoflavone glycosides. It is a soft ionization method that allows for the detection of the intact molecule, which is crucial for accurate mass determination and structural elucidation. Both positive and negative ion modes can be used, with the choice depending on the specific analytical goals.
Q3: What are the expected ions for this compound in ESI-MS?
A3: In positive ion mode, you can expect to see the protonated molecule [M+H]⁺ and potentially adducts such as the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. The formation of adducts can sometimes suppress the desired protonated or deprotonated molecular ions.
Q4: What are the characteristic fragmentation patterns of this compound in MS/MS?
A4: In tandem mass spectrometry (MS/MS), this compound typically undergoes fragmentation through the loss of the acetyl group (-42 Da) and the glucose moiety (-162 Da). A key fragment ion corresponds to the glycitein aglycone. Understanding these fragmentation patterns is vital for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Problem 1: Low or No Signal for this compound
-
Question: I am not seeing any signal, or the signal intensity for my this compound standard/sample is very low. What should I check?
-
Answer: Low or no signal can be due to several factors ranging from sample preparation to instrument settings. Follow this troubleshooting workflow:
Figure 1. Workflow for troubleshooting low signal intensity. Detailed Steps:
-
Sample Preparation: Ensure that this compound is dissolved in a solvent compatible with your mobile phase (e.g., methanol, acetonitrile/water mixture). Isoflavone glycosides can degrade over time, especially in solution, so use freshly prepared samples if possible.
-
Liquid Chromatography: Verify that you are using an appropriate reverse-phase column (e.g., C18) and that your mobile phase composition and gradient are suitable for retaining and eluting the analyte. The pH of the mobile phase can significantly impact ionization.
-
ESI Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These parameters are interdependent and crucial for efficient droplet formation and desolvation.
-
Ionization Mode: While positive ion mode can be effective, isoflavones often exhibit good sensitivity in negative ion mode. If you are struggling with signal in one mode, try switching to the other.
-
Instrument Contamination: A dirty ion source can lead to significant signal suppression. If you observe a general decline in instrument performance, consider cleaning the ion source components according to the manufacturer's instructions.
-
Problem 2: High Abundance of Adduct Ions (e.g., [M+Na]⁺) and Low [M+H]⁺
-
Question: My mass spectrum is dominated by the sodium adduct of this compound, and the protonated molecule is weak. How can I improve the [M+H]⁺ signal?
-
Answer: The formation of sodium adducts is a common issue in ESI-MS, often due to trace amounts of sodium in the sample, solvents, or glassware. Here’s how to address it:
Figure 2. Logic for reducing sodium adduct formation. Detailed Steps:
-
Solvent and Glassware Purity: Always use high-purity, LC-MS grade solvents and acid-washed glassware to minimize sodium contamination.
-
Mobile Phase Additives: The addition of a proton source to the mobile phase can enhance the formation of [M+H]⁺ and compete with sodium adduction. Formic acid (0.1%) is a common and effective additive. Ammonium formate or ammonium acetate can also be used to control pH and improve ionization.
-
Cone Voltage Optimization: Increasing the cone voltage (or fragmentor voltage) can induce in-source collision-induced dissociation (CID). This can sometimes cause the less stable sodium adducts to fragment, potentially increasing the relative abundance of the protonated molecule. However, be cautious as excessive voltage can lead to unwanted fragmentation of the [M+H]⁺ ion as well.
-
Consider Negative Ion Mode: If sodium adduction remains a persistent issue, switching to negative ion mode to detect the [M-H]⁻ ion can be a viable alternative, as it is not affected by sodium.
-
Problem 3: Poor Peak Shape in Liquid Chromatography
-
Question: The chromatographic peak for this compound is broad or tailing. How can I improve the peak shape?
-
Answer: Poor peak shape can compromise both qualitative identification and quantitative accuracy. Here are some common causes and solutions:
-
Incompatible Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with polar analytes, leading to tailing. Using an end-capped column or adding a small amount of a competing acid (like formic or acetic acid) to the mobile phase can mitigate these interactions.
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample and reinjecting.
-
Column Degradation: Over time, columns can degrade, leading to poor peak shapes. If you have ruled out other causes, try replacing the column.
-
Data Presentation
The following tables summarize typical starting parameters for the LC-MS/MS analysis of this compound. Note that optimal conditions may vary depending on the specific instrument and sample matrix.
Table 1: Recommended LC and MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | A standard C18 column provides good retention and separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. |
| Gradient | 10-90% B over 10-15 minutes | A typical gradient for separating isoflavones from a complex matrix. |
| Flow Rate | 0.2-0.4 mL/min | Adjust based on column dimensions. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Mass Spectrometry (ESI) | ||
| Ionization Mode | Positive or Negative | Both can be effective; negative mode avoids sodium adducts. |
| Capillary Voltage | 3.0-4.5 kV (Positive), 2.5-3.5 kV (Negative) | Optimize for stable spray and maximum signal. |
| Nebulizer Pressure | 30-50 psi | Affects droplet size. |
| Drying Gas Flow | 8-12 L/min | Facilitates desolvation. |
| Drying Gas Temp. | 300-350 °C | Crucial for efficient solvent evaporation. |
| MS/MS Transitions | Q1: 489.1 (for [M+H]⁺) -> Q3: 285.1 (aglycone) | A primary transition for quantification. |
| Q1: 487.1 (for [M-H]⁻) -> Q3: 283.1 (aglycone) | A primary transition for quantification in negative mode. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Soy Products
-
Homogenization: Weigh 1 gram of the finely ground soy product into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 80% methanol in water. Vortex thoroughly and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Dilution: If necessary, dilute the sample with the initial mobile phase to fall within the linear range of the calibration curve.
Protocol 2: UPLC-ESI-MS/MS Analysis of this compound
-
LC System: Use a UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B (linear gradient)
-
10-12 min: 90% B (hold)
-
12-12.1 min: 90% to 10% B (linear gradient)
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Use a triple quadrupole mass spectrometer with an ESI source.
-
ESI Parameters (Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MRM Transitions:
-
This compound: Precursor ion: m/z 489.1, Product ion: m/z 285.1, Collision Energy: 20 eV.
-
Internal Standard (e.g., Genistein-d4): Use appropriate transitions for the chosen internal standard.
-
-
Data Acquisition and Processing: Acquire data in MRM mode and process using the instrument's software to generate a calibration curve and quantify the analyte in the samples.
Validation & Comparative
Bioavailability comparison of 6''-O-Acetylglycitin vs. glycitin.
A Comparative Guide for Researchers and Drug Development Professionals
The bioavailability of isoflavones, a class of phytoestrogens found abundantly in soy products, is a critical factor influencing their potential therapeutic effects. This guide provides a comprehensive comparison of the bioavailability of two closely related isoflavone glycosides: 6''-O-Acetylglycitin and glycitin. While direct comparative human pharmacokinetic data for this compound remains limited in publicly available literature, this document synthesizes existing preclinical and clinical data for glycitin and its aglycone, glycitein, to offer valuable insights for researchers.
Executive Summary
Data Presentation: Pharmacokinetic Parameters
Table 1: Comparative Bioavailability of Glycitein from Different Isoflavone Sources in Aged Male Rats
| Compound Administered | Mean Bioavailability (%) ± SD |
| Glycitein (Aglycone) | 8 ± 3 |
| Glycitin (Glucoside) | 21 ± 10 |
Data sourced from a study in aged male Fischer-344 rats.[1]
Table 2: Plasma Pharmacokinetic Parameters of Glycitein in Healthy Young Caucasian Men After a Single Intake of a Soy Germ-Based Food Supplement
| Parameter | Mean Value ± SD |
| Tmax (h) | 8.9 ± 2.6 |
| Cmax (ng/mL) | 133.6 ± 79.9 |
| AUC (0→24h) (ng·h/mL) | 1341.8 ± 739.5 |
| T½ (h) | 9.1 ± 3.4 |
These parameters reflect the absorption of glycitein following the hydrolysis of glycitin and other isoflavone glycosides present in the supplement.[2]
Experimental Protocols
In Vivo Bioavailability Study in Aged Male Rats
A study was conducted to assess the effect of glycosidation of isoflavones on their bioavailability and pharmacokinetics in aged (20-month-old) male Fischer-344 rats[1].
-
Animal Model: Aged male Fischer-344 rats, a model often used for aging studies.
-
Test Articles:
-
A mixture of synthetic aglycons (daidzein, genistein, and glycitein).
-
A mixture of synthetic glucosides (daidzin, genistin, and glycitin ).
-
-
Administration:
-
Oral Gavage: A single dose of the isoflavone mixtures.
-
Intravenous (IV) Administration: A single dose of the isoflavone mixtures to determine absolute bioavailability.
-
-
Sample Collection: Blood samples were collected at various time points (0-48 hours post-oral gavage and 0-8 hours post-IV dosing).
-
Analytical Method: Plasma concentrations of isoflavones were measured by Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Bioavailability Calculation: The extent of bioavailability was calculated as: % Bioavailability = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Human Pharmacokinetic Study of a Soy-Based Supplement
This study reported the plasma bioavailability and urine excretion of glycitein compared to other soy isoflavones after a single intake of a food supplement[2].
-
Subjects: Healthy young Caucasian men.
-
Test Article: A single dose of a food supplement based on soy germ containing 55.24 mg of isoflavones.
-
Sample Collection: Eighteen plasma and urinary samples were collected over a 48-hour period.
-
Analytical Method: Plasma and urine concentrations of isoflavones were analyzed using specific ELISAs.
-
Pharmacokinetic Analysis: Glycitein's Tmax, Cmax, AUC(0→24h), and T½ in plasma were calculated from the concentration profiles.
Mandatory Visualization
Experimental Workflow for Bioavailability Assessment
Caption: A generalized workflow for assessing and comparing the bioavailability of two compounds.
Signaling Pathways Modulated by Glycitin/Glycitein
Recent studies have indicated that glycitin and its metabolite glycitein can exert anti-inflammatory effects by modulating key signaling pathways.
References
A Comparative Guide to the Quantification of 6''-O-Acetylglycitin: Validating an HPLC-UV Method
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 6''-O-Acetylglycitin against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in selecting the most appropriate method for your research needs.
This compound is one of the twelve predominant isoflavone forms found in soy, existing alongside aglycones, and other glucosides.[1][2] Its accurate quantification is crucial for the standardization of soy-based products and in pharmacological studies. While various analytical techniques are available, HPLC-UV remains a widely used method due to its robustness and accessibility.[3]
Performance Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV compared to Ultra-High-Performance Liquid Chromatography (UHPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of isoflavones like this compound.
| Parameter | HPLC-UV | UHPLC-UV | LC-MS |
| Linearity (R²) | |||
| >0.999 | >0.999 | >0.999 | |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Accuracy (Recovery %) | 95-105% | 95-105% | 90-110% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | < 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL | ~0.05 µg/mL | ~0.01 µg/mL |
| Analysis Time | 20-40 min | < 10 min | 10-30 min |
| Selectivity | Good | Good | Excellent |
| Cost | Low | Moderate | High |
Validated HPLC-UV Method for this compound Quantification
This section details a typical validated HPLC-UV method for the quantification of this compound, with performance characteristics established in line with International Council for Harmonisation (ICH) guidelines.
Experimental Protocol
1. Sample Preparation:
-
Extraction: Isoflavones are extracted from the sample matrix using a polar solvent such as a mixture of acetonitrile and water.[1]
-
Hydrolysis (Optional): To quantify total glycitein (the aglycone of this compound), acid hydrolysis can be performed to convert all glycitein glucosides to their aglycone form.[4]
-
Filtration: The extract is filtered through a 0.45 µm filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of A) 0.1% acetic acid in water and B) 0.1% acetic acid in acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Validation Parameters
The following table summarizes the typical validation parameters for an HPLC-UV method for the quantification of acetylated isoflavones, including this compound.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Concentration Range) | R² > 0.999 | R² > 0.999 (0.1 - 10 µg/mL)[5] |
| Precision (Repeatability, %RSD) | < 2% | < 1.5%[6] |
| Intermediate Precision (%RSD) | < 2% | < 1.8%[6] |
| Accuracy (Recovery %) | 95 - 105% | 94.95 - 106.45%[6] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | ~0.05 µg/mL[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | ~0.2 µg/mL[7] |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 0.999 |
Alternative Analytical Methods
While HPLC-UV is a reliable technique, other methods offer distinct advantages.
Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
UHPLC utilizes columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times and improved resolution compared to conventional HPLC.[5] A UHPLC method can often separate all 12 common isoflavones in under 8 minutes.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it the preferred method for analyzing samples with very low concentrations of this compound or for complex matrices where co-eluting peaks may be an issue with UV detection.
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies and aid in the selection process, the following diagrams illustrate the HPLC-UV validation workflow and a decision tree for choosing the appropriate analytical method.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glycitein 7-(6-O-acetyl-beta-D-glucoside) (CHEBI:133348) [ebi.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Isoflavone Profiles in Diverse Soybean Cultivars, Including 6”-O-Acetylglycitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isoflavone profiles across various soybean (Glycine max L. Merr.) cultivars, with a specific focus on the inclusion of less abundant but potentially bioactive compounds such as 6”-O-Acetylglycitin. Soybeans are a primary source of isoflavones, a class of phytoestrogens extensively studied for their potential health benefits.[1] The isoflavone composition, however, varies significantly among different cultivars, influenced by genetic factors and growing conditions.[2][3]
In soybeans, isoflavones exist in four main chemical forms: aglycones (e.g., daidzein, genistein, glycitein), β-glucosides (e.g., daidzin, genistin, glycitin), 6”-O-malonyl-β-glucosides, and 6”-O-acetyl-β-glucosides.[4][5] While malonylated forms are typically the most abundant in raw soybeans, the acetylated forms, including 6”-O-Acetylglycitin, are present in smaller quantities and are crucial for a comprehensive understanding of the isoflavone profile.[4][5] This guide summarizes quantitative data from High-Performance Liquid Chromatography (HPLC) analyses to facilitate the selection of soybean cultivars with specific isoflavone profiles for research and development purposes.
Quantitative Comparison of Isoflavone Content
The following table summarizes the concentrations of twelve isoflavone derivatives, including 6”-O-Acetylglycitin, in different soybean cultivars. The data is compiled from various studies and presented as micrograms per gram (μg/g) of soybean on a dry weight basis. It is important to note that isoflavone content can be influenced by environmental factors, and the values presented here are representative of the cited studies.
| Isoflavone | Cultivar: Kaohsiung 10 | Cultivar: Tainan 5 (Black) | Cultivar: GM Soybean | Reference |
| β-Glucosides | ||||
| Daidzin | 115.0 | 17.0 | 48.0 | [6] |
| Glycitin | 39.0 | 14.0 | 18.0 | [6] |
| Genistin | 166.0 | 26.0 | 17.0 | [6] |
| Acetyl-Glucosides | ||||
| 6”-O-Acetyldaidzin | 3.0 | 1.0 | 2.0 | [6] |
| 6”-O-Acetylglycitin | 1.0 | 1.0 | 1.0 | [6] |
| 6”-O-Acetylgenistin | 5.0 | 2.0 | 2.0 | [6] |
| Aglycones | ||||
| Daidzein | trace | trace | 3.7 | [6] |
| Glycitein | trace | trace | trace | [6] |
| Genistein | not detected | not detected | 3.0 | [6] |
| Total Isoflavones | ~346.0 | ~61.0 | ~94.7 | [6] |
Note: Malonyl-glucosides were not individually quantified in this specific referenced study but are known to be major contributors to the total isoflavone content.[2][3][4] "Trace" indicates the compound was detected but at a very low concentration.
Experimental Protocols
The quantification of isoflavones in soybean cultivars is predominantly achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following is a detailed methodology synthesized from established protocols for the extraction and analysis of the twelve primary isoflavone forms.
1. Sample Preparation and Extraction
-
Sample Preparation: Soybean seeds are lyophilized (freeze-dried) and ground into a fine powder (typically passing through an 80-mesh sieve).
-
Extraction Solvent: A common solvent system is 70-80% aqueous ethanol or methanol.[6] For instance, a mixture of 70% ethanol containing 0.1% acetic acid can be used.
-
Extraction Procedure:
-
Weigh approximately 100-500 mg of the powdered soybean sample into a centrifuge tube.
-
Add a defined volume of the extraction solvent (e.g., 4.0 mL for a 100 mg sample).
-
The mixture is agitated vigorously using a shaker at room temperature for a period ranging from 1 to 2 hours to ensure efficient extraction.
-
Following agitation, the mixture is centrifuged (e.g., at 3000-6000 rpm for 20 minutes) to separate the solid matrix from the liquid extract.
-
The supernatant, containing the extracted isoflavones, is carefully collected.
-
The extract is then filtered through a 0.2 or 0.45 µm membrane filter (e.g., PTFE or nylon) into an HPLC vial prior to injection.
-
2. Chromatographic Analysis (HPLC-UV)
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector is used.
-
Column: A C18 reversed-phase column is typically employed for separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is necessary to resolve all twelve isoflavone forms. A common mobile phase consists of:
-
Solvent A: Water with 0.1% acetic or formic acid.
-
Solvent B: Acetonitrile with 0.1% acetic or formic acid.
-
-
Gradient Program: The gradient starts with a high proportion of aqueous solvent (A) and gradually increases the proportion of organic solvent (B) over the run time to elute the isoflavones based on their polarity. A representative gradient might be:
-
0-5 min: 15% B
-
5-20 min: 15-35% B
-
20-25 min: 35-100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 15% B and equilibrate.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
-
Detection: Isoflavones are detected by their UV absorbance, typically at a wavelength of 254 nm or 260 nm.[7][8]
-
Quantification: The concentration of each isoflavone is determined by comparing its peak area to a calibration curve generated from certified reference standards for each compound. For acetyl and malonyl forms, where standards may not be readily available, quantification can be performed using the calibration curve of the corresponding β-glucoside and applying a molecular weight correction factor.[4][9]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for determining isoflavone profiles in soybean samples.
Caption: Workflow for isoflavone extraction and HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoflavone Content of Soybean Cultivars from Maturity Group 0 to VI Grown in Northern and Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. fda.gov.tw [fda.gov.tw]
- 7. shimadzu.com [shimadzu.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. azom.com [azom.com]
A Comparative Guide to LC-MS and NMR for the Definitive Identification of 6''-O-Acetylglycitin
For researchers, scientists, and drug development professionals, the accurate structural elucidation of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the identification of 6''-O-Acetylglycitin, an isoflavone found in soybeans.
This document details the experimental protocols for both methods, presents a comparative analysis of the data obtained, and offers insights into the strengths and limitations of each technique for the structural confirmation of this and other related natural products.
Introduction to this compound and the Analytical Challenge
This compound is a glycosylated isoflavone, a class of compounds known for their potential health benefits. Structurally, it is the 6''-O-acetylated derivative of glycitin. The precise identification of such compounds is crucial for quality control of natural products, understanding their metabolic fate, and for drug discovery and development. The presence of isomers and the complexity of plant extracts necessitate robust analytical methods for unambiguous identification. LC-MS and NMR spectroscopy are two of the most powerful techniques for the structural elucidation of organic molecules. While LC-MS provides sensitive detection and information about molecular weight and fragmentation, NMR offers detailed insights into the molecular structure and connectivity of atoms. Cross-validation using both techniques provides the highest level of confidence in the identification of a compound.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both LC-MS and NMR are outlined below. These protocols are based on established methods for the analysis of isoflavones in soy and related matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the separation and identification of this compound from a complex mixture, such as a soybean extract.
1. Sample Preparation:
-
Extraction: A representative sample of the material (e.g., ground soybean powder) is extracted with a suitable solvent, such as 80% methanol in water with 0.1% formic acid.[1] The mixture is typically subjected to ultrasonication or vortexing to ensure efficient extraction.
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid material, and the supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulates before injection into the LC-MS system.[2]
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is commonly employed.[3]
-
Mobile Phase: A gradient elution is typically used with two solvents:
-
Gradient Program: A typical gradient might start at a low percentage of Solvent B, increasing linearly over time to elute compounds of increasing hydrophobicity.
-
Flow Rate: A flow rate of 0.3 mL/min is often used.[3]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40 °C.[1]
-
-
Mass Spectrometry (MS) System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive ion mode is typically used for the analysis of isoflavones.[3]
-
MS Parameters: Key parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature are optimized for the specific instrument and compound.
-
Data Acquisition: Data is acquired in both full scan mode to determine the precursor ion mass and in tandem MS (MS/MS) mode to obtain fragmentation patterns. For MS/MS, the precursor ion corresponding to this compound ([M+H]⁺) is isolated and fragmented.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the steps for obtaining ¹H and ¹³C NMR spectra of this compound, typically after isolation and purification.
1. Sample Preparation:
-
Isolation: this compound is first isolated from the plant extract using chromatographic techniques such as column chromatography or preparative HPLC.
-
Sample Dissolution: A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
-
Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Acquisition Parameters: Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.
-
Acquisition Parameters: A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the structure.
-
Data Presentation and Comparison
The following tables summarize the key data obtained from the LC-MS and NMR analysis of this compound, providing a direct comparison of the information provided by each technique.
Table 1: LC-MS Data for this compound
| Parameter | Observed Value | Interpretation |
| Retention Time (t_R_) | Varies with LC conditions | A characteristic value for a specific LC method, used for initial identification. |
| Precursor Ion ([M+H]⁺) | m/z 489.1391 | Corresponds to the molecular weight of this compound (C₂₄H₂₄O₁₁) plus a proton, confirming the elemental composition. |
| Key MS/MS Fragment Ions | m/z 285.0749 | Represents the glycitein aglycone after the loss of the acetylated glucose moiety, a key diagnostic fragment. |
Table 2: NMR Spectral Data for this compound (in Methanol-d₄)
Note: The definitive assignment of all ¹H and ¹³C NMR signals for this compound requires the isolation of the pure compound and comprehensive 1D and 2D NMR analysis. The data presented here are based on the known spectral data of the parent compound, glycitin, and the expected chemical shift changes upon acetylation of the glucose moiety, as well as comparisons with published data for similar acetylated isoflavone glycosides.
| Atom Number | ¹H Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Aglycone Moiety | |||
| 2 | ~8.2 (s) | ~155 | H-2 to C-4, C-9, C-1' |
| 5 | ~7.2 (s) | ~95 | H-5 to C-4, C-7, C-9 |
| 8 | ~7.5 (s) | ~105 | H-8 to C-6, C-7, C-9, C-10 |
| 2' | ~7.4 (d, J ≈ 8.5) | ~131 | H-2' to C-4', C-6' |
| 3' | ~6.9 (d, J ≈ 8.5) | ~116 | H-3' to C-1', C-5' |
| 5' | ~6.9 (d, J ≈ 8.5) | ~116 | H-5' to C-1', C-3' |
| 6' | ~7.4 (d, J ≈ 8.5) | ~131 | H-6' to C-2', C-4' |
| 6-OCH₃ | ~3.9 (s) | ~56 | OCH₃ to C-6 |
| Sugar Moiety | |||
| 1'' | ~5.1 (d, J ≈ 7.5) | ~102 | H-1'' to C-7 |
| 2'' | ~3.5-3.7 (m) | ~75 | |
| 3'' | ~3.5-3.7 (m) | ~78 | |
| 4'' | ~3.5-3.7 (m) | ~71 | |
| 5'' | ~3.8 (m) | ~76 | |
| 6''a | ~4.4 (dd, J ≈ 12.0, 2.0) | ~64 | H-6''a to C-5'', Acetyl C=O |
| 6''b | ~4.2 (dd, J ≈ 12.0, 5.0) | H-6''b to C-5'', Acetyl C=O | |
| Acetyl Group | |||
| CH₃ | ~2.1 (s) | ~21 | Acetyl CH₃ to Acetyl C=O |
| C=O | ~172 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of LC-MS and NMR for the identification of a natural product like this compound.
Caption: General workflow for the identification of this compound.
Signaling Pathway of Identification Logic
This diagram illustrates the logical flow of information from each analytical technique to the final structural confirmation.
Caption: Logical pathway for structural elucidation.
Conclusion
The cross-validation of LC-MS and NMR provides a powerful and robust strategy for the unambiguous identification of this compound. LC-MS offers exceptional sensitivity and provides crucial information on molecular weight and fragmentation, allowing for rapid initial identification and quantification. NMR spectroscopy, while requiring a more purified sample and longer analysis times, delivers detailed structural information, including the precise location of the acetyl group and the stereochemistry of the molecule. The combination of these two techniques, as detailed in this guide, provides complementary data that, when integrated, leads to a definitive structural assignment. This approach is highly recommended for the characterization of novel natural products and for ensuring the quality and consistency of botanical extracts and derived products in research, and the pharmaceutical and nutraceutical industries.
References
A Comparative Analysis of the Antioxidant Activity of 6''-O-Acetylglycitin and Other Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of the isoflavone 6''-O-Acetylglycitin in relation to other prominent isoflavones. Due to the limited availability of direct quantitative antioxidant activity data for this compound in peer-reviewed literature, this comparison synthesizes available data for structurally related isoflavones to provide a contextual understanding of its potential antioxidant capacity. The guide includes detailed experimental protocols for common antioxidant assays and visual representations of relevant biological pathways to support further research and drug development.
Introduction to Isoflavones and Antioxidant Activity
Isoflavones are a class of phytoestrogens, naturally occurring compounds found in plants, particularly soybeans and other legumes. They are recognized for their potential health benefits, including their antioxidant properties. Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The antioxidant activity of isoflavones is a key area of interest in the development of new therapeutic agents.
Quantitative Comparison of Isoflavone Antioxidant Activity
Table 1: DPPH Radical Scavenging Activity of Selected Isoflavones
| Isoflavone | IC50 (µM) | Source(s) |
| Glycitein | Data not available | |
| Daidzein | >100 | [1] |
| Genistein | 24.3 | [1] |
| Glycitin | Data not available | |
| Daidzin | Data not available | |
| Genistin | Data not available | |
| This compound | Data not available |
IC50: The concentration of the isoflavone required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity of Selected Isoflavones
| Isoflavone | TEAC (Trolox Equivalent Antioxidant Capacity) | Source(s) |
| Glycitein | Data not available | |
| Daidzein | 1.3 | [1] |
| Genistein | 2.1 | [1] |
| Glycitin | Data not available | |
| Daidzin | Data not available | |
| Genistin | Data not available | |
| This compound | Data not available |
TEAC: The antioxidant capacity of a substance is compared to the standard, Trolox. A higher TEAC value indicates higher antioxidant activity.
Table 3: FRAP (Ferric Reducing Antioxidant Power) of Selected Isoflavones
| Isoflavone | FRAP Value (µmol Fe(II)/µmol) | Source(s) |
| Glycitein | Data not available | |
| Daidzein | 0.4 | [1] |
| Genistein | 0.7 | [1] |
| Glycitin | Data not available | |
| Daidzin | Data not available | |
| Genistin | Data not available | |
| This compound | Data not available |
FRAP values represent the ability of an antioxidant to reduce ferric iron. A higher FRAP value indicates greater reducing power.
Table 4: ORAC (Oxygen Radical Absorbance Capacity) of Selected Isoflavones
| Isoflavone | ORAC Value (µmol TE/µmol) | Source(s) |
| Glycitein | Data not available | |
| Daidzein | 2.5 | [2] |
| Genistein | 4.6 | [2] |
| Glycitin | Data not available | |
| Daidzin | Data not available | |
| Genistin | Data not available | |
| This compound | Data not available |
ORAC values measure the scavenging capacity against peroxyl radicals. A higher ORAC value indicates a greater antioxidant capacity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of experimental findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (isoflavone) in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark for 12-16 hours at room temperature.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of the test compound and a standard (e.g., FeSO₄).
-
Add a small volume of the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the decay of fluorescence over time.
Protocol:
-
Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (AAPH), and a standard antioxidant (e.g., Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare various concentrations of the test compound.
-
In a black 96-well microplate, add the fluorescent probe and the test compound or standard.
-
Incubate the plate at 37°C for a certain period.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately measure the fluorescence decay kinetically over a period of time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.
Signaling Pathways and Experimental Workflows
The antioxidant effects of isoflavones are mediated through various cellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
Figure 1. A generalized workflow for in vitro antioxidant capacity determination.
Isoflavones can modulate several key signaling pathways involved in the cellular antioxidant response. A primary mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.
Figure 2. Simplified signaling pathway of isoflavone-mediated antioxidant response via Nrf2.
Conclusion
This guide provides a framework for comparing the antioxidant activity of this compound with other isoflavones. While direct quantitative data for this compound remains elusive in the current body of literature, the provided data for related compounds, along with detailed experimental protocols and pathway diagrams, offer valuable resources for researchers. Further studies are warranted to isolate and quantitatively assess the antioxidant capacity of this compound to fully elucidate its potential as a therapeutic agent. The general trend observed in isoflavones suggests that its aglycone, glycitein, is likely to possess stronger antioxidant activity. The acetylation of the glycoside may influence its properties, and dedicated research is needed to determine the precise impact on its antioxidant potential.
References
A Comparative Analysis of 6''-O-Acetylglycitin and its Aglycone, Glycitein
In the landscape of soy isoflavones, glycitein and its derivatives are subjects of growing interest for their potential health benefits. This guide provides a comparative overview of the efficacy of 6''-O-Acetylglycitin and its aglycone, glycitein, tailored for researchers, scientists, and drug development professionals. The available experimental data, while more robust for glycitein, offers insights into the distinct and overlapping biological activities of these two compounds.
Chemical Structures and Bioavailability
Glycitein is an O-methylated isoflavone. In soybeans, it often exists as a glucoside (glycitin), which can be further acetylated to form this compound. The sugar moiety and acetyl group in this compound can influence its solubility, stability, and bioavailability. Generally, isoflavone aglycones like glycitein are considered more readily absorbed in the small intestine. However, glycosides can be hydrolyzed by gut microbiota to release the active aglycone, suggesting that both forms can be biologically relevant.
Comparative Efficacy: A Summary of Findings
Direct comparative studies on the efficacy of this compound versus glycitein are limited in publicly available scientific literature. However, by examining individual studies on each compound, a comparative perspective can be formed.
Anti-Cancer Activity
Glycitein has demonstrated dose-dependent effects on cancer cell lines. For instance, in human breast cancer SKBR-3 cells, it exhibits a biphasic response, stimulating proliferation at low concentrations (<10 µg/mL) and significantly inhibiting it at higher concentrations (>30 µg/mL). It has also been shown to induce apoptosis and G0/G1 cell cycle arrest in human gastric cancer cells.
Anti-Inflammatory Activity
Glycitein has been shown to inhibit several key inflammatory pathways, including NF-κB, AP-1, and MAPK.[3] Interestingly, one study found that glycitein did not inhibit the production of IL-6 or IL-8 in IL-1β-stimulated synovial cells, suggesting its anti-inflammatory effects may be cell-type or stimulus-dependent.[4] Another study reported that glycitein alleviates inflammation in keratinocytes through the ROS-associated PI3K-Akt signaling pathway.[5]
This compound is described as having anti-inflammatory properties.[] As with its anti-cancer activity, there is a lack of specific quantitative studies on the purified compound to draw a direct comparison with glycitein.
Antioxidant Activity
Glycitein is known to have antioxidant properties, although some studies suggest it is less potent than other soy isoflavones like genistein and daidzein.[3] It has been shown to suppress copper-induced oxidation of LDL and hydrogen peroxide-induced apoptosis.[3]
This compound is also reported to have antioxidant potential.[2] However, comparative quantitative data, such as IC50 values from standardized antioxidant assays, are not available for a direct comparison with glycitein.
Data Presentation
The following tables summarize the available quantitative data for glycitein. A corresponding table for this compound is not included due to the absence of specific quantitative data in the reviewed literature.
Table 1: Anti-Cancer Activity of Glycitein
| Cell Line | Assay | Concentration | Effect |
| SKBR-3 (Human Breast Cancer) | Cell Proliferation | < 10 µg/mL | Stimulation of cell growth |
| > 30 µg/mL | Inhibition of cell growth | ||
| Human Gastric Cancer Cells | MTT Assay | 1, 3, 10, 30, 100 µM | Inhibition of cell viability |
| Cell Cycle Analysis | Not specified | Induces G0/G1 phase arrest | |
| Apoptosis Assay | Not specified | Induces apoptosis |
Table 2: Anti-Inflammatory Activity of Glycitein
| Cell Line/Model | Stimulus | Assay | Concentration | Effect |
| MH7A (Synovial cells) | IL-1β | ELISA | 1 or 5 µg/ml | No significant inhibition of IL-6 or IL-8 production[4] |
| HaCaT (Keratinocytes) | M5 cytokines | MTT, BrdU, Flow Cytometry | Not specified | Decreased inflammation and hyperproliferation[5] |
| Glioma cells | Not specified | Western Blot, Promoter Assay | Not specified | Inhibited NF-κB, AP-1, and MAPK phosphorylation[3] |
Experimental Protocols
Cell Viability and Proliferation Assays for Glycitein
-
MTT Assay (Human Gastric Cancer Cells):
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of glycitein (1, 3, 10, 30, and 100 µM) for 24 hours.
-
MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm using a microplate reader.
-
-
WST-1 Proliferation Assay (SKBR-3 Cells):
-
SKBR-3 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of glycitein.
-
At the end of the treatment period, WST-1 reagent was added to each well.
-
After incubation, the absorbance was measured to determine cell proliferation.
-
Anti-Inflammatory Assay for Glycitein
-
Measurement of IL-6 and IL-8 Production (MH7A Cells):
-
MH7A synovial cells were seeded in 24-well plates.
-
Cells were pre-treated with glycitein (1 or 5 µg/ml) for 1 hour.
-
Cells were then stimulated with IL-1β (200 pg/ml) for 18 hours.
-
The levels of IL-6 and IL-8 in the culture supernatants were measured by ELISA.[4]
-
Signaling Pathways and Experimental Workflows
Glycitein's Anti-Inflammatory Signaling Pathway
Caption: Glycitein's inhibition of key inflammatory signaling pathways.
Metabolic Relationship and Bioactivity Workflow
Caption: Conversion of this compound to glycitein for biological activity.
Conclusion
The current body of research provides a clearer picture of the biological efficacy of glycitein, highlighting its potential as an anti-cancer and anti-inflammatory agent through the modulation of specific signaling pathways. While this compound is purported to have similar activities, there is a notable gap in the literature regarding quantitative data from studies using the purified compound. This limits a direct and objective comparison of potency.
For drug development professionals, glycitein presents a more immediate and data-supported candidate for further investigation. Future research should focus on head-to-head comparative studies of this compound and glycitein to elucidate the impact of the acetyl and glycosyl moieties on overall efficacy and pharmacokinetic profiles. Such studies will be crucial in determining whether this compound offers any advantages over its aglycone counterpart in a therapeutic context.
References
- 1. biosynth.com [biosynth.com]
- 2. CAS 134859-96-4: 6'-O-ACETYLGLYCITIN | CymitQuimica [cymitquimica.com]
- 3. books.rsc.org [books.rsc.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Glycitein alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K-Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison for the Quantification of 6''-O-Acetylglycitin in a Standard Solution
This guide provides an objective comparison of the performance of multiple laboratories in quantifying a standard solution of 6''-O-Acetylglycitin. The data presented is based on a simulated inter-laboratory study designed to assess the reproducibility and accuracy of a common analytical method. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of isoflavones and related compounds.
Quantitative Data Summary
An inter-laboratory study was conducted to evaluate a method for determining this compound. The results from the participating laboratories for the analysis of a standard solution are summarized below.
| Laboratory | Measured Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV, %) |
| Lab 1 | 98.5 | 1.2 | 1.22 |
| Lab 2 | 101.2 | 0.8 | 0.79 |
| Lab 3 | 99.8 | 1.5 | 1.50 |
| Lab 4 | 97.9 | 1.1 | 1.12 |
| Lab 5 | 102.5 | 0.9 | 0.88 |
| Overall | 100.0 | 1.8 | 1.80 |
Experimental Protocol: Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol is adapted from established methods for the analysis of soy isoflavones.[1][2]
1. Objective: To determine the concentration of this compound in a standard solution using HPLC-UV.
2. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:
-
0-20 min: 20-60% Acetonitrile
-
20-25 min: 60-80% Acetonitrile
-
25-30 min: 80-20% Acetonitrile (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 260 nm
6. Sample Analysis:
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard solutions into the HPLC system.
-
Record the peak area of this compound for each standard.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be >0.99.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: Workflow of the inter-laboratory study for this compound quantification.
Alternative Analytical Methods
While HPLC-UV is a robust and widely used method for the quantification of isoflavones, other techniques can also be employed.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method offers higher sensitivity and selectivity compared to HPLC-UV.[3] It is particularly useful for analyzing complex matrices or when very low detection limits are required. The sample preparation for HPLC-MS is similar to that for HPLC-UV, but the detection is based on the mass-to-charge ratio of the analyte, providing more specific identification and quantification.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution compared to conventional HPLC.[3] This can significantly increase sample throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for isoflavone glycosides due to their low volatility, GC-MS can be used for the analysis of the aglycone forms after a derivatization step to increase their volatility.[3] This method provides high sensitivity and structural information.
The choice of analytical method depends on factors such as the complexity of the sample matrix, the required sensitivity, available instrumentation, and the desired sample throughput. For routine analysis of relatively clean samples like standard solutions or purified extracts, HPLC-UV provides a good balance of performance and cost-effectiveness. For more demanding applications, HPLC-MS or UHPLC may be more suitable.
References
- 1. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of total soy isoflavones in dietary supplements, supplement ingredients, and soy foods by high-performance liquid chromatography with ultraviolet detection: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
Quantitative Analysis of 6''-O-Acetylglycitin in Fermented vs. Non-Fermented Soy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantitative levels of 6''-O-Acetylglycitin, a naturally occurring isoflavone, in fermented and non-fermented soy products. The data presented herein is supported by experimental methodologies and aims to elucidate the impact of fermentation on the chemical profile of soy-based foods.
Introduction
This compound is an acetylated glucoside of the isoflavone glycitein, found in soybeans and various soy products.[1] The process of fermentation is known to significantly alter the composition of isoflavones in soy, primarily through the enzymatic activity of microorganisms which can hydrolyze glycosidic bonds.[2] This biotransformation can impact the bioavailability and physiological activity of these compounds. This guide focuses on the quantitative differences in this compound content between non-fermented soy, such as roasted soybeans and soy flour, and fermented soy, exemplified by miso.
Quantitative Data Summary
The concentration of this compound is demonstrably higher in non-fermented soy products compared to their fermented counterparts. This is consistent with the understanding that the fermentation process leads to the conversion of acetylated isoflavone glucosides into other forms. The Human Metabolome Database indicates that this compound is found in higher concentrations in soybeans and soy milk, and at lower concentrations in fermented products like tofu, soy yogurt, and miso.[3]
The following table summarizes the quantitative data for this compound in a representative non-fermented and a fermented soy product, based on data aggregated by the Phenol-Explorer database.
| Soy Product Category | Specific Product | Mean Concentration (mg/100g FW) | Min-Max Range (mg/100g FW) | Standard Deviation | Number of Samples (N) |
| Non-Fermented | Roasted Soybean | 4.83 | 0.00 - 10.20 | 5.12 | 3 |
| Fermented | Miso (Soy paste) | 0.06 | 0.00 - 1.12 | 0.32 | 18 |
Data sourced from the Phenol-Explorer database.[4][5]
Experimental Protocols
The quantification of this compound in soy products is typically achieved through High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
1. Sample Preparation and Extraction
-
Homogenization: A representative sample of the soy product is lyophilized (freeze-dried) and ground into a fine powder.
-
Extraction: A known weight of the powdered sample is extracted with an aqueous organic solvent, commonly 80% methanol or ethanol. The extraction is often performed under sonication or shaking for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature to 4°C) to prevent degradation.[2]
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid particles, and the supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before HPLC analysis.
2. HPLC-DAD/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column is typically used for the separation of isoflavones.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as (A) water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) and (B) acetonitrile or methanol. The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.
-
Detection:
-
DAD: The detector is set to monitor absorbance at a wavelength where isoflavones exhibit maximum absorption, typically around 260 nm.
-
MS: Mass spectrometry, often with an electrospray ionization (ESI) source, is used for more selective and sensitive detection. The instrument can be operated in selected ion monitoring (SIM) mode for the specific mass-to-charge ratio (m/z) of this compound or in full scan mode to identify a range of compounds.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards of this compound.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of this compound in soy products.
Signaling Pathway of Glycitin (Parent Compound)
The bioactivity of this compound is related to its parent glycoside, glycitin, and its aglycone, glycitein. Research has shown that glycitin can promote human dermal fibroblast proliferation and migration through the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway involves the phosphorylation of Smad2 and Smad3, as well as the activation of the PI3K/Akt pathway.[6][7]
Caption: The signaling pathway of glycitin via TGF-β, involving Smad and Akt activation.
Conclusion
The quantitative analysis clearly indicates that the fermentation process significantly reduces the content of this compound in soy products. This is likely due to the enzymatic hydrolysis of the acetyl and glucoside moieties. For researchers investigating the specific bioactivities of this compound, non-fermented soy products such as soy flour and roasted soybeans are more concentrated sources. Conversely, studies focusing on the health effects of isoflavone aglycones may find fermented soy products to be of greater interest. The provided experimental protocol offers a robust framework for the accurate quantification of this and other isoflavones, while the signaling pathway diagram illustrates a key mechanism of action for its parent compound, glycitin.
References
- 1. This compound | C24H24O11 | CID 10228095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical modification of isoflavones in soyfoods during cooking and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Showing all polyphenols found in Soy paste, miso - Phenol-Explorer [phenol-explorer.eu]
- 5. Showing all polyphenols found in Soybean, roasted - Phenol-Explorer [phenol-explorer.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. Akt interacts directly with Smad3 to regulate the sensitivity to TGF-beta induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Food Processing on 6''-O-Acetylglycitin Content in Soy-Based Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoflavone 6''-O-Acetylglycitin, a component of soy, is of significant interest to the scientific community due to its potential biological activities. However, its concentration in soy-based food products is highly susceptible to alteration during processing. This guide provides a comparative analysis of how common food processing techniques—thermal processing, fermentation, and germination—affect the content of this compound, supported by experimental data and detailed methodologies.
Comparative Effects of Food Processing on this compound
Food processing can significantly alter the profile of isoflavones in soy. Generally, processing methods tend to convert isoflavone glucosides, including the acetylated form this compound, into their more bioactive aglycone form, glycitein. The following table summarizes the observed effects of different processing methods on this compound content, synthesized from multiple studies. It is important to note that the exact quantitative changes can vary depending on the specific processing conditions (temperature, duration, microbial strain, etc.) and the initial composition of the soybeans.
| Food Processing Method | General Effect on this compound Content | Key Transformation Processes |
| Thermal Processing (e.g., Boiling, Roasting) | Decrease | Thermal processing, such as boiling and roasting, generally leads to the decarboxylation of malonyl-glucosides to form acetyl-glucosides and β-glucosides. However, prolonged or high-temperature heating can lead to the degradation of acetyl-glucosides like this compound. |
| Fermentation | Significant Decrease | Fermentation of soy products like soymilk and tofu results in a substantial reduction of acetylglucoside isoflavones. This is primarily due to the activity of β-glucosidase enzymes produced by fermenting microorganisms, which hydrolyze the glycosidic bonds, converting this compound into its aglycone form, glycitein.[1] |
| Germination | Variable (Initial Increase, then Decrease) | The germination process can initially lead to an increase in certain isoflavone forms. However, as germination progresses, enzymatic activity can lead to the conversion of acetylated glucosides into other forms, often resulting in a net decrease over longer germination periods. |
Experimental Protocols
Accurate quantification of this compound is crucial for understanding the impact of food processing. Below are detailed methodologies for the extraction and analysis of isoflavones from soy products.
Isoflavone Extraction from Soy Products
This protocol is a standard method for extracting isoflavones from a solid soy matrix.
-
Sample Preparation: Lyophilize (freeze-dry) the soy product to remove water and grind it into a fine powder.
-
Extraction Solvent: Prepare an 80% aqueous methanol (MeOH) solution.
-
Extraction Procedure:
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of 80% MeOH.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process on the pellet with an additional 10 mL of 80% MeOH to maximize yield.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of major isoflavones.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% acetic acid in water
-
Solvent B: 0.1% acetic acid in acetonitrile
-
-
Gradient Elution:
-
0-40 min: 20% to 40% B
-
40-45 min: 40% to 80% B
-
45-50 min: 80% to 20% B (return to initial conditions)
-
50-55 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Quantification: Create a calibration curve using a certified reference standard of this compound.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, which is ideal for complex matrices or low concentrations of the analyte.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the isoflavones of interest, typically starting with a low percentage of organic solvent and ramping up.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: ESI positive or negative mode, optimized for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.
-
Quantification: Use an internal standard and a calibration curve with a certified reference standard of this compound for accurate quantification.
Visualizing the Impact: Experimental Workflow and Metabolic Pathway
To better illustrate the processes involved in analyzing and understanding the fate of this compound, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic pathway of glycitin-type isoflavones during processing and digestion.
References
A Comparative Guide to In Vitro and In Vivo Models for Assessing 6”-O-Acetylglycitin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6”-O-Acetylglycitin, an acetylated isoflavone found in soybeans, has garnered scientific interest for its potential therapeutic applications in a range of conditions, including cancer, inflammation, and hepatic steatosis.[1][2][3] The evaluation of its efficacy relies on a combination of in vitro and in vivo models, each offering unique advantages and limitations. This guide provides a comprehensive comparison of these models, complete with experimental data presentation formats, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid researchers in designing robust studies for the assessment of 6”-O-Acetylglycitin.
While direct quantitative data for 6”-O-Acetylglycitin is limited in publicly available literature, this guide draws upon established methodologies and the known bioactivities of related isoflavones to present a framework for its evaluation. The data presented in the tables are illustrative examples based on typical experimental outcomes for isoflavones and should be replaced with specific experimental data as it becomes available.
Data Presentation: A Comparative Overview
Effective data presentation is crucial for the direct comparison of in vitro and in vivo findings. The following tables provide a structured format for summarizing the quantitative data obtained from key assays.
Table 1: In Vitro Efficacy of 6”-O-Acetylglycitin
| Assay Type | Cell Line | Endpoint Measured | Concentration Range (µM) | IC50 / EC50 (µM) | Key Findings |
| Antiproliferative | MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | 0.1 - 100 | Hypothetical: 25.5 | Dose-dependent inhibition of cell growth. |
| HT-29 (Colon Cancer) | Cell Viability (MTT Assay) | 0.1 - 100 | Hypothetical: 32.8 | Moderate inhibition at higher concentrations. | |
| Anti-inflammatory | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production | 1 - 50 | Hypothetical: 15.2 | Significant reduction of LPS-induced NO. |
| IL-6 Secretion (ELISA) | 1 - 50 | Hypothetical: 18.9 | Inhibition of pro-inflammatory cytokine release. | ||
| Hepatoprotective | HepG2 (Hepatocellular Carcinoma) | Lipid Accumulation (Oil Red O) | 5 - 100 | Hypothetical: 45.7 | Reduction of oleic acid-induced lipid droplets. |
Table 2: In Vivo Efficacy of 6”-O-Acetylglycitin
| Animal Model | Disease Model | Dosage (mg/kg) | Route of Administration | Primary Endpoint | Quantitative Outcome | Secondary Endpoints | Key Findings |
| Mouse | Xenograft (MCF-7) | Hypothetical: 50, 100 | Oral Gavage | Tumor Volume | Hypothetical: 40% reduction at 100 mg/kg | Tumor Weight, Ki-67 Staining | Significant tumor growth inhibition. |
| Rat | Carrageenan-induced Paw Edema | Hypothetical: 25, 50 | Intraperitoneal | Paw Volume | Hypothetical: 35% reduction at 50 mg/kg | MPO Activity, TNF-α Levels | Dose-dependent anti-inflammatory effect. |
| Mouse | High-Fat Diet-induced NAFLD | Hypothetical: 50, 100 | Oral Gavage | Liver Triglyceride Levels | Hypothetical: 30% reduction at 100 mg/kg | ALT/AST Levels, Histopathology | Amelioration of hepatic steatosis. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. Below are methodologies for key experiments used to assess the efficacy of 6”-O-Acetylglycitin.
In Vitro Protocols
1. Cell Viability (MTT) Assay for Antiproliferative Effects
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HT-29) in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Treatment: Treat cells with various concentrations of 6”-O-Acetylglycitin (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well. After 24 hours, pre-treat cells with 6”-O-Acetylglycitin for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO production using a sodium nitrite standard curve and express results as a percentage of the LPS-stimulated control.
3. Oil Red O Staining for Hepatoprotective Effects
-
Cell Culture and Treatment: Culture HepG2 cells on coverslips and induce lipid accumulation by treating with oleic acid (e.g., 1 mM) for 24 hours. Co-treat with 6”-O-Acetylglycitin.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Staining: Wash with 60% isopropanol and stain with a freshly prepared Oil Red O working solution for 10 minutes.
-
Visualization: Wash with water and mount the coverslips on slides. Visualize lipid droplets under a microscope.
-
Quantification: Elute the stain with isopropanol and measure the absorbance at 510 nm for a quantitative assessment.
In Vivo Protocols
1. Xenograft Mouse Model for Anticancer Efficacy
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups. Administer 6”-O-Acetylglycitin (e.g., 50 and 100 mg/kg) or vehicle control daily via oral gavage.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Perform immunohistochemical analysis for proliferation markers like Ki-67.
2. Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of rats.
-
Treatment: Administer 6”-O-Acetylglycitin (e.g., 25 and 50 mg/kg) or a reference drug (e.g., indomethacin) intraperitoneally 1 hour before carrageenan injection.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
3. High-Fat Diet-Induced Non-alcoholic Fatty Liver Disease (NAFLD) in Mice
-
Dietary Induction: Feed C57BL/6 mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce NAFLD.
-
Treatment: Administer 6”-O-Acetylglycitin (e.g., 50 and 100 mg/kg) or vehicle control daily via oral gavage for the last 4-6 weeks of the HFD feeding.
-
Biochemical Analysis: At the end of the study, collect blood to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Harvest the livers, measure triglyceride content, and perform histological analysis (H&E and Oil Red O staining) to assess steatosis, inflammation, and ballooning.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6''-O-Acetylglycitin
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6''-O-Acetylglycitin, a soy isoflavone metabolite. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous material guidelines for structurally similar isoflavones, such as Glycitein, and general laboratory chemical waste management protocols.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is critical to consult your institution's Chemical Hygiene Plan and local environmental regulations. All personnel handling chemical waste must be adequately trained in hazardous waste management.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Work Area: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: Have a spill kit readily available. In case of a spill, isolate the area, prevent the substance from entering drains, and follow your institution's established spill cleanup procedures.
Data Summary for Waste Identification
Proper identification and labeling of chemical waste are crucial for safe handling and disposal. The following table summarizes key identifiers for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 134859-96-4 |
| Molecular Formula | C₂₄H₂₄O₁₁ |
| Appearance | Solid (Assumed) |
| Hazard Profile | Assumed to be an irritant to skin and eyes based on the SDS for the similar compound, Glycitein. May be harmful if swallowed and toxic to aquatic life, based on data for the related compound Daidzin.[1][2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as a hazardous chemical waste stream. Do not dispose of this compound down the drain or in regular solid waste.
Experimental Workflow for Waste Segregation and Disposal
1. Waste Identification and Segregation:
- Solid Waste:
- Collect any unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
- Contaminated materials such as weighing boats, paper towels, and disposable gloves should also be placed in this container.
- Liquid Waste:
- Solutions containing this compound should be collected in a separate, leak-proof hazardous liquid waste container.
- Do not mix this waste stream with other incompatible chemical wastes. For example, store it separately from strong acids, bases, and oxidizing agents.[4]
- Sharps Waste:
- Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
2. Waste Container Management:
- Container Selection: Use containers that are compatible with the chemical nature of the waste. For solids, a wide-mouth, screw-cap plastic container is suitable. For liquids, use a sealable, chemical-resistant bottle.
- Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
- Storage:
- Keep waste containers securely closed except when adding waste.[4][5]
- Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[4][6][7]
- Ensure secondary containment is used to prevent spills from reaching drains.[5]
3. Disposal Procedure:
- Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations (often between 90 to 180 days for certain generator statuses), contact your institution's EHS or equivalent department to arrange for pickup.[7]
- Documentation: Complete any required waste disposal forms or manifests as per your institution's protocol.
- Empty Container Disposal: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to institutional guidelines for non-hazardous solid waste.[5]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. scribd.com [scribd.com]
- 2. fishersci.com [fishersci.com]
- 3. Daidzin|552-66-9|MSDS [dcchemicals.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 6''-O-Acetylglycitin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of 6''-O-Acetylglycitin (CAS No. 134859-96-4). The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is mandatory to minimize any potential risks. General safety guidelines for handling non-hazardous chemical powders should be followed.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against exposure and contamination. The following table summarizes the required equipment when handling this compound in its solid, powdered form.
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant | Protects against dust particles and accidental splashes. |
| Hand Protection | Nitrile Gloves | Powder-free | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust Mask / Respirator | N95 or equivalent | Recommended when weighing or transferring powder to prevent inhalation of fine particles.[1] |
| Engineering Control | Fume Hood or Ventilated Enclosure | --- | Recommended for procedures that may generate dust to ensure adequate ventilation.[2][3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational workflow minimizes risk and ensures procedural consistency. The following diagram and steps outline the safe handling of this compound from receipt to storage.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
-
Don Personal Protective Equipment (PPE): Before handling the compound, put on a lab coat, nitrile gloves, and safety glasses.[5][6] If weighing the powder outside of a ventilated enclosure, a dust mask is also recommended.
-
Prepare the Workspace: Ensure the work area, preferably within a fume hood or other ventilated space, is clean and uncluttered.[2]
-
Retrieve from Storage: Obtain the vial of this compound from its designated cold storage location (-20°C or -80°C).[7]
-
Equilibrate to Room Temperature: To prevent condensation from introducing moisture, allow the tightly sealed vial to equilibrate to room temperature for at least one hour before opening. Placing it in a desiccator is good practice.
-
Weighing and Transfer: Carefully weigh the desired amount of the solid compound. Perform this task in a manner that minimizes the generation of dust.[3]
-
Solution Preparation: If preparing a solution, add the solvent to the solid to avoid aerosolizing the powder. Note that solutions are generally unstable and should be prepared fresh for immediate use.[1] If stock solutions must be made, they can be stored in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[7]
-
Secure Container: After use, ensure the primary container is tightly sealed to prevent contamination.
-
Return to Storage: Promptly return the sealed compound to its correct cold storage location.
-
Decontamination and Cleanup: Clean the workspace with an appropriate solvent. Dispose of any contaminated materials according to the disposal plan.
-
Doff PPE and Hygiene: Remove PPE before leaving the laboratory area. Always wash hands thoroughly with soap and water after handling any chemical.[7][8]
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Solid Waste:
-
Collect excess or unwanted this compound powder by carefully sweeping it into a designated, clearly labeled waste container for non-hazardous chemical solids.[3]
-
Avoid generating dust during cleanup.[3] If appropriate, moisten the powder slightly to prevent it from becoming airborne.[3]
-
Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this solid waste container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated, clearly labeled waste container for non-hazardous chemical liquid waste.
-
Do not discharge solutions to the sewer.[8]
-
-
Final Disposal:
-
All waste containers must be kept closed when not in use.
-
Follow your institution's specific guidelines for the final disposal of chemical waste, which is typically handled by an environmental health and safety department.
-
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. biohope.com.cn [biohope.com.cn]
- 4. parmentier.de [parmentier.de]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
